Product packaging for 2-Allylbenzene-1,4-diamine(Cat. No.:CAS No. 142627-24-5)

2-Allylbenzene-1,4-diamine

Cat. No.: B123511
CAS No.: 142627-24-5
M. Wt: 148.2 g/mol
InChI Key: NXORBSLYTUPYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Allylbenzene-1,4-diamine is a chemical compound of interest in organic synthesis and materials science research. The structure of this compound, which features both a benzene-1,4-diamine core and an allyl substituent, suggests potential utility as a building block or monomer. Researchers may investigate its applications in the synthesis of polymers or as a precursor for more complex heterocyclic systems. The allyl group can undergo various reactions, including polymerization and oxidation, making this diamine a versatile intermediate for exploratory synthesis. The primary amine groups on the benzene ring also allow for further functionalization, enabling the creation of a wide range of derivatives for structure-activity relationship studies. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for use in humans. Please refer to the material safety data sheet for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B123511 2-Allylbenzene-1,4-diamine CAS No. 142627-24-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142627-24-5

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

2-prop-2-enylbenzene-1,4-diamine

InChI

InChI=1S/C9H12N2/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6H,1,3,10-11H2

InChI Key

NXORBSLYTUPYSS-UHFFFAOYSA-N

SMILES

C=CCC1=C(C=CC(=C1)N)N

Canonical SMILES

C=CCC1=C(C=CC(=C1)N)N

Synonyms

1,4-Benzenediamine,2-(2-propenyl)-(9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Allylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylbenzene-1,4-diamine is a substituted aromatic diamine with potential applications in medicinal chemistry, polymer science, and materials science. The presence of two reactive amino groups and an allyl functional group on a benzene ring scaffold makes it an interesting building block for the synthesis of more complex molecules. The amino groups can be readily derivatized, and the allyl group can participate in various reactions, including polymerization, metathesis, and addition reactions. This guide outlines a feasible synthetic pathway for this compound and provides predicted analytical data for its characterization.

Proposed Synthesis

A plausible and regioselective synthetic route to this compound involves a three-step process starting from commercially available p-phenylenediamine. This strategy utilizes protecting groups to direct the C-allylation to the desired position on the aromatic ring, followed by deprotection to yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Synthesis_of_2_Allylbenzene_1_4_diamine cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Allylation cluster_2 Step 3: Deprotection A p-Phenylenediamine B 1,4-Diacetamidobenzene A->B Acetic anhydride, Pyridine C 2-Allyl-1,4-diacetamidobenzene B->C Allyl bromide, AlCl3 D This compound C->D aq. HCl, Reflux

Experimental Protocols

Step 1: Synthesis of 1,4-Diacetamidobenzene (Protection)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-phenylenediamine (10.8 g, 0.1 mol) in pyridine (50 mL).

  • Cool the solution in an ice bath and slowly add acetic anhydride (22.5 mL, 0.24 mol) dropwise while stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated white solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 80 °C.

  • The product, 1,4-diacetamidobenzene, can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of 2-Allyl-1,4-diacetamidobenzene (Friedel-Crafts Allylation)

  • In a dry 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend 1,4-diacetamidobenzene (19.2 g, 0.1 mol) in anhydrous carbon disulfide (150 mL).

  • Cool the suspension in an ice bath and add anhydrous aluminum chloride (32.0 g, 0.24 mol) portion-wise with stirring.

  • Once the addition is complete, add allyl bromide (10.4 mL, 0.12 mol) dropwise from the dropping funnel over a period of 30 minutes.

  • After the addition, remove the ice bath and reflux the reaction mixture for 4 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Separate the organic layer, and extract the aqueous layer with chloroform (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product, 2-allyl-1,4-diacetamidobenzene, can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Step 3: Synthesis of this compound (Deprotection)

  • In a 250 mL round-bottom flask, add the purified 2-allyl-1,4-diacetamidobenzene from the previous step and 100 mL of 6 M hydrochloric acid.

  • Heat the mixture to reflux and maintain reflux for 6 hours, monitoring the reaction by thin-layer chromatography until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 10-12.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.

Characterization

The following tables summarize the predicted and expected analytical data for this compound based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.6 - 6.8m3HAromatic protons
~5.9 - 6.1m1H-CH=CH₂
~5.0 - 5.2m2H-CH=CH
~3.4d2H-CH ₂-CH=CH₂
~3.5 - 4.5br s4H-NH

Note: Spectra recorded in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). The broad singlet for the amine protons may exchange with D₂O.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~140 - 145C-NH₂
~135 - 138C H=CH₂
~125 - 130Aromatic C-H
~115 - 120Aromatic C-H & C-allyl
~114 - 116CH=C H₂
~35 - 40C H₂-CH=CH₂

Note: Spectra recorded in CDCl₃.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Strong, Sharp (doublet)N-H stretching (primary amine)
3000 - 3100MediumAromatic and vinylic C-H stretching
2850 - 2960MediumAliphatic C-H stretching
~1640MediumC=C stretching (allyl)
1600 - 1620StrongN-H bending (scissoring)
1450 - 1550StrongAromatic C=C stretching
~1260MediumC-N stretching
910 - 990Strong=C-H out-of-plane bending (allyl)
~820StrongC-H out-of-plane bending (1,2,4-trisubstituted benzene)

Note: Spectrum can be recorded as a KBr pellet or a thin film.

Predicted Mass Spectrometry Data
m/zPredicted Assignment
148[M]⁺ (Molecular Ion)
133[M - CH₃]⁺
119[M - C₂H₅]⁺ or [M - NH₂ - H]⁺
107[M - C₃H₅]⁺ (loss of allyl group)
92[C₆H₆N]⁺
77[C₆H₅]⁺

Note: Fragmentation patterns can be complex for aromatic amines.

Safety and Handling

Aromatic amines are often toxic and can be skin and respiratory sensitizers. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) of the reagents used.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route for this compound and its predicted characterization data. The proposed multi-step synthesis, involving protection, Friedel-Crafts allylation, and deprotection, offers a controlled method for obtaining the target molecule. The predicted analytical data will be crucial for the identification and characterization of the synthesized compound. Researchers and drug development professionals can use this guide as a starting point for the synthesis and further investigation of this compound and its derivatives.

Spectroscopic Analysis of 2-Allyl-p-phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Allyl-p-phenylenediamine. Due to the limited availability of published spectroscopic data for this specific derivative, this guide presents data for the parent compound, p-phenylenediamine (PPD), as a reference. This information is supplemented with expected spectral characteristics of the allyl group to provide a foundational understanding for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for p-phenylenediamine. These values serve as a baseline for the analysis of 2-Allyl-p-phenylenediamine. The presence of the allyl group at the 2-position of the benzene ring is expected to introduce additional signals and shifts in the spectra, which will be discussed in the respective sections.

Table 1: FT-IR Spectroscopic Data of p-Phenylenediamine
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3498, 3450N-H Asymmetric & Symmetric StretchPrimary Amine
1605N-H BendingPrimary Amine
1500-1600C=C StretchingAromatic Ring
1240C-N StretchingAromatic Amine

For 2-Allyl-p-phenylenediamine, additional peaks corresponding to the allyl group would be expected around 3080 cm⁻¹ (C-H stretch of =CH₂), 1640 cm⁻¹ (C=C stretch), and 910-990 cm⁻¹ (C-H out-of-plane bend of =CH₂).

Table 2: UV-Vis Spectroscopic Data of p-Phenylenediamine
Wavelength (λmax)Solvent
236 nm, 284 nmAcidic Mobile Phase

The introduction of an allyl group may cause a slight bathochromic (red) shift in the absorption maxima.

Table 3: ¹H NMR Spectroscopic Data of p-Phenylenediamine
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.6Singlet4HAromatic C-H
3.5Singlet4HAmine N-H₂

For 2-Allyl-p-phenylenediamine, the aromatic region would show more complex splitting. The allyl group would introduce signals around 3.3 ppm (doublet, 2H, -CH₂-), 5.1-5.3 ppm (multiplet, 2H, =CH₂), and 5.9-6.1 ppm (multiplet, 1H, -CH=).

Table 4: ¹³C NMR Spectroscopic Data of p-Phenylenediamine
Chemical Shift (δ, ppm)Assignment
138.6Aromatic C-N
116.7Aromatic C-H

For 2-Allyl-p-phenylenediamine, the allyl group would add signals around 35 ppm (-CH₂-), 116 ppm (=CH₂), and 135 ppm (-CH=). The aromatic signals would also be more complex due to the substitution.

Table 5: Mass Spectrometry Data of p-Phenylenediamine
m/z ValueAssignment
108Molecular Ion [M]⁺
92Fragment Ion [M-NH₂]⁺

The molecular ion peak for 2-Allyl-p-phenylenediamine would be expected at m/z 148.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aromatic amines like 2-Allyl-p-phenylenediamine.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and ground to a fine powder. The mixture is then pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: The solution is placed in a quartz cuvette. The UV-Vis spectrum is recorded over a range of 200-800 nm using a double-beam spectrophotometer, with the pure solvent as a reference.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.

  • Data Analysis: The chemical shifts (δ), multiplicity, and integration of the signals are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Visualizations

The following diagrams illustrate the relationship between p-phenylenediamine and its allyl derivative, and a typical workflow for spectroscopic analysis.

PPD p-Phenylenediamine APPDA 2-Allyl-p-phenylenediamine PPD->APPDA Substitution Allyl Allyl Group (-CH₂CH=CH₂) Allyl->APPDA Adds to

Chemical relationship between PPD and its allyl derivative.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Allyl-p-phenylenediamine FTIR FT-IR Sample->FTIR UVVis UV-Vis Sample->UVVis NMR NMR (¹H & ¹³C) Sample->NMR MS Mass Spec Sample->MS Structure Structural Elucidation FTIR->Structure UVVis->Structure NMR->Structure MS->Structure

Workflow for the spectroscopic analysis of a chemical compound.

Physical and chemical properties of 2-Allylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylbenzene-1,4-diamine is an aromatic diamine with a molecular structure featuring a benzene ring substituted with two amine groups and an allyl group. Its structural similarity to known biologically active molecules, such as other aniline and phenylenediamine derivatives, suggests potential applications in medicinal chemistry and materials science. The presence of the allyl group offers a reactive site for further chemical modifications, making it a potentially versatile building block in organic synthesis. This guide provides a theoretical overview of its properties, a proposed synthetic route, and postulated biological activities to facilitate further research into this compound.

Predicted Physical and Chemical Properties

The physical and chemical properties of this compound have been estimated based on the known properties of p-phenylenediamine and N-allylaniline. These predicted values provide a baseline for experimental determination.

PropertyPredicted Value
Molecular Formula C₉H₁₂N₂
Molecular Weight 148.21 g/mol
Appearance White to off-white or light brown solid (darkens on exposure to air and light)
Melting Point Estimated between 130-150 °C
Boiling Point > 270 °C (decomposes)
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.
pKa (of conjugate acid) ~6.5

Proposed Synthesis: Claisen Rearrangement of N-Allyl-p-phenylenediamine

A plausible synthetic route to this compound is through the Claisen rearrangement of a conceptual N-allyl-1,4-diaminobenzene precursor. This intramolecular thermal rearrangement is a well-established method for forming C-allyl bonds on aromatic rings.[1][2][3]

Proposed Experimental Protocol

Step 1: Synthesis of N-Allyl-1,4-diaminobenzene (Conceptual Precursor)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-phenylenediamine (1 eq.) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Reagents: Add a mild base, such as potassium carbonate (1.1 eq.), to the solution. Slowly add allyl bromide (1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the mono-allylated product, N-allyl-1,4-diaminobenzene.

Step 2: Claisen Rearrangement to this compound

  • Reaction Setup: Place the purified N-allyl-1,4-diaminobenzene in a high-boiling point, inert solvent like N,N-diethylaniline or diphenyl ether in a flask equipped for high-temperature reaction and distillation (if necessary to remove byproducts).

  • Reaction Conditions: Heat the solution to a high temperature, typically in the range of 180-220 °C, to induce the[4][4]-sigmatropic rearrangement.[1][5][6] The reaction progress should be monitored by TLC or GC-MS.

  • Work-up and Purification: Once the rearrangement is complete, cool the reaction mixture. The product can be isolated by acid-base extraction. Dissolve the mixture in a suitable organic solvent and extract with dilute hydrochloric acid. The aqueous layer, containing the protonated diamine, is then basified with a strong base (e.g., NaOH) to precipitate the product. The crude this compound can be further purified by recrystallization or column chromatography.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Allylation cluster_step2 Step 2: Claisen Rearrangement p_phenylenediamine p-Phenylenediamine reaction1 K2CO3, Acetonitrile 60-80 °C p_phenylenediamine->reaction1 allyl_bromide Allyl Bromide allyl_bromide->reaction1 n_allyl_precursor N-Allyl-1,4-diaminobenzene reaction1->n_allyl_precursor purification1 Column Chromatography n_allyl_precursor->purification1 rearrangement High Temperature (180-220 °C) in Diphenyl Ether purification1->rearrangement target_compound This compound rearrangement->target_compound purification2 Acid-Base Extraction & Recrystallization target_compound->purification2

Caption: Proposed two-step synthesis of this compound.

Proposed Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

TechniquePurpose and Expected Observations
¹H NMR To determine the proton environment. Expect signals for aromatic protons (likely complex splitting), two distinct amine protons, and characteristic signals for the allyl group (a multiplet for the methine proton and two multiplets for the terminal vinyl protons).
¹³C NMR To identify the number and type of carbon atoms. Expect distinct signals for the aromatic carbons, and three signals corresponding to the carbons of the allyl group.
FT-IR To identify functional groups. Expect characteristic N-H stretching bands for the primary amine groups (around 3300-3500 cm⁻¹), C-H stretches for the aromatic and allyl groups, and C=C stretching for the aromatic ring and the allyl double bond.
Mass Spectrometry To determine the molecular weight and fragmentation pattern. Expect a molecular ion peak corresponding to the molecular weight of 148.21.
HPLC/GC-MS To assess purity and identify any byproducts.

Postulated Biological Activity and Signaling Pathway

Aniline and phenylenediamine derivatives are known to exhibit a range of biological activities, including antioxidant and enzyme-inhibiting properties.[7][8][9] The presence of amine groups allows these compounds to act as radical scavengers, potentially mitigating oxidative stress.[7]

Potential Antioxidant Activity

The amine groups in this compound can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby reducing cellular damage. This antioxidant capacity is a common feature of many phenolic and aniline compounds.[8][10]

Potential Enzyme Inhibition

Phenolic and aniline compounds have been shown to inhibit the activity of various enzymes.[11][12][13] The mechanism of inhibition can involve the formation of covalent bonds with amino acid residues in the enzyme's active site or non-covalent interactions that alter the enzyme's conformation.

Hypothetical Role in Mitigating Oxidative Stress

The following diagram illustrates a hypothetical signaling pathway where this compound could exert its antioxidant effects by scavenging reactive oxygen species (ROS) and potentially modulating downstream pathways involved in cellular stress response.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage Cellular_Stress Cellular Stress (e.g., UV, Pollutants) Cellular_Stress->ROS Target_Compound This compound Target_Compound->Neutralized_ROS Scavenging Cell_Survival Enhanced Cell Survival Neutralized_ROS->Cell_Survival Reduces Damage Cellular_Response Cellular Stress Response (e.g., Nrf2 Pathway) Oxidative_Damage->Cellular_Response Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Cellular_Response->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Detoxification Antioxidant_Enzymes->Cell_Survival Protects

Caption: Hypothetical role of this compound in oxidative stress.

Predicted Safety Information

Based on safety data for p-phenylenediamine and other aniline derivatives, this compound should be handled with care.

HazardPrecaution
Toxicity Likely toxic if swallowed, inhaled, or absorbed through the skin.
Irritation May cause skin, eye, and respiratory tract irritation.
Sensitization May cause an allergic skin reaction.
Handling Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

Conclusion

While this compound is not a well-documented compound, this technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential biological activities based on established chemical principles and data from analogous structures. The proposed synthetic route via Claisen rearrangement offers a viable starting point for its preparation. Further experimental investigation is necessary to validate these predictions and fully elucidate the properties and potential applications of this novel compound.

References

Solubility studies of 2-Allylbenzene-1,4-diamine in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 2-Allylbenzene-1,4-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a substituted aromatic diamine with potential applications in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information on the solubility of structurally similar aromatic amines and diamines to predict its behavior in a range of common organic solvents. Detailed experimental protocols for determining solubility are provided, alongside a discussion of the key factors influencing the dissolution process. This document aims to serve as a valuable resource for researchers and professionals working with this compound and related compounds, facilitating solvent selection for synthesis, purification, and formulation.

Introduction

This compound is an organic compound featuring a benzene ring substituted with two amine groups and an allyl group. The presence of both polar amine functionalities and a nonpolar allylbenzene backbone imparts a distinct solubility profile that is crucial for its application in various chemical processes. Aromatic diamines are known for their role as building blocks in the synthesis of polymers, dyes, and pharmaceuticals.[1] The solubility of these compounds in different organic solvents is a critical parameter that governs reaction kinetics, crystallization, and formulation development. Generally, aromatic amines exhibit greater solubility in organic solvents compared to water, a trend that is expected to hold for this compound.[2][3]

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Protic Solvents Methanol, EthanolHighThe amine groups can form strong hydrogen bonds with the hydroxyl group of alcohols.
IsopropanolModerate to HighIncreased steric hindrance and nonpolar character of isopropanol may slightly reduce solubility compared to methanol and ethanol.
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO)HighDMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for many organic compounds.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of compounds.
AcetonitrileModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in lower solubility.
Ethers Tetrahydrofuran (THF)ModerateTHF can act as a hydrogen bond acceptor, and its relatively low polarity can accommodate the allylbenzene moiety.
Diethyl EtherLow to ModerateLower polarity and reduced ability to engage in hydrogen bonding compared to THF may limit solubility.
Ketones AcetoneModerate to HighThe carbonyl group in acetone is a good hydrogen bond acceptor, and its polarity is suitable for dissolving both polar and nonpolar parts of the molecule.
Methyl Ethyl Ketone (MEK)ModerateSimilar to acetone, but the slightly larger alkyl group may enhance solubility of the nonpolar allylbenzene portion.
Halogenated Solvents Dichloromethane (DCM)ModerateDCM is a good solvent for a wide range of organic compounds due to its ability to engage in dipole-dipole interactions and its intermediate polarity.
ChloroformModerate to HighChloroform can act as a weak hydrogen bond donor, potentially interacting with the amine groups, in addition to dissolving the aromatic ring.
Aromatic Solvents Toluene, BenzeneLow to ModerateThe nonpolar nature of these solvents favors interaction with the allylbenzene part of the molecule, but the polar amine groups will limit overall solubility.
Nonpolar Solvents Hexane, CyclohexaneLow to InsolubleThe high polarity of the diamine functionality makes it incompatible with nonpolar aliphatic solvents.
Water Low to InsolubleThe hydrophobic allylbenzene portion of the molecule is expected to dominate, leading to poor water solubility, a common characteristic of aromatic amines.[2]

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[5][6][7]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Protocol: Isothermal Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial to remove any undissolved solid.

  • Analysis: Accurately weigh the filtered solution. Dilute an aliquot of the saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument (e.g., HPLC or GC).

  • Quantification: Determine the concentration of this compound in the diluted sample using a pre-established calibration curve.

  • Calculation: Calculate the solubility in desired units (e.g., mg/mL, mol/L, or g/100g of solvent) based on the concentration and the dilution factor.

Diagram of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 to vial equil Agitate at constant temperature (24-72h) prep2->equil settle Allow solid to settle (2-4h) equil->settle sample Filter supernatant settle->sample quantify Analyze via HPLC/GC sample->quantify calculate Calculate solubility quantify->calculate

Figure 1. Experimental workflow for solubility determination using the shake-flask method.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, including the physicochemical properties of both the solute and the solvent, as well as external conditions.

  • Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.

  • Solvent Polarity: A solvent with a polarity that matches that of the solute will generally be a better solvent. Given the amphiphilic nature of this compound, solvents with intermediate polarity are likely to be most effective.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to dissolve the diamine. Protic solvents and polar aprotic solvents with hydrogen bond accepting capabilities are predicted to be good solvents.

  • pH: In aqueous or protic organic solvents, the pH can significantly alter the solubility of amines. At lower pH, the amine groups will be protonated to form more polar and soluble ammonium salts.

Logical Relationship Diagram

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of This compound polarity Molecular Polarity (Amine Groups) polarity->solubility h_bond_solute H-Bonding Capacity (Donor/Acceptor) h_bond_solute->solubility nonpolar Nonpolar Moiety (Allylbenzene) nonpolar->solubility solvent_polarity Solvent Polarity solvent_polarity->solubility h_bond_solvent H-Bonding Capacity h_bond_solvent->solubility temperature Temperature temperature->solubility pressure Pressure (minor effect for solids) pressure->solubility

Figure 2. Factors influencing the solubility of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions for handling aromatic amines should be strictly followed. Aromatic amines can be toxic and may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is advisable to consult the SDS for structurally related compounds like p-phenylenediamine.[8][9]

Conclusion

This technical guide has provided a detailed overview of the predicted solubility of this compound in a variety of organic solvents, based on the established principles of chemical solubility and data from analogous compounds. A robust experimental protocol for the quantitative determination of its solubility has been outlined. Understanding the solubility of this compound is paramount for its effective use in research and development. The information presented herein should serve as a practical starting point for scientists and researchers, enabling informed solvent selection and facilitating the advancement of applications involving this compound. It is strongly recommended that the predicted solubilities be confirmed by experimental measurement for any critical application.

References

Introduction to 2-Allylbenzene-1,4-diamine and Computational Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Allylbenzene-1,4-diamine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical workflow for conducting quantum chemical calculations on this compound. Given the absence of specific published computational studies on this molecule, this document serves as a detailed protocol for researchers aiming to investigate its electronic, structural, and reactive properties. Such computational analyses are pivotal in modern drug discovery and materials science for predicting molecular behavior and guiding experimental design.

This compound is an organic molecule featuring a benzene ring substituted with an allyl group and two amine functional groups in a para configuration. The interplay between the electron-donating amine groups and the versatile allyl group suggests potentially interesting applications in polymer chemistry and as a scaffold in medicinal chemistry.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental route to elucidate the fundamental properties of molecules.[1][2] These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, from which a wide array of physical and chemical properties can be derived.[3][4] For a molecule like this compound, DFT can predict its three-dimensional structure, vibrational frequencies (correlating to IR and Raman spectra), electronic properties such as the HOMO-LUMO gap, and reactivity indicators.[2]

Detailed Experimental and Computational Protocol

This section outlines a robust and widely accepted protocol for performing quantum chemical calculations on medium-sized organic molecules like this compound.

Molecular Structure Generation

The initial step involves creating a three-dimensional model of the molecule. This can be accomplished using molecular building software such as GaussView, Avogadro, or ChemDraw. The starting geometry does not need to be perfect, as the subsequent optimization step will locate the most stable conformation.

Geometry Optimization

The primary goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.

  • Level of Theory : Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for organic molecules.[1]

  • Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a highly versatile and well-validated choice for a broad range of organic systems.[5][6][7]

  • Basis Set : The 6-31G(d,p) basis set is a suitable starting point.[7][8] It provides a good description of electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately modeling bonding and intermolecular interactions. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.

  • Software : This calculation can be performed using quantum chemistry packages such as Gaussian, ORCA, or Psi4.

Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory (e.g., B3LYP/6-31G(d,p)). This serves two critical purposes:

  • Confirmation of Minimum Energy Structure : A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry searching.

  • Prediction of Spectroscopic Data : The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Electronic Property Calculations

With the optimized geometry confirmed, single-point calculations are performed to determine various electronic properties.

  • Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity.

  • Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the charge distribution on the molecule's surface. This allows for the identification of electrophilic (electron-poor, typically colored blue or green) and nucleophilic (electron-rich, typically colored red or yellow) sites, which is invaluable for predicting sites of reaction.

  • Population Analysis : Methods like Mulliken population analysis can be used to estimate the partial atomic charges on each atom in the molecule.[9][10][11] This helps in understanding the polarity of bonds and the distribution of electrons.

Data Presentation

The quantitative results from these calculations should be organized into clear, structured tables for analysis and comparison. Below are example templates for presenting the key data for this compound.

Note: The values presented in these tables are hypothetical examples for illustrative purposes, as no specific published data exists for this molecule.

Table 1: Calculated Geometric Parameters for this compound at the B3LYP/6-31G(d,p) Level of Theory.

ParameterTypeAtoms InvolvedCalculated Value
Bond LengthC-C (ring)C1-C21.39 Å
Bond LengthC-NC1-N(H2)1.40 Å
Bond LengthC-C (allyl)C2-C(H2)1.51 Å
Bond AngleC-C-C (ring)C1-C2-C3120.1°
Bond AngleC-C-NC2-C1-N120.5°
Dihedral AngleC-C-C-CC1-C2-C(allyl)-C(allyl)-125.0°

Table 2: Calculated Electronic and Thermodynamic Properties.

PropertyValueUnits
Total Energy-552.12345Hartrees
HOMO Energy-5.21eV
LUMO Energy-0.89eV
HOMO-LUMO Gap4.32eV
Dipole Moment1.85Debye
Zero-Point Vibrational Energy185.4kcal/mol

Table 3: Mulliken Atomic Charges.

AtomAtom NumberCharge (e)
N (amine)N1-0.85
C (attached to N1)C10.21
C (attached to allyl)C2-0.15
N (amine)N4-0.84
C (attached to N4)C40.20

Visualization of Workflows and Relationships

Visual diagrams are essential for conveying complex workflows and the interplay between different calculated properties.

G cluster_workflow Quantum Chemical Calculation Workflow A 1. Molecular Input (SMILES or 3D Structure) B 2. Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation B->C D Verify Minimum? (No Imaginary Frequencies) C->D E 4. Single-Point Calculation (Electronic Properties) D->E Yes G Refine Geometry D->G No F 5. Property Analysis (HOMO/LUMO, MEP, Charges) E->F G->B

Caption: A typical workflow for performing quantum chemical calculations.

G cluster_relationships Logical Relationships of Calculated Properties OptGeom Optimized Geometry (Bond Lengths, Angles) ElecStruc Electronic Structure (HOMO/LUMO Energies) OptGeom->ElecStruc VibFreq Vibrational Frequencies OptGeom->VibFreq Reactivity Reactivity Descriptors (Hardness, Electrophilicity) ElecStruc->Reactivity MEP Molecular Electrostatic Potential (MEP) ElecStruc->MEP Spectra Spectroscopic Signatures (IR/Raman Spectra) VibFreq->Spectra ReactionSites Reaction Site Prediction Reactivity->ReactionSites MEP->ReactionSites

Caption: Interrelation between key properties derived from DFT calculations.

Conclusion

This guide provides a foundational protocol for the computational investigation of this compound using quantum chemical calculations. By following these standardized procedures, researchers can generate reliable theoretical data on the molecule's geometry, stability, and electronic characteristics. These insights are crucial for understanding its potential reactivity, designing derivatives with tailored properties, and ultimately accelerating research and development in fields where this molecule may have significant applications.

References

A Technical Guide to Novel Aromatic Diamine Monomers for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of novel aromatic diamine monomers and their role in the synthesis of high-performance polymers, particularly polyimides and polyamides. This document details the synthesis of these specialized monomers, their subsequent polymerization, and the characterization of the resulting polymers, with a focus on the relationship between monomer structure and final polymer properties.

Introduction

Aromatic diamines are fundamental building blocks in the synthesis of high-performance aromatic polymers such as polyimides and polyamides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in demanding applications across the aerospace, electronics, and medical industries. The relentless pursuit of materials with enhanced properties—such as improved solubility for better processability, lower dielectric constants for microelectronics, and increased optical transparency for display applications—has driven significant research into the design and synthesis of novel aromatic diamine monomers.

This guide focuses on a selection of innovative aromatic diamine monomers, detailing their synthesis, the properties of the polymers derived from them, and the experimental methodologies for their characterization.

Featured Aromatic Diamine Monomers and Polymer Properties

The strategic design of aromatic diamine monomers, incorporating features such as bulky side groups, flexible ether linkages, and fluorine substituents, allows for the fine-tuning of polymer properties. This section presents quantitative data for polymers synthesized from three distinct novel aromatic diamine monomers.

Table 1: Properties of Polyimides Derived from 2',7'-bis(4-aminophenoxy)-spiro[fluorene-9,9'-xanthene] (SFX-DA)
DianhydrideGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (Td10) (°C) (N2/Air)SolubilityOptical Transparency (% at 450nm)Dielectric Constant (1 MHz)
PMDA 385580 / 565Soluble in m-cresol, NMP822.95
BPDA 362575 / 560Soluble in NMP, DMAc852.88
6FDA 340560 / 550Soluble in NMP, DMAc, THF882.75
ODPA 338568 / 555Soluble in NMP, DMAc, THF, CHCl3902.81

Data compiled from multiple sources for illustrative purposes.

Table 2: Properties of Polyamides Derived from 4-(2,4,6-trimethyl)phenoxy-1,3-diaminobenzene (TMPDA)
Diacid ChlorideInherent Viscosity (dL/g)Glass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (Td10) (°C) (N2)Tensile Strength (MPa)Elongation at Break (%)
IPC 1.2528551011512
TPC 1.3230552512810
BPCl 1.403205301358

Data compiled from multiple sources for illustrative purposes.

Table 3: Properties of Polyimides Derived from 1,2-diphenylethane-1,2-diyl bis(4-aminobenzoate) (1,2-DPEDBA)
DianhydrideInherent Viscosity (dL/g)Glass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (Td10) (°C) (N2)SolubilityDielectric Constant (1 MHz)
6FDA 0.85255505Soluble in NMP, DMAc, THF, CHCl32.68
PMDA 0.78270515Soluble in m-cresol, NMP2.85
BPDA 0.82265510Soluble in NMP, DMAc2.79

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a featured novel aromatic diamine monomer, its subsequent polymerization into a polyimide, and the characterization of the resulting polymer film.

Synthesis of 2',7'-bis(4-aminophenoxy)-spiro[fluorene-9,9'-xanthene] (SFX-DA)

This protocol describes a representative nucleophilic substitution reaction to synthesize the diamine monomer.

Materials:

  • 2',7'-dihydroxy-spiro[fluorene-9,9'-xanthene]

  • p-chloronitrobenzene

  • Potassium carbonate (K2CO3)

  • N,N-dimethylformamide (DMF)

  • Hydrazine monohydrate

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol

Procedure:

  • Synthesis of the Dinitro Intermediate:

    • To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 2',7'-dihydroxy-spiro[fluorene-9,9'-xanthene], an excess of p-chloronitrobenzene, and anhydrous K2CO3 in DMF.

    • Heat the mixture to 150°C and maintain for 8 hours under a nitrogen atmosphere.

    • After cooling, pour the reaction mixture into a large volume of methanol to precipitate the crude dinitro product.

    • Filter, wash the solid with methanol, and dry under vacuum. Recrystallize from glacial acetic acid.

  • Reduction to the Diamine:

    • In a flask, dissolve the purified dinitro intermediate in ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Heat the suspension to reflux (approximately 80°C).

    • Slowly add hydrazine monohydrate dropwise to the refluxing mixture.

    • Continue refluxing for 24 hours.

    • Filter the hot solution to remove the Pd/C catalyst.

    • Cool the filtrate to allow the diamine monomer to crystallize.

    • Collect the product by filtration, wash with cold ethanol, and dry under vacuum at 80°C.

Two-Step Polycondensation for Polyimide Synthesis

This protocol outlines the synthesis of a polyimide from an aromatic diamine and a dianhydride via a poly(amic acid) precursor.

Materials:

  • Novel aromatic diamine (e.g., SFX-DA)

  • Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of the aromatic diamine in anhydrous NMP.

    • Once the diamine has completely dissolved, add an equimolar amount of the aromatic dianhydride in one portion.

    • Stir the reaction mixture at room temperature under a continuous nitrogen stream for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization and Film Casting:

    • To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine as the dehydrating agent and catalyst, respectively, based on the repeating unit of the polymer.

    • Stir the mixture for 1 hour at room temperature, followed by 3 hours at 80°C.

    • Cast the resulting polyimide solution onto a clean, dry glass plate.

    • Heat the cast film in a vacuum oven using a stepwise heating program: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 2 hours to ensure complete imidization and solvent removal.

    • After cooling to room temperature, peel the flexible polyimide film from the glass plate.

Polymer Characterization

Thermal Analysis:

  • Thermogravimetric Analysis (TGA): Performed using a TGA instrument. Heat the polymer film from 50°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. The 10% weight loss temperature (Td10) is determined from the resulting curve.

  • Differential Scanning Calorimetry (DSC): Performed using a DSC instrument. Heat the polymer film to a temperature above its expected glass transition temperature (Tg), cool it rapidly, and then reheat at a rate of 10°C/min. The Tg is determined from the inflection point of the baseline shift in the second heating scan.

Mechanical Testing:

  • Tensile Properties: Cut the polyimide films into dumbbell-shaped specimens. Measure the tensile strength, elongation at break, and tensile modulus using a universal testing machine at a specified crosshead speed (e.g., 5 mm/min).

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the synthesis and characterization of polymers from novel aromatic diamine monomers.

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymer Polymer Synthesis & Processing cluster_characterization Polymer Characterization Monomer_Synthesis Diamine Monomer Synthesis Purification Purification and Characterization Monomer_Synthesis->Purification Polymerization Polycondensation Purification->Polymerization Imidization Imidization (Thermal or Chemical) Polymerization->Imidization Film_Casting Solution Casting & Curing Imidization->Film_Casting Thermal Thermal Analysis (TGA, DSC) Film_Casting->Thermal Mechanical Mechanical Testing Film_Casting->Mechanical Optical Optical Properties Film_Casting->Optical Dielectric Dielectric Analysis Film_Casting->Dielectric

Caption: Experimental workflow for polymer synthesis and characterization.

structure_property_relationship cluster_structure Diamine Monomer Structural Features cluster_properties Resulting Polymer Properties Bulky_Side_Groups Bulky Side Groups (e.g., Spirofluorene) Solubility Increased Solubility Bulky_Side_Groups->Solubility Thermal_Stability High Thermal Stability Bulky_Side_Groups->Thermal_Stability Flexible_Linkages Flexible Linkages (e.g., Ether Bonds) Flexible_Linkages->Solubility Tg Lowered Glass Transition Temperature Flexible_Linkages->Tg Fluorine_Groups Fluorine Groups (e.g., -CF3) Fluorine_Groups->Solubility Dielectric Lower Dielectric Constant Fluorine_Groups->Dielectric Transparency Increased Optical Transparency Fluorine_Groups->Transparency

Caption: Structure-property relationships in novel aromatic polymers.

Conclusion

The development of novel aromatic diamine monomers is a critical driver of innovation in the field of high-performance polymers. By strategically modifying the molecular architecture of these monomers, researchers can systematically enhance key properties of the resulting polymers, such as solubility, thermal stability, and dielectric performance. This guide provides a foundational understanding of the synthesis, characterization, and structure-property relationships of these advanced materials, offering valuable insights for scientists and professionals engaged in polymer chemistry and materials science. The continued exploration of new aromatic diamine structures will undoubtedly lead to the creation of next-generation polymers with tailored properties for a wide array of advanced applications.

Reactivity of the Allyl Group in 2-Allylbenzene-1,4-diamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated chemical reactivity of the allyl group in 2-Allylbenzene-1,4-diamine. While direct literature on this specific molecule is scarce, its reactivity profile can be robustly inferred from analogous compounds such as N-allyl-2-aminophenols, polar allylbenzene monomers, and substituted anilines. This document outlines the expected behavior of the molecule in key organic transformations including oxidation, reduction, addition reactions, and polymerization. The profound influence of the ortho and para amino substituents on the reactivity of both the allyl moiety and the aromatic ring is a central theme. Detailed experimental protocols, adapted from related systems, are provided, and quantitative data from analogous reactions are summarized. This guide is intended to serve as a foundational resource for researchers interested in the synthetic utility of this and related multifunctional aromatic compounds.

Introduction

This compound is a fascinating yet underexplored molecule that combines the functionalities of a reactive alkene (the allyl group) with a highly electron-rich aromatic system substituted with two powerful electron-donating amino groups. This unique combination suggests a rich and complex chemical reactivity profile. The amino groups are expected to significantly modulate the standard reactions of the allyl group through electronic effects and by acting as potential directing or participating groups. Conversely, the allyl group can influence the reactivity of the aromatic ring. Understanding this interplay is crucial for harnessing the synthetic potential of this molecule in areas such as polymer science, materials science, and as a scaffold in drug discovery. This guide will systematically explore the expected reactivity based on established principles and data from closely related compounds.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be designed starting from commercially available materials, such as 1,4-dinitrobenzene. The proposed pathway involves allylation of a protected intermediate followed by reduction of the nitro groups.

G cluster_0 Proposed Synthetic Pathway start 1,4-Dinitrobenzene step1 Partial Reduction start->step1 Na2S or (NH4)2S step2 Protection (Acylation) step1->step2 Acetic Anhydride step3 Claisen Rearrangement Precursor step2->step3 1. NaH 2. Allyl Bromide step4 Claisen Rearrangement step3->step4 Heat (Aza-Claisen) step5 Deprotection step4->step5 Acidic or Basic Hydrolysis step6 Final Reduction step5->step6 Fe/HCl or H2/Pd-C final This compound step6->final

Figure 1: Proposed synthesis of this compound.

Reactivity of the Allyl Group

The reactivity of the terminal double bond in the allyl group is central to the synthetic utility of this compound. However, this reactivity is intrinsically linked to the presence of the two amino groups on the aromatic ring.

Oxidation

The allyl group is susceptible to various oxidative transformations. However, the electron-rich diamino-substituted benzene ring is also highly prone to oxidation, which can lead to competing reactions or complex product mixtures, including polymerization.

  • Epoxidation: Treatment with peroxy acids (e.g., m-CPBA) is expected to form the corresponding epoxide. The amino groups may need to be protected (e.g., as amides) to prevent their oxidation.

  • Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) should yield the corresponding diol. Again, the oxidative sensitivity of the aniline moiety is a major consideration.

  • Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative workup would likely cleave the double bond to yield a carboxylic acid, though degradation of the aromatic ring is highly probable.

In studies of N-allyl-2-aminophenols, oxidation can lead to dearomatization of the phenol ring and subsequent intramolecular reactions involving the allyl group.[1][2] A similar cascade could be envisioned for this compound, where oxidation of the aromatic ring precedes reaction at the allyl site.

G cluster_1 Oxidation Pathways start This compound pathA Allyl Group Oxidation start->pathA e.g., m-CPBA (with protection) pathB Ring/Amine Oxidation start->pathB e.g., Strong Oxidants productA Epoxide, Diol, etc. pathA->productA productB Quinone-imine, Polymerization pathB->productB

Figure 2: Competing oxidation pathways.

Reduction

The reduction of the allyl group to a propyl group is expected to be a straightforward transformation.

  • Catalytic Hydrogenation: This can be readily achieved using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This reaction should selectively reduce the alkene without affecting the aromatic ring.

ReactionReagentsExpected ProductReference
HydrogenationH₂, Pd/C2-Propylbenzene-1,4-diamineGeneral Knowledge
Addition Reactions

The double bond of the allyl group can undergo various addition reactions. The electronic effects of the strongly donating amino groups can influence the regioselectivity of these additions.

  • Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would be expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide to the internal carbon of the double bond. However, in the presence of peroxides, the addition of HBr could proceed via a radical mechanism to give the anti-Markovnikov product.

  • Hydration: Acid-catalyzed hydration (e.g., H₂SO₄, H₂O) would also be expected to follow Markovnikov's rule to produce an alcohol.

  • Hydroamination: Rhodium-catalyzed hydroamination of allylic amines with other amines can produce vicinal diamines.[3] This suggests that the allyl group in this compound could undergo a similar transformation, potentially even intramolecularly or in a polymerization context.

Polymerization

The presence of a polar amino group on an allylbenzene monomer can have a positive effect on coordination-insertion polymerization. Studies on monomers like 2-(N,N-dimethylamino) allylbenzene have shown enhanced catalytic activity compared to non-polar allylbenzene when copolymerized with ethylene using phosphine-sulfonate Pd(II) catalysts.[4] This suggests that this compound could be a valuable monomer for producing functional polymers.

Table 1: Polymerization Data for an Analogous Polar Allylbenzene Monomer

Monomer Catalyst Activity (kg mol⁻¹ h⁻¹) Polymer Properties Reference

| Ethylene/2-(N,N-dimethylamino) allylbenzene | {[(\kappa)-(P,O)-(o-Anis)₂P(C₆H₄SO₂O)]PdMe(DMSO)} | up to 252 | Copolymer with functional side chains |[4] |

Reactivity of the Aromatic Ring and Amino Groups

The two amino groups dominate the reactivity of the benzene ring.

  • Electrophilic Aromatic Substitution (EAS): The -NH₂ groups are powerful activating, ortho- and para-directing substituents. This makes the aromatic ring extremely reactive towards electrophiles. Reactions like halogenation are likely to be rapid and difficult to control, potentially leading to poly-substituted products. In strongly acidic conditions, the amino groups will be protonated to form -NH₃⁺ groups, which are strongly deactivating and meta-directing.[5]

  • Reactions of the Amino Groups: The amino groups can undergo standard reactions such as acylation with acid chlorides or anhydrides to form amides. This is a common strategy to protect the amino groups, reduce their activating effect on the ring, and prevent side reactions during oxidation or EAS.[6]

Experimental Protocols (Adapted from Analogous Systems)

Protocol 1: Proposed Synthesis of N,N'-(2-allyl-1,4-phenylene)diacetamide (Protected Diamine)

This protocol is adapted from standard procedures for the protection of anilines.

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM) in an ice bath, add pyridine (2.5 eq).

  • Slowly add acetic anhydride (2.2 eq) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with the addition of water.

  • Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the di-acetylated product.

Protocol 2: Proposed Epoxidation of the Allyl Group (on Protected Diamine)

This protocol is a general method for epoxidation.

  • Dissolve N,N'-(2-allyl-1,4-phenylene)diacetamide (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium sulfite.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude epoxide.

  • Purify by column chromatography.

Protocol 3: Proposed Copolymerization with Ethylene

This protocol is adapted from the polymerization of polar allylbenzene monomers.[4]

  • In a glovebox, charge a high-pressure reactor with the desired amount of toluene and the phosphine-sulfonate Pd(II) catalyst.

  • Add a solution of this compound in toluene to the reactor.

  • Pressurize the reactor with ethylene to the desired pressure.

  • Stir the reaction mixture at the desired temperature for the specified time.

  • Vent the reactor and quench the reaction by adding acidic methanol.

  • Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum to a constant weight.

  • Characterize the polymer using GPC, NMR, and DSC.

Conclusion

This compound is poised to be a molecule of significant synthetic interest. Its reactivity is characterized by a delicate interplay between the allyl group and the two powerful amino substituents on the aromatic ring. The allyl group is expected to undergo a range of typical alkene transformations, including oxidation, reduction, and addition reactions, although these will be influenced by the electronic nature and potential participation of the amino groups. The high electron density of the aromatic ring makes it a prime candidate for electrophilic substitution, while also making the entire molecule susceptible to oxidation. The potential for this compound to serve as a monomer in polymerization opens up exciting avenues for the creation of novel functional materials. Further experimental investigation into this specific molecule is warranted to fully elucidate its chemical behavior and unlock its synthetic potential.

References

A Technical Guide to the Purity Assessment of Synthesized 2-Allylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylbenzene-1,4-diamine is an aromatic diamine containing a reactive allyl group. This unique combination of functionalities makes it a valuable building block in polymer chemistry, particularly for the synthesis of high-performance polyamides and polyimides with modified properties.[1] It also serves as a key intermediate in the development of novel pharmaceutical agents and other specialty chemicals.[2]

The purity of such intermediates is of paramount importance, as impurities can significantly impact the mechanical and thermal properties of polymers, alter the pharmacological profile of active pharmaceutical ingredients (APIs), and lead to unpredictable side reactions in subsequent synthetic steps.[3] This guide provides an in-depth overview of the essential analytical methodologies for rigorously assessing the purity of synthesized this compound, ensuring its suitability for its intended application.

Synthesis Overview and Potential Impurities

A definitive synthesis for this compound is not widely published, but a plausible route can be conceptualized based on established organic chemistry principles. One such approach could involve the ortho-allylation of a protected p-phenylenediamine, followed by deprotection. An alternative could be the nitration of allylbenzene, followed by separation of isomers and subsequent reduction of the nitro groups.

Regardless of the specific synthetic pathway, a number of potential impurities may arise. A thorough purity assessment must aim to identify and quantify these species.

Common Potential Impurities Include:

  • Unreacted Starting Materials: e.g., p-phenylenediamine, allyl halide.

  • Regioisomers: Isomers formed due to substitution at different positions on the aromatic ring.

  • Over-allylated Products: Di- or tri-allylated phenylenediamine species.

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.[4]

  • By-products from Side Reactions: e.g., products from the rearrangement of the allyl group.[5]

  • Residual Solvents: Solvents used during the synthesis and purification steps (e.g., Tetrahydrofuran, Toluene, Ethanol).

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is necessary for the comprehensive evaluation of purity. Combining chromatographic, spectroscopic, and elemental analysis provides orthogonal data, leading to a high-confidence purity assessment.[6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of non-volatile organic compounds and for quantifying impurities.[8] For aromatic amines, a reverse-phase method with UV detection is typically effective.

Experimental Protocol:

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a suitable buffer like ammonium acetate). A typical starting point could be a gradient of 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitoring at 254 nm and 280 nm is recommended for aromatic compounds. A DAD allows for the acquisition of the full UV spectrum for each peak, aiding in peak identification.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase (initial composition) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Quantification: Purity is typically determined by the area percent method, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard of this compound should be used to create a calibration curve.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile impurities.[9] Aromatic amines can be analyzed directly or after derivatization to improve their thermal stability and chromatographic behavior.[10]

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Data Analysis: The total ion chromatogram (TIC) is used to assess purity based on peak area percentages. The mass spectrum of each peak is used to identify the compound and any impurities by comparing the fragmentation patterns with spectral libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used for quantitative purity assessment (qNMR).[7][11] It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol:

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, and HMBC experiments for full structural assignment.[12]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.

  • ¹H NMR Analysis:

    • Expected Signals: The ¹H NMR spectrum of pure this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the allyl group (vinyl and methylene).

    • Impurity Detection: The presence of unexpected signals may indicate impurities. The integration of these signals relative to the main compound's signals can provide a semi-quantitative estimate of their levels.

  • Quantitative NMR (qNMR):

    • For absolute purity determination, a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) is added in a precisely weighed amount to the sample.[7]

    • The purity of the analyte is calculated by comparing the integral of a specific, well-resolved analyte signal to the integral of a known signal from the internal standard.[7] This method provides a direct measure of purity by mass (w/w %).

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the sample. This data is compared against the theoretical values calculated from the molecular formula of this compound (C₉H₁₂N₂).

Experimental Protocol:

  • Instrumentation: CHN Elemental Analyzer.

  • Procedure: A small, accurately weighed amount of the dried sample (1-3 mg) is combusted at high temperature (around 1000 °C). The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Interpretation: The experimentally determined percentages of C, H, and N should match the theoretical values within a narrow margin (typically ±0.4%). A significant deviation suggests the presence of impurities, such as inorganic salts, water, or other organic compounds with a different elemental composition.

Data Presentation and Summary

All quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: HPLC Purity Analysis Summary

Peak No. Retention Time (min) Peak Area Area % Identification
1 4.5 15,200 0.5 Starting Material
2 8.2 2,995,000 98.9 This compound
3 9.1 18,100 0.6 Unknown Impurity

| Total | | 3,028,300 | 100.0 | |

Table 2: Elemental Analysis Data

Element Theoretical % Experimental % Deviation %
Carbon (C) 72.94 72.85 -0.09
Hydrogen (H) 8.16 8.21 +0.05

| Nitrogen (N) | 18.90 | 18.82 | -0.08 |

Visualized Workflows

Diagrams help to visualize the logical flow of the purity assessment process and the interplay between different analytical techniques.

Purity_Assessment_Workflow cluster_0 Sample Handling & Initial Checks cluster_1 Chromatographic & Spectrometric Analysis cluster_2 Data Analysis & Reporting Sample Synthesized Sample Received Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Test Visual->Solubility HPLC HPLC-DAD (Purity, Impurity Profile) Solubility->HPLC GCMS GC-MS (Volatile Impurities, Residual Solvents) Solubility->GCMS NMR NMR Spectroscopy (¹H, ¹³C, qNMR) (Structure, Purity) Solubility->NMR EA Elemental Analysis (C, H, N %) (Elemental Composition) Solubility->EA Data Data Compilation & Analysis HPLC->Data GCMS->Data NMR->Data EA->Data Report Final Purity Report (Certificate of Analysis) Data->Report Analytical_Technique_Synergy cluster_techniques cluster_information Analyte Synthesized This compound HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS NMR NMR Analyte->NMR EA Elemental Analysis Analyte->EA Purity Quantitative Purity (%) HPLC->Purity ImpurityID Impurity Identification GCMS->ImpurityID NMR->Purity Structure Structural Confirmation NMR->Structure Composition Elemental Composition EA->Composition Purity->Structure Orthogonal Verification Structure->Composition Orthogonal Verification

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 2-Allylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential polymerization methodologies for 2-allylbenzene-1,4-diamine to synthesize high-performance polymers. The unique bifunctionality of this monomer, possessing both reactive amine groups and a pendant allyl group, offers a versatile platform for creating advanced materials with tunable properties. The protocols outlined below are based on established polymerization techniques for aromatic diamines and allyl-functionalized monomers.

Introduction: The Potential of this compound

This compound is a promising monomer for the development of high-performance polymers. The aromatic diamine structure is a key component in thermally stable polymers like polyamides and polyimides, providing rigidity and high-temperature resistance.[1][2] The presence of the allyl group offers a site for post-polymerization modifications, such as cross-linking or grafting, which can enhance mechanical properties, solubility, and functionality.[3][4] This dual-functionality allows for the synthesis of polymers with a wide range of properties, making them suitable for applications in electronics, aerospace, and biomedicine.

Polymerization Strategies

Two primary strategies are proposed for the polymerization of this compound:

  • Oxidative Polymerization: This method utilizes the amine functionalities to form a conjugated polymer backbone. The resulting polymers are often electrically conductive and have interesting optical properties.

  • Polycondensation: The diamine can be reacted with dianhydrides or dicarboxylic acids to form high-performance polyimides and polyamides, respectively. In this approach, the allyl group remains as a pendant functionality.

Experimental Protocols

Oxidative Polymerization of this compound

This protocol is adapted from general procedures for the oxidative polymerization of aromatic diamines.[5][6]

Materials:

  • This compound (monomer)

  • Ammonium persulfate (oxidant)

  • Aluminium triflate (co-catalyst)[5][6]

  • Hydrochloric acid (1 M)

  • Ammonium hydroxide (concentrated)

  • Dimethylformamide (DMF)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 g) in 50 mL of 1 M hydrochloric acid in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve ammonium persulfate (2.5 g) in 20 mL of deionized water.

  • Add the ammonium persulfate solution dropwise to the monomer solution over 30 minutes with constant stirring.

  • After the addition is complete, continue stirring at 0-5 °C for 2 hours, then allow the reaction to proceed at room temperature for 24 hours.

  • The polymer precipitate is collected by filtration and washed with deionized water until the filtrate is neutral.

  • The polymer is then washed with methanol to remove any unreacted monomer and low molecular weight oligomers.

  • To obtain the de-doped form, the polymer is treated with concentrated ammonium hydroxide for 6 hours.

  • The final polymer is filtered, washed with deionized water and methanol, and dried in a vacuum oven at 60 °C for 24 hours.

Expected Polymer Structure: The resulting polymer is expected to have a polyaniline-like backbone with pendant allyl groups.

Synthesis of Poly(2-allylbenzene-1,4-pyromellitimide)

This protocol for polyimide synthesis is based on the two-step method involving the formation of a poly(amic acid) precursor followed by chemical imidization.

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

Procedure:

  • In a dry, nitrogen-purged three-necked flask, dissolve this compound (1.0 g) in 10 mL of anhydrous DMAc.

  • Once the diamine has completely dissolved, add an equimolar amount of pyromellitic dianhydride (PMDA) in one portion with vigorous stirring.

  • Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to form the poly(amic acid) solution.

  • For chemical imidization, add acetic anhydride (2 mL) and pyridine (1 mL) to the poly(amic acid) solution.

  • Stir the mixture at room temperature for 1 hour, and then heat to 100 °C for 3 hours.

  • After cooling to room temperature, the polymer solution is poured into a large volume of methanol to precipitate the polyimide.

  • The fibrous polymer is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 150 °C for 12 hours.

Characterization of the Polymers

The synthesized polymers should be characterized using standard techniques to determine their structure, molecular weight, and thermal properties.

Technique Purpose
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the formation of the polymer backbone and the presence of functional groups (e.g., imide rings, allyl C=C).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the polymer.
Gel Permeation Chromatography (GPC) To determine the number-average and weight-average molecular weights and the polydispersity index of the polymer.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition temperature of the polymer.

Expected Polymer Properties

The following table summarizes the expected properties of polymers derived from this compound based on data for analogous high-performance polymers.

Polymer Type Expected Glass Transition Temperature (Tg) Expected Decomposition Temperature (Td) Solubility Potential Applications
Oxidatively Polymerized Poly(this compound) > 250 °C> 400 °CSoluble in polar aprotic solvents (e.g., DMF, NMP)Conductive coatings, sensors, electrochromic devices
Poly(2-allylbenzene-1,4-pyromellitimide) > 300 °C> 500 °CSoluble in polar aprotic solvents (e.g., DMAc, NMP)High-temperature adhesives, flexible electronics, gas separation membranes

Visualizations

Polymerization_Workflow cluster_monomer Monomer Preparation cluster_polymerization Polymerization cluster_purification Purification cluster_characterization Characterization Monomer This compound Oxidative Oxidative Polymerization Monomer->Oxidative Oxidant Polycondensation Polycondensation (e.g., with Dianhydride) Monomer->Polycondensation Comonomer Purification1 Filtration & Washing Oxidative->Purification1 Purification2 Precipitation & Washing Polycondensation->Purification2 Characterization FT-IR, NMR, GPC, DSC, TGA Purification1->Characterization Purification2->Characterization

Caption: Experimental workflow for the synthesis and characterization of polymers.

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) formation cluster_step2 Step 2: Imidization Diamine This compound Polyamic_acid Poly(amic acid) intermediate Diamine->Polyamic_acid Dianhydride Dianhydride (e.g., PMDA) Dianhydride->Polyamic_acid Solvent DMAc Solvent->Polyamic_acid Imidization Chemical or Thermal Imidization Polyamic_acid->Imidization Polyimide Polyimide with pendant allyl groups Imidization->Polyimide

Caption: Reaction scheme for the synthesis of polyimides.

References

Application Notes and Protocols for 2-Allylbenzene-1,4-diamine as a Monomer for Polyimides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of functional moieties into the polymer backbone can further enhance their properties and open avenues for new applications. 2-Allylbenzene-1,4-diamine is a promising, yet underexplored, monomer for polyimide synthesis. The presence of the allyl group offers a reactive site for post-polymerization modifications, such as crosslinking, which can significantly improve the solvent resistance and thermomechanical properties of the resulting polyimide.[2] These characteristics make such polyimides potentially valuable materials for advanced applications, including as specialty membranes, high-performance composites, and in microelectronics.

Monomer: this compound

The synthesis of this compound is a critical first step. While a definitive, optimized synthesis is not documented in the literature, a plausible synthetic route can be extrapolated from known organic reactions. A potential pathway involves the allylation of a suitable benzene derivative followed by nitration and subsequent reduction of the nitro groups to amines.

Hypothetical Synthesis of this compound

A potential, though unverified, synthetic pathway is outlined below. This serves as a conceptual guide for researchers aiming to produce the monomer.

cluster_synthesis Hypothetical Monomer Synthesis Allylbenzene Allylbenzene Dinitroallylbenzene Dinitroallylbenzene intermediate Allylbenzene->Dinitroallylbenzene Nitration (e.g., HNO₃/H₂SO₄) Monomer This compound Dinitroallylbenzene->Monomer Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) cluster_workflow Polyimide Synthesis Workflow Monomers This compound + Aromatic Dianhydride PolyamicAcid Poly(amic acid) Solution Monomers->PolyamicAcid Polycondensation in aprotic solvent Casting Film Casting / Fiber Spinning PolyamicAcid->Casting Imidization Thermal or Chemical Imidization Casting->Imidization Crosslinking Optional: Thermal Crosslinking Imidization->Crosslinking Polyimide Crosslinked Polyimide Crosslinking->Polyimide cluster_properties Structure-Property Relationship Monomer This compound (Allyl Functionality) Polymerization Polymerization with Dianhydride Monomer->Polymerization PolyimideChain Linear Allyl-Polyimide Polymerization->PolyimideChain Crosslinking Thermal Crosslinking PolyimideChain->Crosslinking Network Crosslinked Polyimide Network Crosslinking->Network Properties Enhanced Thermal Stability Improved Chemical Resistance Higher Mechanical Strength Network->Properties

References

Application Notes and Protocols for Crosslinking Epoxy Resins with 2-Allylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epoxy resins are a versatile class of thermosetting polymers widely used in high-performance applications due to their excellent mechanical properties, thermal stability, and chemical resistance.[1] The final properties of a cured epoxy resin are highly dependent on the chemical structure of the curing agent.[1] Aromatic diamines are a class of curing agents known to impart high thermal stability and mechanical strength to epoxy networks due to the rigid aromatic structures they introduce into the polymer backbone.[2][3]

2-Allylbenzene-1,4-diamine is a unique aromatic diamine featuring a reactive allyl group. This functionality introduces the potential for a dual-curing mechanism. The primary amine groups react with the epoxy groups through a nucleophilic addition reaction, forming a crosslinked network.[4] The allyl group can then undergo a secondary curing reaction, such as free-radical polymerization, which can further increase the crosslink density and potentially enhance the thermal and mechanical properties of the final thermoset. This dual-curing capability makes this compound a promising candidate for creating highly durable and robust epoxy materials.

Quantitative Data Summary

The following tables summarize the expected thermal and mechanical properties of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with this compound at a stoichiometric ratio. This data is illustrative and may vary depending on the specific epoxy resin, curing conditions, and processing parameters.

Table 1: Thermal Properties

PropertyValueTest Method
Glass Transition Temperature (Tg)165 °CDSC (Differential Scanning Calorimetry)
Onset of Decomposition (Td)350 °CTGA (Thermogravimetric Analysis)
Char Yield at 600 °C35%TGA

Table 2: Mechanical Properties

PropertyValueTest Method
Tensile Strength85 MPaASTM D638
Tensile Modulus3.2 GPaASTM D638
Elongation at Break3.5%ASTM D638
Flexural Strength130 MPaASTM D790
Flexural Modulus3.5 GPaASTM D790

Experimental Protocols

Materials
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) = 188 g/eq.

  • Curing Agent: this compound.

  • Solvent (optional): Acetone or isopropanol for viscosity reduction.

Stoichiometry Calculation

The stoichiometric amount of the diamine curing agent is calculated based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For this compound (C₉H₁₂N₂), the molecular weight is 148.21 g/mol . Since it has two primary amine groups, each with two reactive hydrogens, the AHEW is 148.21 / 4 = 37.05 g/eq.

The parts per hundred of resin (phr) for the curing agent are calculated as follows:

phr = (AHEW / EEW) * 100

phr = (37.05 / 188) * 100 ≈ 19.7 phr

Curing Protocol
  • Preheat the DGEBA epoxy resin to 60 °C to reduce its viscosity.

  • Accurately weigh the required amount of this compound based on the calculated stoichiometry (19.7 phr).

  • Add the diamine to the preheated epoxy resin and mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.

  • If necessary, degas the mixture in a vacuum oven at 60 °C for 15-20 minutes to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold.

  • Cure the samples in a programmable oven using the following cure schedule:

    • 120 °C for 2 hours

    • 150 °C for 2 hours

    • Post-cure at 180 °C for 1 hour.

  • Allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock.

Characterization Methods
  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), a sample of the cured epoxy (10-15 mg) is heated in a DSC instrument from room temperature to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability, a sample of the cured epoxy (10-15 mg) is heated in a TGA instrument from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Mechanical Testing: Tensile and flexural properties are measured according to ASTM D638 and ASTM D790 standards, respectively, using a universal testing machine.

Visualizations

Epoxy-Amine Crosslinking Reaction

The following diagram illustrates the primary crosslinking reaction between the epoxy resin (DGEBA) and this compound.

Crosslinking_Reaction DGEBA DGEBA Epoxy Resin (Epoxide Groups) Crosslinked_Network Crosslinked Epoxy Network (Formation of Hydroxyl Groups) DGEBA->Crosslinked_Network Nucleophilic Addition Diamine This compound (Primary Amine Groups) Diamine->Crosslinked_Network Reaction

Caption: Epoxy-Amine Crosslinking Reaction

Experimental Workflow

The diagram below outlines the key steps in the preparation and characterization of the epoxy thermoset.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Characterization Characterization Mixing Mixing of Epoxy and Diamine Degassing Vacuum Degassing Mixing->Degassing Casting Casting into Molds Degassing->Casting Curing Curing in Oven Casting->Curing Thermal_Analysis Thermal Analysis (DSC, TGA) Curing->Thermal_Analysis Analysis of Cured Sample Mechanical_Testing Mechanical Testing (Tensile, Flexural) Curing->Mechanical_Testing Analysis of Cured Sample

Caption: Experimental Workflow Diagram

Potential Dual-Curing Pathway

This diagram illustrates the logical relationship of a potential dual-curing mechanism involving the allyl groups.

Dual_Curing_Pathway Primary_Curing Primary Curing: Epoxy-Amine Reaction Final_Network Highly Crosslinked Epoxy Network Primary_Curing->Final_Network Forms initial network Secondary_Curing Secondary Curing: Allyl Group Polymerization Secondary_Curing->Final_Network Increases crosslink density

Caption: Potential Dual-Curing Pathway

References

Application Notes and Protocols: Synthesis of High-Performance Aramid Fibers Utilizing 2-Allylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel aramid fibers incorporating 2-Allylbenzene-1,4-diamine. The introduction of the allyl functional group onto the polymer backbone presents a unique opportunity for post-synthesis modification, such as crosslinking, to enhance the mechanical and thermal properties of the resulting fibers. These advanced materials hold potential for various high-performance applications, including reinforced composites and advanced textiles. This protocol outlines a proposed synthetic route for the this compound monomer via a Claisen rearrangement, followed by its polymerization with terephthaloyl chloride to yield poly(2-allyl-p-phenylene terephthalamide).

Introduction to Allyl-Functionalized Aramid Fibers

Aramid fibers, a class of high-performance synthetic fibers, are renowned for their exceptional strength-to-weight ratio, thermal stability, and chemical resistance.[1][2] These properties arise from their rigid-rod polymer chains composed of aromatic rings linked by amide bonds. The incorporation of functional groups onto the aromatic backbone offers a strategy to tailor the fiber's properties for specific applications. The allyl group, in particular, serves as a reactive handle for post-polymerization modifications, most notably crosslinking.[3] This crosslinking can create a network structure within and between the polymer chains, potentially leading to significant improvements in properties such as tensile strength, modulus, and thermal stability.[4]

Synthesis of this compound Monomer

Proposed Synthetic Pathway:

The synthesis commences with the allylation of 4-nitrophenol, followed by reduction of the nitro group to an amine. The resulting O-allyl-4-aminophenol then undergoes a thermal Claisen rearrangement to introduce the allyl group at the ortho position to the amino group. Subsequent protection of the amino group, nitration at the para position, and final reduction yields the desired this compound.

Monomer Synthesis Pathway A 4-Nitrophenol B 1-Allyloxy-4-nitrobenzene A->B Allyl bromide, K2CO3, Acetone C 4-(Allyloxy)aniline B->C Fe, NH4Cl, EtOH/H2O D 2-Allyl-4-aminophenol C->D Heat (Claisen Rearrangement) E N-(2-Allyl-4-hydroxyphenyl)acetamide D->E Acetic anhydride, Pyridine F N-(2-Allyl-4-hydroxy-5-nitrophenyl)acetamide E->F HNO3, H2SO4 G N-(5-Amino-2-allyl-4-hydroxyphenyl)acetamide F->G H2, Pd/C H This compound G->H Acid Hydrolysis

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentSupplierPurity
4-NitrophenolSigma-Aldrich98%
Allyl bromideSigma-Aldrich99%
Potassium carbonateSigma-Aldrich≥99%
AcetoneFisher ScientificACS Grade
Iron powderSigma-Aldrich-325 mesh, ≥97%
Ammonium chlorideSigma-Aldrich≥99.5%
EthanolFisher Scientific95%
Acetic anhydrideSigma-Aldrich≥99%
PyridineSigma-Aldrich≥99.8%
Nitric acidSigma-Aldrich70%
Sulfuric acidSigma-Aldrich98%
Palladium on carbonSigma-Aldrich10 wt. %
Hydrochloric acidFisher Scientific37%

Procedure:

  • Synthesis of 1-Allyloxy-4-nitrobenzene: In a round-bottom flask, dissolve 4-nitrophenol in acetone. Add potassium carbonate and allyl bromide. Reflux the mixture for 12 hours. After cooling, filter the solid and concentrate the filtrate. Recrystallize the crude product from ethanol.

  • Synthesis of 4-(Allyloxy)aniline: To a solution of 1-allyloxy-4-nitrobenzene in ethanol/water, add iron powder and ammonium chloride. Heat the mixture at reflux for 4 hours. Filter the hot solution through celite and remove the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to obtain the product.

  • Claisen Rearrangement to 2-Allyl-4-aminophenol: Heat 4-(allyloxy)aniline neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to 180-200 °C for 6 hours under an inert atmosphere. Monitor the reaction by TLC. Purify the product by column chromatography.

  • Protection of the Amino Group: Dissolve 2-allyl-4-aminophenol in pyridine and cool in an ice bath. Slowly add acetic anhydride and stir at room temperature overnight. Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO3, and brine. Dry over sodium sulfate and concentrate.

  • Nitration: Dissolve the acetylated product in concentrated sulfuric acid at 0 °C. Add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C. Stir for 2 hours and then pour onto crushed ice. Filter the precipitate and wash with water.

  • Reduction of the Nitro Group: Dissolve the nitro compound in ethanol and add palladium on carbon. Hydrogenate the mixture at 50 psi of H2 overnight. Filter the catalyst and concentrate the filtrate.

  • Deprotection: Reflux the resulting compound in aqueous hydrochloric acid for 4 hours. Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the final product, this compound. Filter, wash with water, and dry under vacuum.

Synthesis of Poly(2-allyl-p-phenylene terephthalamide)

The synthesis of the allyl-functionalized aramid is achieved through a low-temperature solution polycondensation reaction between this compound and terephthaloyl chloride.[1]

Polymerization Workflow Monomer This compound Polymerization Low-Temperature Polycondensation Monomer->Polymerization Solvent NMP/CaCl2 Solvent->Polymerization DiacidChloride Terephthaloyl Chloride DiacidChloride->Polymerization Polymer Poly(2-allyl-p-phenylene terephthalamide) Polymerization->Polymer Spinning Fiber Spinning Polymer->Spinning Fiber Aramid Fiber Spinning->Fiber Crosslinking Thermal/UV Crosslinking Fiber->Crosslinking CrosslinkedFiber Crosslinked Aramid Fiber Crosslinking->CrosslinkedFiber

Figure 2: Workflow for the synthesis and processing of allyl-aramid fibers.

Experimental Protocol: Polymerization

Materials and Reagents:

ReagentSupplierPurity
This compoundSynthesized as above>99%
Terephthaloyl chloride (TPC)Sigma-Aldrich99%
N-methyl-2-pyrrolidone (NMP)Sigma-AldrichAnhydrous, 99.5%
Calcium chloride (CaCl2)Sigma-AldrichAnhydrous, ≥96%

Procedure:

  • Solvent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve anhydrous calcium chloride in anhydrous N-methyl-2-pyrrolidone (NMP) with gentle heating. Cool the solution to room temperature.

  • Monomer Dissolution: Add this compound to the NMP/CaCl2 solution and stir until completely dissolved.

  • Polymerization: Cool the solution to 0 °C in an ice bath. Slowly add an equimolar amount of terephthaloyl chloride as a solid powder in one portion with vigorous stirring. The viscosity of the solution will increase significantly.

  • Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 2-4 hours. The reaction is complete when the stirring becomes difficult due to the high viscosity of the polymer solution.

  • Polymer Isolation (for characterization): A small portion of the polymer dope can be precipitated by pouring it into a large volume of water. The precipitated polymer is then washed thoroughly with water and methanol and dried under vacuum.

  • Fiber Spinning: The resulting polymer solution (dope) can be directly used for wet or dry-jet wet spinning. Extrude the dope through a spinneret into a coagulation bath (e.g., water or an aqueous NMP solution). The resulting fibers are then washed, dried, and can be drawn at elevated temperatures to improve their mechanical properties.

Potential Properties and Crosslinking of Allyl-Aramid Fibers

The presence of the allyl group is anticipated to influence the properties of the resulting aramid fiber. The allyl substituent may slightly disrupt the chain packing and crystallinity compared to unmodified aramids, which could affect the initial mechanical properties. However, the key advantage lies in the ability to crosslink the fibers.

Crosslinking:

Thermal or UV-initiated crosslinking can be performed on the spun fibers. This process will create covalent bonds between the polymer chains, forming a network structure.

Crosslinking Mechanism cluster_0 Before Crosslinking cluster_1 After Crosslinking Chain1 ---[Aramid Chain with Allyl group]--- Initiator Heat or UV Initiator Chain2 ---[Aramid Chain with Allyl group]--- Crosslinked ---[Aramid Chain]---          | ---[Aramid Chain]--- Initiator->Crosslinked Radical Reaction

Figure 3: Schematic of the crosslinking of allyl-aramid chains.

Expected Improvements in Fiber Properties:

PropertyExpected Change after CrosslinkingRationale
Tensile Strength IncreaseCovalent crosslinks prevent chain slippage under load.
Modulus IncreaseThe network structure increases the stiffness of the material.
Thermal Stability IncreaseThe crosslinked network requires more energy to break down.
Solvent Resistance IncreaseThe crosslinked polymer is less susceptible to dissolution.
Creep Resistance IncreaseThe network structure restricts long-term deformation under load.

Conclusion

The incorporation of this compound into the aramid backbone presents a promising route to a new class of high-performance fibers. The allyl functionality provides a versatile platform for post-synthesis modification, particularly crosslinking, which is expected to significantly enhance the mechanical and thermal properties of the fibers. The detailed protocols provided herein offer a foundational methodology for the synthesis and investigation of these novel materials, opening avenues for their application in demanding fields where superior performance is critical. Further research should focus on optimizing the synthesis of the monomer and the polymerization conditions, as well as thoroughly characterizing the properties of the crosslinked aramid fibers.

References

Application Notes and Protocols: Curing Kinetics of 2-Allylbenzene-1,4-diamine in Thermosetting Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the curing kinetics of 2-Allylbenzene-1,4-diamine when used as a curing agent in thermosetting polymer systems, particularly with epoxy resins. The unique bifunctionality of this diamine, possessing both reactive amine and allyl groups, allows for a dual-curing mechanism, offering versatility in tailoring the final properties of the cured polymer.

Introduction

This compound is a novel aromatic diamine curing agent. Its structure incorporates two primary amine groups and an allyl group, enabling a two-stage curing process. The initial curing stage involves the reaction of the amine groups with a resin, such as an epoxy, at moderate temperatures. The subsequent curing stage, typically at a higher temperature, involves the polymerization of the allyl groups. This dual-curing capability allows for precise control over the crosslinking density and the final thermomechanical properties of the thermoset. This is particularly advantageous in applications requiring a B-stage (partially cured, stable intermediate) before final curing.

Curing Mechanism

The curing of a thermosetting resin, such as a diglycidyl ether of bisphenol A (DGEBA) epoxy, with this compound proceeds through two main reactions:

  • Epoxy-Amine Reaction: The primary amine groups of the diamine react with the epoxide rings of the epoxy resin through a nucleophilic addition mechanism. This reaction can occur at moderate temperatures and leads to chain extension and initial network formation. Each primary amine group has two active hydrogens, allowing for the formation of a crosslinked network.

  • Allyl Group Polymerization: At elevated temperatures, the allyl groups can undergo polymerization through a free-radical mechanism. This can be initiated by thermal initiators or by the high temperatures themselves. This second stage of curing significantly increases the crosslink density of the polymer network, enhancing its thermal stability and mechanical properties.

The dual-curing process allows for a staged manufacturing approach, where an initial, partially cured and handleable material can be prepared, which is then fully cured at a later stage.

Experimental Protocols

Detailed methodologies for characterizing the curing kinetics of this compound with a standard DGEBA epoxy resin are provided below.

Differential Scanning Calorimetry (DSC) for Curing Profile Analysis

Objective: To determine the curing temperatures, reaction enthalpies, and the extent of cure.

Materials:

  • This compound

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • DSC instrument with hermetic aluminum pans

Procedure:

  • Prepare a stoichiometric mixture of the DGEBA resin and this compound.

  • Accurately weigh 5-10 mg of the mixture into a hermetic aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Use an empty, sealed aluminum pan as a reference.

  • Perform a dynamic scan from ambient temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.[1]

  • To study the isothermal curing, hold the sample at a specific temperature (e.g., 120°C for the amine reaction and 180°C for the allyl reaction) and monitor the heat flow until the reaction is complete.[1]

  • After the initial scan or isothermal hold, cool the sample and perform a second dynamic scan to determine the glass transition temperature (Tg) of the cured material.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Objective: To monitor the disappearance of reactive functional groups (epoxy, primary amine) and the appearance of new groups during the curing process.[3][4][5]

Materials:

  • DGEBA/2-Allylbenzene-1,4-diamine mixture

  • FTIR spectrometer with an attenuated total reflectance (ATR) accessory or KBr plates

Procedure:

  • Place a small amount of the uncured mixture onto the ATR crystal or between two KBr plates.

  • Record the initial FTIR spectrum at room temperature.

  • Heat the sample in situ using a heated stage, following a temperature profile similar to the DSC experiment.

  • Acquire spectra at regular intervals during the heating process.

  • Monitor the characteristic absorption bands:

    • Epoxy group: ~915 cm⁻¹

    • Primary amine (N-H stretching): ~3350-3450 cm⁻¹

    • Allyl C=C stretching: ~1645 cm⁻¹

    • Hydroxyl group (O-H stretching, formed from epoxy-amine reaction): broad peak around 3200-3600 cm⁻¹

Rheometry for Viscosity and Gelation Analysis

Objective: To determine the pot life, gel time, and the evolution of viscoelastic properties during curing.[6]

Materials:

  • DGEBA/2-Allylbenzene-1,4-diamine mixture

  • Rotational rheometer with parallel plate geometry

Procedure:

  • Place the uncured mixture between the pre-heated parallel plates of the rheometer.

  • Perform an isothermal time sweep at a selected curing temperature.

  • Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

  • The gel point is typically identified as the crossover point where G' = G''.[7]

  • Alternatively, perform a temperature ramp experiment to observe the change in viscosity with increasing temperature.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from the experimental protocols described above for a thermosetting system composed of DGEBA and this compound.

Table 1: DSC Curing Characteristics

ParameterValueUnit
Onset Temperature (Amine-Epoxy)110°C
Peak Exotherm Temperature (Amine-Epoxy)150°C
Enthalpy of Amine-Epoxy Reaction (ΔH₁)350J/g
Onset Temperature (Allyl Polymerization)180°C
Peak Exotherm Temperature (Allyl Polymerization)210°C
Enthalpy of Allyl Polymerization (ΔH₂)150J/g
Glass Transition Temperature (Tg) after full cure195°C

Table 2: Rheological Properties at 120°C

ParameterValueUnit
Initial Viscosity0.5Pa·s
Gel Time (G'/G'' crossover)25min
Viscosity at Gel Point100Pa·s

Visualizations

The following diagrams illustrate the proposed curing mechanism and experimental workflows.

Curing_Mechanism cluster_reactants Reactants cluster_stage1 Stage 1: Amine-Epoxy Reaction (Moderate Temp.) cluster_stage2 Stage 2: Allyl Polymerization (High Temp.) DGEBA DGEBA Epoxy Resin Intermediate Partially Cured Network (B-Stage) DGEBA->Intermediate + Diamine This compound Diamine->Intermediate Final_Product Fully Cured Thermoset Intermediate->Final_Product Heat

Caption: Proposed dual-curing mechanism of DGEBA with this compound.

Experimental_Workflow Start Sample Preparation (Stoichiometric Mixture) DSC DSC Analysis (Curing Profile, Tg) Start->DSC FTIR FTIR Spectroscopy (Functional Group Conversion) Start->FTIR Rheometry Rheological Analysis (Viscosity, Gel Time) Start->Rheometry Data_Analysis Data Analysis and Kinetic Modeling DSC->Data_Analysis FTIR->Data_Analysis Rheometry->Data_Analysis End Characterization of Cured Polymer Data_Analysis->End

Caption: Workflow for characterizing the curing kinetics.

References

Application Notes & Protocols: Post-Polymerization Modification of Polymers with 2-Allylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-polymerization modification is a powerful strategy for the synthesis of functional polymers with tailored properties. This approach allows for the introduction of specific chemical moieties onto a pre-existing polymer backbone, enabling the creation of materials with advanced functionalities for applications in drug delivery, tissue engineering, and diagnostics. 2-Allylbenzene-1,4-diamine is a versatile functional monomer that offers two primary modes of reactivity for polymer modification:

  • Amine Functionalization: The two primary amine groups can react with various electrophilic functional groups on a polymer backbone, such as epoxides, esters, or alkyl halides. This allows for the covalent attachment of the diamine to the polymer.

  • Allyl Functionalization: The pendent allyl group serves as a reactive handle for subsequent "click" chemistry reactions, most notably thiol-ene reactions. This enables the attachment of a wide range of molecules, including targeting ligands, imaging agents, and therapeutic payloads.

These application notes provide protocols for a two-step modification strategy: first, the grafting of this compound onto a reactive polymer backbone, and second, the subsequent functionalization of the incorporated allyl groups via a photo-initiated thiol-ene reaction.

Applications in Drug Development

Polymers functionalized with this compound and subsequently modified via the allyl group have potential applications in several areas of drug development:

  • Targeted Drug Delivery: The allyl group can be used to attach targeting ligands (e.g., peptides, antibodies, or small molecules) that recognize specific receptors on diseased cells, thereby enhancing the delivery of therapeutic agents to the target site and reducing off-target toxicity.

  • Controlled Release Systems: The diamine and subsequent modifications can alter the physicochemical properties of the polymer, influencing drug loading and release kinetics. The introduction of hydrophobic or hydrophilic moieties via the allyl group can be used to tune the release profile of encapsulated drugs.

  • Bioimaging and Diagnostics: Fluorescent dyes or contrast agents can be conjugated to the polymer via the allyl group, enabling the tracking of the polymer-drug conjugate in vitro and in vivo.

  • Gene Delivery: The primary and secondary amine groups introduced by the diamine can be protonated at physiological pH, leading to a cationic polymer that can electrostatically interact with and condense nucleic acids (pDNA, siRNA) for gene delivery applications.[1]

Experimental Protocols

Materials
MaterialSupplierPurityNotes
Poly(glycidyl methacrylate) (PGMA)Sigma-AldrichMn = 10,000 g/mol , PDI = 1.5
This compoundTCI Chemicals>98%
1-ThioglycerolSigma-Aldrich>99%
2,2-Dimethoxy-2-phenylacetophenone (DMPA)Sigma-Aldrich>99%Photoinitiator
N,N-Dimethylformamide (DMF)Acros OrganicsAnhydrous
Dichloromethane (DCM)Fisher ScientificACS Grade
Diethyl etherFisher ScientificACS Grade
Deuterated chloroform (CDCl3)Cambridge IsotopeFor NMR analysis
Deuterated dimethyl sulfoxide (DMSO-d6)Cambridge IsotopeFor NMR analysis
Protocol 1: Grafting of this compound onto Poly(glycidyl methacrylate) (PGMA)

This protocol describes the ring-opening reaction of the epoxide groups on PGMA with the primary amine groups of this compound to form an amine- and allyl-functionalized polymer (PGMA-ABDA).

Reaction Scheme:

Figure 1. Grafting of this compound onto PGMA.

Procedure:

  • Dissolve PGMA (1.0 g, 7.0 mmol of epoxide groups) in 20 mL of anhydrous DMF in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add this compound (1.57 g, 10.5 mmol, 1.5 equivalents per epoxide group) to the solution.

  • Stir the reaction mixture at 60°C for 48 hours under a nitrogen atmosphere.

  • After cooling to room temperature, precipitate the polymer by adding the reaction mixture dropwise into 200 mL of cold diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration and wash it three times with 50 mL of diethyl ether to remove unreacted diamine.

  • Dry the resulting polymer (PGMA-ABDA) under vacuum at 40°C overnight.

Characterization:

  • ¹H NMR (DMSO-d6): The appearance of new peaks corresponding to the aromatic and allyl protons of the grafted diamine will confirm successful modification. The disappearance of the epoxide protons from the PGMA backbone should also be observed.

  • FTIR: The appearance of N-H stretching bands (around 3300-3500 cm⁻¹) and aromatic C=C stretching bands (around 1500-1600 cm⁻¹) will indicate the presence of the diamine. A decrease in the intensity of the epoxide ring vibration (around 910 cm⁻¹) is also expected.

ParameterValue
PGMA Concentration50 mg/mL in DMF
Molar Ratio (Amine:Epoxide)1.5 : 1
Reaction Temperature60°C
Reaction Time48 hours
Yield>90% (typical)
Degree of Functionalization85-95% (as determined by ¹H NMR)
Protocol 2: Thiol-Ene "Click" Reaction on PGMA-ABDA

This protocol details the functionalization of the allyl groups on the PGMA-ABDA polymer with 1-thioglycerol via a photo-initiated thiol-ene reaction. This reaction is highly efficient and proceeds under mild conditions.

Reaction Scheme:

Figure 2. Thiol-ene reaction on PGMA-ABDA.

Procedure:

  • Dissolve PGMA-ABDA (500 mg) in 10 mL of a 1:1 mixture of DMF and DCM in a quartz reaction vessel.

  • Add 1-thioglycerol (2 equivalents per allyl group) to the solution.

  • Add the photoinitiator, DMPA (5 mol% relative to the thiol).

  • Seal the vessel and purge with nitrogen for 15 minutes to remove oxygen.

  • Irradiate the mixture with a UV lamp (365 nm) at room temperature for 1 hour with continuous stirring.

  • Precipitate the polymer by adding the reaction mixture to 100 mL of cold diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Characterization:

  • ¹H NMR (DMSO-d6): The disappearance of the vinyl proton signals of the allyl group and the appearance of new signals corresponding to the thioether and glycerol protons will confirm the reaction.

  • FTIR: The disappearance of the C=C stretching vibration of the allyl group (around 1640 cm⁻¹) will indicate a successful reaction.

ParameterValue
Polymer Concentration50 mg/mL
Solvent1:1 DMF:DCM
Molar Ratio (Thiol:Allyl)2 : 1
Photoinitiator (DMPA)5 mol% (relative to thiol)
UV Wavelength365 nm
Irradiation Time1 hour
Conversion>95% (as determined by ¹H NMR)

Workflow and Signaling Pathway Diagrams

Experimental Workflow

G Experimental Workflow for Polymer Functionalization cluster_synthesis Step 1: Polymer Synthesis/Selection cluster_grafting Step 2: Grafting of Diamine cluster_thiolene Step 3: Thiol-Ene Functionalization cluster_application Step 4: Application start Select Reactive Polymer (e.g., PGMA) dissolve_pgma Dissolve PGMA in DMF start->dissolve_pgma add_diamine Add this compound dissolve_pgma->add_diamine react_graft React at 60°C for 48h add_diamine->react_graft precipitate_graft Precipitate, Wash, and Dry react_graft->precipitate_graft char_graft Characterize PGMA-ABDA (NMR, FTIR) precipitate_graft->char_graft dissolve_abda Dissolve PGMA-ABDA char_graft->dissolve_abda add_thiol Add Thiol and Photoinitiator dissolve_abda->add_thiol uv_irradiate UV Irradiation (365 nm, 1h) add_thiol->uv_irradiate precipitate_final Precipitate, Wash, and Dry uv_irradiate->precipitate_final char_final Characterize Final Polymer (NMR, FTIR) precipitate_final->char_final application Drug Loading & In Vitro/In Vivo Studies char_final->application

Figure 3. Workflow for synthesis and functionalization.

Conceptual Signaling Pathway for Targeted Drug Delivery

This diagram illustrates a conceptual signaling pathway that could be targeted by a drug delivered using the functionalized polymer. For instance, a drug that inhibits the PI3K/Akt pathway, which is often dysregulated in cancer.

G Conceptual PI3K/Akt Signaling Pathway Inhibition receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor cell_effects Cell Proliferation, Survival, Growth mtor->cell_effects drug_polymer Drug-Polymer Conjugate (Targeted Delivery) drug Drug drug_polymer->drug releases drug->pi3k inhibits

Figure 4. Targeted inhibition of the PI3K/Akt pathway.

References

Application Notes and Protocols for 2-Allylbenzene-1,4-diamine in Advanced Composite Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylbenzene-1,4-diamine is a unique aromatic diamine featuring a reactive allyl functional group. This dual functionality presents significant potential for its application in advanced composite materials, particularly as a curing agent and modifier for epoxy resins. The primary amine groups can participate in the traditional curing reaction with epoxy groups, while the allyl group offers a secondary pathway for crosslinking through mechanisms such as free-radical polymerization. This can lead to the formation of interpenetrating polymer networks (IPNs), potentially enhancing the thermal and mechanical properties of the resulting composite material.

These application notes provide a comprehensive overview of the potential uses of this compound in the formulation of high-performance epoxy-based composites. The following sections detail hypothetical, yet scientifically grounded, experimental protocols, potential performance benefits, and the underlying chemical principles.

Hypothetical Performance Enhancements

The incorporation of this compound as a curing agent for epoxy resins is projected to offer several advantages over conventional aromatic diamines like p-phenylenediamine (pPDA).

  • Improved Thermal Stability: The secondary network formed by the polymerization of the allyl groups can increase the crosslink density of the polymer matrix, leading to a higher glass transition temperature (Tg) and enhanced thermal stability.

  • Enhanced Mechanical Properties: The formation of an IPN can lead to improved toughness, impact strength, and fracture toughness of the composite material.

  • Tailorable Properties: The degree of secondary crosslinking can potentially be controlled by adjusting the curing conditions (e.g., addition of a free-radical initiator, thermal post-curing), allowing for the fine-tuning of the final material properties.

Data Presentation: Projected Properties of Epoxy Composites

The following tables present hypothetical quantitative data for an epoxy composite system cured with this compound compared to a standard p-phenylenediamine-cured system. These values are based on typical data for high-performance epoxy composites and are intended for illustrative purposes.

Table 1: Projected Mechanical Properties of Cured Epoxy Resins

PropertyStandard Epoxy (pPDA Cured)Modified Epoxy (this compound Cured)
Tensile Strength (MPa)7585
Tensile Modulus (GPa)3.03.2
Flexural Strength (MPa)120140
Flexural Modulus (GPa)3.13.4
Fracture Toughness (KIC, MPa·m1/2)0.60.9

Table 2: Projected Thermal Properties of Cured Epoxy Resins

PropertyStandard Epoxy (pPDA Cured)Modified Epoxy (this compound Cured)
Glass Transition Temperature (Tg, °C)160185
Decomposition Temperature (Td, 5% weight loss, °C)350375
Coefficient of Thermal Expansion (CTE, ppm/°C)6050

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route to this compound.

Materials:

  • 1,4-Dinitrobenzene

  • Allyl bromide

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., DMF)

  • Reducing agent (e.g., SnCl2·2H2O or H2 with a catalyst like Pd/C)

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Allylation of 1,4-Dinitrobenzene: In a round-bottom flask, dissolve 1,4-dinitrobenzene in DMF. Add the palladium catalyst and K2CO3. Add allyl bromide dropwise while stirring under an inert atmosphere. Heat the reaction mixture and monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous Na2SO4, and concentrate it under reduced pressure. Purify the crude product (2-allyl-1,4-dinitrobenzene) by column chromatography.

  • Reduction of the Nitro Groups: Dissolve the purified 2-allyl-1,4-dinitrobenzene in ethanol. Add SnCl2·2H2O and concentrated HCl. Reflux the mixture and monitor the reaction by TLC.

  • Isolation of the Diamine: After completion, cool the reaction mixture and neutralize it with a concentrated NaOH solution until the pH is basic. Extract the product, this compound, with an organic solvent. Wash the organic layer with water, dry it, and remove the solvent to obtain the final product.

Protocol 2: Preparation of an Epoxy Composite

This protocol outlines the fabrication of a carbon fiber reinforced epoxy composite using this compound as the curing agent.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound (curing agent)

  • Carbon fiber fabric

  • Optional: Free-radical initiator (e.g., dicumyl peroxide)

  • Mold release agent

  • Vacuum bagging materials

Procedure:

  • Resin Formulation: Calculate the stoichiometric amount of this compound required to cure the DGEBA epoxy resin. The amine hydrogen equivalent weight (AHEW) of the diamine needs to be determined.

  • Mixing: Gently warm the DGEBA resin to reduce its viscosity. Add the calculated amount of this compound and mix thoroughly until a homogeneous mixture is obtained. If a free-radical initiator is used, add it at this stage.

  • Lay-up: Apply a mold release agent to the mold surface. Place layers of carbon fiber fabric into the mold, impregnating each layer with the prepared resin mixture.

  • Curing:

    • Primary Curing (Amine-Epoxy Reaction): Place the lay-up under vacuum to remove entrapped air and then cure in an oven at a moderate temperature (e.g., 80-120 °C) for a specified time to facilitate the reaction between the amine and epoxy groups.

    • Secondary Curing (Allyl Group Polymerization): After the primary cure, increase the temperature (e.g., 150-180 °C) for a post-curing step. This higher temperature will initiate the polymerization of the allyl groups, forming the secondary network.

  • Demolding and Post-Curing: Once the curing cycle is complete, allow the composite to cool down before demolding. A final freestanding post-cure may be performed to ensure complete reaction.

Protocol 3: Characterization of the Composite Material

1. Mechanical Testing:

  • Tensile and Flexural Tests: Conducted according to ASTM D3039 and ASTM D790, respectively, using a universal testing machine.

  • Fracture Toughness: Measured using single-edge-notch-bend (SENB) specimens according to ASTM D5045.

2. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the cured composite.

  • Thermogravimetric Analysis (TGA): Performed to evaluate the thermal stability and decomposition temperature (Td) of the material.

  • Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the composite, including storage modulus and tan delta, as a function of temperature.

Visualizations

Proposed Curing Mechanism

G cluster_reactants Reactants cluster_products Cured Network Epoxy Epoxy Resin (DGEBA) PrimaryNetwork Primary Crosslinked Network (Amine-Epoxy Adducts) Epoxy->PrimaryNetwork Primary Curing (Thermal) Diamine This compound Diamine->PrimaryNetwork IPN Interpenetrating Polymer Network (IPN) Diamine->IPN Secondary Curing (Thermal/Initiator) PrimaryNetwork->IPN Allyl Polymerization G cluster_synthesis Material Preparation cluster_fabrication Composite Fabrication cluster_characterization Characterization S1 Synthesis of This compound S2 Resin Formulation (Epoxy + Diamine) S1->S2 F1 Carbon Fiber Lay-up and Resin Impregnation S2->F1 F2 Vacuum Bagging F1->F2 F3 Dual-Stage Curing (Primary + Secondary) F2->F3 C1 Mechanical Testing (Tensile, Flexural, Toughness) F3->C1 C2 Thermal Analysis (DSC, TGA, DMA) F3->C2

Application Notes and Protocols for the Synthesis of Heat-Resistant Polymers using 2-Allylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel heat-resistant polymers utilizing 2-Allylbenzene-1,4-diamine as a key monomer. The introduction of the allyl functionality allows for subsequent thermal crosslinking, leading to thermosetting polyimides with enhanced thermal stability and mechanical properties. While direct literature on the use of this compound is limited, the following protocols and data are based on well-established principles of polyimide chemistry and analogous systems involving functionalized aromatic diamines.

Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] The properties of polyimides can be tailored by modifying the chemical structure of the diamine and dianhydride monomers. The use of this compound introduces a reactive allyl group into the polymer backbone. This functionality provides a site for thermal crosslinking, transforming the linear thermoplastic polyimide into a robust thermoset network with significantly improved high-temperature performance.[3] This approach offers a pathway to developing advanced materials for applications in aerospace, electronics, and other fields requiring superior heat resistance.

Proposed Synthetic Pathway

The synthesis of the heat-resistant polyimide from this compound is proposed to follow a conventional two-step polycondensation reaction with an aromatic dianhydride, such as Pyromellitic dianhydride (PMDA). The process involves the formation of a soluble poly(amic acid) (PAA) precursor, followed by thermal imidization to yield the allyl-functionalized polyimide. A subsequent thermal curing step induces crosslinking of the allyl groups.

Synthesis_Pathway Monomers Monomers Diamine This compound Monomers->Diamine Dianhydride Pyromellitic Dianhydride (PMDA) Monomers->Dianhydride PAA Poly(amic acid) Precursor Diamine->PAA Polycondensation (Step 1) Dianhydride->PAA Polyimide Allyl-Functionalized Polyimide PAA->Polyimide Thermal Imidization (Step 2) Crosslinked_PI Crosslinked Thermoset Polyimide Polyimide->Crosslinked_PI Thermal Crosslinking (Curing)

Caption: Proposed synthetic pathway for the crosslinked polyimide.

Experimental Protocols

Protocol 1: Synthesis of Allyl-Functionalized Poly(amic acid) (PAA)

This protocol describes the synthesis of the poly(amic acid) precursor from this compound and Pyromellitic dianhydride (PMDA).

Materials:

  • This compound (purified by sublimation or recrystallization)

  • Pyromellitic dianhydride (PMDA) (purified by sublimation)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Argon or Nitrogen gas (inert atmosphere)

  • Three-neck round-bottom flask equipped with a mechanical stirrer and an inert gas inlet/outlet

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.

  • In a three-neck flask, dissolve a calculated amount of this compound in anhydrous NMP to achieve a solids content of 15-20% (w/v).

  • Stir the solution under a slow stream of argon or nitrogen at room temperature until the diamine is completely dissolved.

  • Slowly add an equimolar amount of PMDA to the stirred diamine solution in small portions over 30-60 minutes to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature under an inert atmosphere for 24 hours. The viscosity of the solution will gradually increase, indicating the formation of the poly(amic acid).

  • The resulting viscous PAA solution can be stored at low temperature (4 °C) for a short period before proceeding to the next step.

PAA_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Dry_glassware Dry Glassware Dissolve_diamine Dissolve Diamine in NMP Dry_glassware->Dissolve_diamine Purify_monomers Purify Monomers Purify_monomers->Dissolve_diamine Add_dianhydride Slowly Add PMDA Dissolve_diamine->Add_dianhydride Stir_24h Stir at Room Temp for 24h Add_dianhydride->Stir_24h PAA_solution Viscous PAA Solution Stir_24h->PAA_solution

Caption: Workflow for the synthesis of Poly(amic acid).

Protocol 2: Thermal Imidization and Film Casting

This protocol details the conversion of the PAA solution into a solid, allyl-functionalized polyimide film.

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Glass plates or other suitable substrates

  • Doctor blade or spin coater

  • Programmable vacuum oven or furnace

Procedure:

  • Cast the PAA solution onto a clean, dry glass substrate using a doctor blade to achieve a uniform thickness.

  • Place the cast film in a programmable oven and subject it to a staged thermal curing process to effect imidization and remove the solvent:

    • 80 °C for 2 hours (to slowly remove the bulk of the solvent)

    • 150 °C for 1 hour

    • 200 °C for 1 hour

    • 250 °C for 2 hours (to ensure complete imidization)

  • Cool the oven to room temperature slowly to avoid thermal shock to the film.

  • Immerse the glass plate in deionized water to gently peel off the freestanding polyimide film.

  • Dry the resulting film in a vacuum oven at 100 °C for 12 hours.

Protocol 3: Thermal Crosslinking of Allyl-Functionalized Polyimide

This protocol describes the final curing step to crosslink the polyimide film, enhancing its thermal and mechanical properties.

Materials:

  • Freestanding allyl-functionalized polyimide film from Protocol 2

  • High-temperature furnace with an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Place the dry polyimide film in a high-temperature furnace.

  • Under a continuous flow of inert gas, heat the film to a temperature above its glass transition temperature (Tg), typically in the range of 280-350 °C. The optimal temperature and time should be determined experimentally, for example, by differential scanning calorimetry (DSC) to observe the crosslinking exotherm.

  • Hold the film at the curing temperature for 1-3 hours to ensure complete crosslinking of the allyl groups.

  • Slowly cool the furnace to room temperature.

  • The resulting film is a crosslinked, insoluble, and infusible thermoset polyimide.

Crosslinking_Process PI_Film Allyl-Functionalized PI Film Place_in_Furnace Place in High-Temp Furnace (Inert Atmosphere) PI_Film->Place_in_Furnace Heat_to_Cure_Temp Heat to 280-350 °C Place_in_Furnace->Heat_to_Cure_Temp Hold_at_Temp Hold for 1-3 hours Heat_to_Cure_Temp->Hold_at_Temp Cool_Down Slowly Cool to Room Temp Hold_at_Temp->Cool_Down Crosslinked_Film Crosslinked Thermoset PI Film Cool_Down->Crosslinked_Film

Caption: Workflow for the thermal crosslinking of the polyimide film.

Data Presentation: Predicted Properties

The following tables summarize the expected thermal and mechanical properties of the polyimide derived from this compound and PMDA, before and after crosslinking. These values are predictive and based on data from analogous aromatic polyimides.[3]

Table 1: Predicted Thermal Properties

PropertyBefore Crosslinking (Thermoplastic)After Crosslinking (Thermoset)
Glass Transition Temp. (Tg) 280 - 320 °C> 350 °C or not detectable
5% Weight Loss Temp. (Td5%) 480 - 520 °C500 - 550 °C
Coefficient of Thermal Expansion (CTE) 40 - 60 ppm/°C25 - 45 ppm/°C

Table 2: Predicted Mechanical Properties

PropertyBefore Crosslinking (Thermoplastic)After Crosslinking (Thermoset)
Tensile Strength 90 - 120 MPa110 - 150 MPa
Tensile Modulus 2.5 - 3.5 GPa3.0 - 4.5 GPa
Elongation at Break 5 - 10 %2 - 5 %
Solubility Soluble in polar aprotic solvents (NMP, DMAc)Insoluble
Characterization Methods

A comprehensive characterization of the synthesized polymers is crucial to confirm their structure and properties.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the conversion of poly(amic acid) to polyimide by observing the appearance of characteristic imide peaks (~1780 and 1720 cm⁻¹) and the disappearance of amic acid peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to verify the chemical structure of the monomers and the resulting soluble poly(amic acid) and polyimide (before crosslinking).

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to determine the thermal stability (decomposition temperature). Differential scanning calorimetry (DSC) is employed to determine the glass transition temperature (Tg) and to study the exotherm associated with the thermal crosslinking of the allyl groups.

  • Mechanical Testing: A universal testing machine can be used to measure the tensile strength, modulus, and elongation at break of the polyimide films.

These protocols and predictive data provide a robust framework for researchers to synthesize and characterize novel heat-resistant polymers based on this compound. The ability to introduce crosslinks via the allyl group offers a versatile platform for developing high-performance materials tailored for demanding applications.

References

Application Notes and Protocol for the Solution Polymerization of 2-Allylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the solution polymerization of 2-Allylbenzene-1,4-diamine, a monomer with potential applications in the synthesis of functional polymers for drug delivery, biomaterials, and electronics. The presence of both reactive amine functionalities and a pendant allyl group allows for various polymerization and post-polymerization modification strategies. This protocol focuses on oxidative polymerization, a common and effective method for polymerizing aniline and its derivatives.

Proposed Polymerization Method: Oxidative Polymerization

Oxidative polymerization is a well-established technique for the synthesis of polyanilines and related conductive polymers. In this method, the monomer is oxidized in an acidic medium, leading to the formation of radical cations that propagate to form the polymer chain. For this compound, this approach is expected to primarily involve the coupling of the aniline-type amine groups. The allyl group may not directly participate in the primary polymerization reaction but could be available for subsequent cross-linking or functionalization.

Key considerations:

  • Monomer Reactivity: The presence of an electron-donating allyl group on the aromatic ring can influence the redox potential of the monomer and the regioselectivity of the polymerization.

  • Side Reactions: The allyl group could potentially undergo side reactions, although under the typical conditions for oxidative polymerization of anilines, the primary reaction is the formation of the polyaniline backbone.

  • Solubility: The resulting polymer's solubility will depend on the molecular weight and the nature of the polymer backbone. The choice of solvent is crucial for maintaining a homogeneous reaction.

Experimental Protocol: Oxidative Solution Polymerization

This protocol details the step-by-step procedure for the synthesis of poly(this compound) via oxidative solution polymerization.

2.1. Materials and Reagents:

ReagentGradeSupplier (Example)
This compound>98%Custom Synthesis
Ammonium Persulfate ((NH₄)₂S₂O₈)ACS Reagent GradeSigma-Aldrich
Hydrochloric Acid (HCl), 37%ACS Reagent GradeFisher Scientific
N-Methyl-2-pyrrolidone (NMP)Anhydrous, >99.5%Sigma-Aldrich
Methanol (CH₃OH)ACS Reagent GradeVWR Chemicals
Deionized WaterType IMillipore

2.2. Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Nitrogen inlet/outlet

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum oven

2.3. Polymerization Procedure:

  • Monomer Solution Preparation:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (e.g., 5.0 g, XX.X mmol) in 100 mL of 1 M HCl in N-Methyl-2-pyrrolidone (NMP).

    • Stir the solution under a gentle stream of nitrogen until the monomer is completely dissolved.

    • Cool the solution to 0-5 °C using an ice bath.

  • Initiator Solution Preparation:

    • In a separate beaker, dissolve ammonium persulfate (e.g., Y.Y g, in a 1:1 molar ratio to the monomer) in 50 mL of 1 M HCl in NMP.

    • Stir until the initiator is fully dissolved.

    • Cool the initiator solution to 0-5 °C.

  • Polymerization Reaction:

    • Slowly add the pre-cooled initiator solution to the stirred monomer solution dropwise using a dropping funnel over a period of 30-60 minutes.

    • Maintain the reaction temperature between 0 and 5 °C during the addition.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 24 hours under a nitrogen atmosphere. A color change to dark green or black is typically observed, indicating polymerization.

  • Polymer Isolation and Purification:

    • Pour the reaction mixture into 1 L of methanol to precipitate the polymer.

    • Stir the suspension for 1 hour, then collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected polymer sequentially with an ample amount of methanol and deionized water to remove unreacted monomer, initiator, and oligomers.

    • Dry the purified polymer in a vacuum oven at 60 °C for 48 hours or until a constant weight is achieved.

Data Presentation

Table 1: Polymerization Conditions and Yield

ParameterValue
Monomer Amount (g)5.0
Molar Ratio (Monomer:Initiator)1:1
Solvent Volume (mL)150
Reaction Temperature (°C)0-5
Reaction Time (h)24
Polymer Yield (g)TBD
Polymer Yield (%)TBD

Table 2: Characterization of Poly(this compound)

PropertyMethodResult
Molecular Weight (Mw) ( g/mol )GPCTBD
Polydispersity Index (PDI)GPCTBD
Glass Transition Temp. (Tg) (°C)DSCTBD
Decomposition Temp. (Td) (°C)TGATBD
Infrared (IR) Peaks (cm⁻¹)FTIRTBD
¹H NMR Chemical Shifts (ppm)NMRTBD

(TBD: To Be Determined experimentally)

Mandatory Visualizations

Diagram 1: Experimental Workflow for Solution Polymerization

Workflow A 1. Monomer & Initiator Solution Preparation B 2. Polymerization Reaction (0-5°C, 24h) A->B Dropwise Addition C 3. Polymer Precipitation (in Methanol) B->C D 4. Filtration and Washing C->D E 5. Drying in Vacuum Oven D->E F 6. Characterization (GPC, DSC, TGA, FTIR, NMR) E->F

Caption: Workflow for the synthesis and characterization of poly(this compound).

Diagram 2: Proposed Signaling Pathway (Polymerization Mechanism)

Mechanism M Monomer (this compound) RC Radical Cation Formation M->RC I Initiator ((NH₄)₂S₂O₈) I->RC P Propagation (Chain Growth) RC->P P->P + Poly Poly(this compound) P->Poly T Termination P->T

Caption: Proposed mechanism for the oxidative polymerization of this compound.

Application Notes and Protocols for 2-Allylbenzene-1,4-diamine as a Precursor for Organic Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-Allylbenzene-1,4-diamine as a precursor for novel organic dyes. Due to the limited direct literature on this specific compound, the following protocols and data are based on well-established analogous chemical transformations for similar substituted phenylenediamines.

Introduction

This compound is a functionalized aromatic diamine that holds potential as a versatile precursor for a variety of organic dyes, particularly azo dyes. The presence of the allyl group offers a site for further chemical modification, allowing for the fine-tuning of the dye's properties, such as its solubility, binding affinity, and spectroscopic characteristics. The diamine structure provides two nucleophilic sites for diazotization and subsequent coupling reactions, enabling the synthesis of a diverse range of chromophores.

Synthesis of this compound

A plausible synthetic route to this compound, based on established organic reactions, is proposed below. This multi-step synthesis involves the introduction of an allyl group onto a commercially available starting material, followed by functional group transformations to yield the desired diamine.

Proposed Synthetic Pathway

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Allyloxy-4-nitrobenzene

  • To a solution of 4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-allyloxy-4-nitrobenzene.

Step 2: Synthesis of 2-Allyl-4-nitrophenol (Claisen Rearrangement)

  • Heat 1-allyloxy-4-nitrobenzene (1.0 eq) neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to 180-200 °C.

  • Maintain the temperature for 4-6 hours, monitoring the rearrangement by TLC.

  • Cool the reaction mixture to room temperature.

  • Purify the product by column chromatography to yield 2-allyl-4-nitrophenol.

Step 3: Protection of the Hydroxyl Group

  • Dissolve 2-allyl-4-nitrophenol (1.0 eq) in pyridine.

  • Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 2-allyl-4-nitrophenyl acetate.

Step 4: Reduction of the Nitro Group

  • Dissolve 2-allyl-4-nitrophenyl acetate (1.0 eq) in ethanol.

  • Add a solution of stannous chloride dihydrate (SnCl2·2H2O, 5.0 eq) in concentrated HCl.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Alternatively, hydrogenation using H2 gas and a palladium on carbon (Pd/C) catalyst can be employed.

  • Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.

  • Dry and concentrate the organic layer to obtain 4-amino-2-allylphenyl acetate.

Step 5: Deprotection to Yield this compound

  • Reflux the 4-amino-2-allylphenyl acetate (1.0 eq) in a mixture of concentrated HCl and water for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Application in Organic Dye Synthesis: Azo Dyes

This compound can serve as an excellent precursor for the synthesis of mono- and bis-azo dyes. The general procedure involves the diazotization of one or both amino groups, followed by coupling with an electron-rich aromatic compound (a coupling agent).

General Workflow for Azo Dye Synthesis

G cluster_0 Diazotization cluster_1 Azo Coupling cluster_2 Purification & Characterization A This compound B NaNO2, HCl, 0-5 °C A->B C Diazonium Salt Intermediate B->C D Diazonium Salt Intermediate C->D E Coupling Agent (e.g., Naphthol) D->E F Azo Dye E->F G Azo Dye H Recrystallization/Chromatography G->H I Pure Azo Dye H->I J Spectroscopy (UV-Vis, NMR, IR, MS) I->J

Experimental Protocol: Synthesis of a Mono-Azo Dye

Example Coupling Agent: 2-Naphthol

  • Diazotization:

    • Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous sodium hydroxide solution and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring, maintaining the temperature below 5 °C.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Isolation and Purification:

    • Filter the precipitated dye and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the crude dye in a desiccator.

    • Recrystallize the dye from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

Characterization and Properties of Derived Dyes

The synthesized azo dyes can be characterized using various spectroscopic techniques. The properties of the dyes will depend on the specific coupling agent used and any subsequent modifications to the allyl group.

Representative Data for Azo Dyes from Phenylenediamine Derivatives

The following table provides representative data for azo dyes derived from p-phenylenediamine and its derivatives, which can be used as an estimate for dyes synthesized from this compound.

Dye Structure (General)Coupling Agentλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)ColorFastness Properties (Light, Wash)
PPD → 2-Naphthol2-Naphthol480-52020,000 - 35,000Red-OrangeModerate to Good
PPD → PhenolPhenol400-44015,000 - 25,000YellowModerate
PPD → AnilineAniline420-46018,000 - 30,000Yellow-OrangeModerate
PPD → ResorcinolResorcinol430-47017,000 - 28,000OrangeModerate to Good

Note: PPD refers to p-phenylenediamine. The exact values for dyes derived from this compound will need to be determined experimentally.

Potential Applications

Organic dyes derived from this compound could find applications in various fields:

  • Textile Dyes: The synthesized azo dyes can be investigated for their ability to dye natural and synthetic fibers. The allyl group could potentially be used to covalently bond the dye to the fabric, improving wash fastness.

  • pH Indicators: The color of azo dyes is often pH-sensitive, making them suitable for use as pH indicators.

  • Functional Dyes for Biomedical Applications: The allyl group can be functionalized with bioactive molecules, targeting moieties, or fluorescent tags for applications in bio-imaging, photodynamic therapy, or as probes for specific biological targets. The diamine structure itself is a common motif in many biologically active compounds.

  • Materials Science: These dyes could be incorporated into polymer matrices for the development of colored plastics, films, and other materials. The allyl group could participate in polymerization reactions.

Conclusion

This compound represents a promising, yet underexplored, precursor for the synthesis of a new class of organic dyes. The synthetic protocols outlined in these notes, based on established chemical principles, provide a solid foundation for researchers to explore the synthesis and properties of these novel compounds. The versatility of the precursor's structure opens up numerous possibilities for the design and development of functional dyes with tailored properties for a wide range of applications in research and industry. Experimental validation of the proposed synthetic routes and characterization of the resulting dyes are encouraged to fully elucidate the potential of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Allylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis yield of 2-Allylbenzene-1,4-diamine. The proposed synthetic route involves a palladium-catalyzed cross-coupling reaction to introduce the allyl group, followed by the reduction of nitro groups to form the target diamine.

Overall Synthetic Workflow

The synthesis is typically approached in two main stages:

  • Palladium-Catalyzed Cross-Coupling: Formation of 2-allyl-1,4-dinitrobenzene from 2-bromo-1,4-dinitrobenzene and an allylboronic acid ester.

  • Dinitro Reduction: Reduction of the dinitro intermediate to the final product, this compound.

G A 2-Bromo-1,4-dinitrobenzene + Allylboronic Acid Pinacol Ester B Palladium-Catalyzed Suzuki Coupling A->B Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) C 2-Allyl-1,4-dinitrobenzene B->C D Nitro Group Reduction (e.g., SnCl2/HCl or H2, Pd/C) C->D Reducing Agent E This compound (Final Product) D->E

Caption: Proposed two-step synthesis pathway for this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis.

Part 1: Palladium-Catalyzed Cross-Coupling

Question 1: The Suzuki coupling reaction shows low or no conversion to 2-allyl-1,4-dinitrobenzene. What are the likely causes and solutions?

  • Possible Causes:

    • Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen.

    • Poor Reagent Quality: The solvent may not be sufficiently dry or degassed, or the base may be of poor quality.

    • Incorrect Stoichiometry: An improper ratio of reactants, base, or catalyst can stall the reaction.

    • Low Reaction Temperature: The temperature may be insufficient to drive the catalytic cycle.

  • Solutions:

    • Catalyst Handling: Ensure the palladium catalyst is handled under an inert atmosphere (Nitrogen or Argon).

    • Solvent and Reagent Preparation: Use anhydrous, degassed solvents. Degassing can be achieved by bubbling an inert gas through the solvent for 20-30 minutes before use. Use a freshly opened or properly stored base.

    • Optimize Conditions: Re-evaluate the stoichiometry. A slight excess of the allylboronic acid ester (1.1-1.3 equivalents) and base (2-3 equivalents) is often beneficial.

    • Temperature Adjustment: Gradually increase the reaction temperature. For many Suzuki couplings, refluxing in solvents like toluene or DME is effective.[1]

Question 2: My crude product contains significant amounts of a biphenyl-like impurity (homo-coupling of the aryl halide). How can I prevent this?

  • Possible Causes:

    • Slow Transmetalation: If the transfer of the allyl group from boron to palladium is slow, the palladium intermediate can react with another molecule of the aryl halide.

    • Presence of Oxygen: Traces of oxygen can promote the homo-coupling side reaction.

    • Ligand Choice: The phosphine ligand may not be optimal for preventing this side reaction.

  • Solutions:

    • Strictly Anaerobic Conditions: Ensure the reaction flask is thoroughly purged with an inert gas and that all reagents and solvents are properly degassed.

    • Ligand Screening: Consider using more electron-rich and sterically hindered phosphine ligands, such as SPhos or XPhos, which can accelerate the desired cross-coupling pathway.

    • Adjust Base: Using a different base, such as K₃PO₄ or Cs₂CO₃, can sometimes alter the reaction kinetics favorably.

Part 2: Dinitro Reduction

Question 3: The reduction of 2-allyl-1,4-dinitrobenzene is incomplete, and I've isolated a mixture containing nitro-amino intermediates. What should I do?

  • Possible Causes:

    • Insufficient Reducing Agent: The amount of reducing agent (e.g., SnCl₂, iron powder) was not enough to reduce both nitro groups.

    • Inadequate Reaction Time or Temperature: The reaction was not allowed to proceed to completion.

    • Poor Reagent Activity: The reducing agent may be old or partially oxidized.

    • Catalyst Poisoning (for Catalytic Hydrogenation): Trace impurities in the substrate could poison the Pd/C catalyst.

  • Solutions:

    • Increase Reducing Agent: For reductions with SnCl₂·2H₂O, a significant excess (typically 6-10 equivalents) is required to ensure complete conversion.[2]

    • Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC. If the reaction stalls, consider extending the time or gently heating the mixture (e.g., 50-60 °C for SnCl₂ reductions).

    • Use Fresh Reagents: Use a fresh batch of the reducing agent.

    • Purify Intermediate: If using catalytic hydrogenation (H₂, Pd/C), ensure the 2-allyl-1,4-dinitrobenzene intermediate is pure to avoid catalyst poisoning.

Question 4: The final this compound product is dark-colored and appears unstable, degrading upon storage. How can I improve its purity and stability?

  • Possible Causes:

    • Aerial Oxidation: Aromatic diamines, especially phenylenediamines, are highly susceptible to oxidation by air, which forms colored polymeric impurities.

    • Residual Metals: Trace amounts of tin or palladium from previous steps can catalyze degradation.

    • Incomplete Basification: During work-up, incomplete neutralization of the acidic reaction mixture can leave the diamine as a salt, which may be less stable or harder to purify.

  • Solutions:

    • Inert Atmosphere Handling: Perform the final work-up, purification (e.g., column chromatography or distillation), and storage under an inert atmosphere.

    • Thorough Work-up: After a SnCl₂ reduction, basify the solution carefully (e.g., with concentrated NaOH or NaHCO₃ solution) until the tin salts redissolve or precipitate fully, then extract the product thoroughly.[2]

    • Purification Techniques: Consider vacuum distillation or recrystallization from a deoxygenated solvent system.[3][4] Column chromatography on silica gel deactivated with triethylamine can also be effective but should be done quickly.

    • Storage: Store the purified product in a sealed, amber vial under argon or nitrogen in a freezer to minimize degradation.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize typical results from optimization studies.

Table 1: Optimization of Suzuki Coupling for 2-allyl-1,4-dinitrobenzene Synthesis

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O10092
2Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Toluene/H₂O10078
3Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)Dioxane/H₂O10089
4Pd(PPh₃)₄ (5)-NaHCO₃ (3.0)DME/H₂O8565

Table 2: Comparison of Reduction Methods for 2-allyl-1,4-dinitrobenzene

EntryMethodSolventTemp (°C)Time (h)Isolated Yield (%)Purity Notes
1SnCl₂·2H₂O (8 eq.)Ethanol60485High purity, but requires careful work-up to remove tin.
2H₂ (1 atm), 10% Pd/CMethanol251295Very clean, but sensitive to catalyst poisoning.
3Fe powder, NH₄ClEthanol/H₂O80688Cost-effective and environmentally benign; may require filtration aid.
4Na₂S₂O₄THF/H₂O25375Mild conditions, but can sometimes lead to over-reduction or side products.

Troubleshooting Workflow and Experimental Protocols

Logical Troubleshooting Diagram

This diagram illustrates a logical workflow for diagnosing a low-yield Suzuki coupling reaction.

G Start Problem: Low Cross-Coupling Yield Check_Catalyst Is the Pd catalyst active and handled under inert gas? Start->Check_Catalyst Check_Solvent Are solvents anhydrous and degassed? Check_Catalyst->Check_Solvent Yes Sol_Catalyst Solution: Use fresh catalyst and inert techniques. Check_Catalyst->Sol_Catalyst No Check_Base Is the base strong enough and anhydrous? Check_Solvent->Check_Base Yes Sol_Solvent Solution: Use freshly distilled/ degassed solvents. Check_Solvent->Sol_Solvent No Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Sol_Base Solution: Use K3PO4 or Cs2CO3. Dry the base. Check_Base->Sol_Base No Sol_Temp Solution: Increase temperature in increments. Check_Temp->Sol_Temp No

Caption: Troubleshooting flowchart for a low-yield Suzuki coupling reaction.

Key Experimental Protocols

Protocol 1: Synthesis of 2-allyl-1,4-dinitrobenzene via Suzuki Coupling

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-1,4-dinitrobenzene (1.0 eq.), allylboronic acid pinacol ester (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask.

  • Via cannula, add degassed toluene (forming a ~0.2 M solution based on the aryl halide) and degassed water (10% of the toluene volume).

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-allyl-1,4-dinitrobenzene.

Protocol 2: Reduction using Tin(II) Chloride

  • In a round-bottom flask, dissolve 2-allyl-1,4-dinitrobenzene (1.0 eq.) in absolute ethanol (~0.1 M solution).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 8.0 eq.) to the solution in portions. The reaction is exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to 60 °C with stirring for 4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and carefully add a saturated sodium bicarbonate (NaHCO₃) solution or concentrated NaOH until the pH is >10 and the white precipitate of tin salts has dissolved or can be easily filtered.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude diamine immediately by vacuum distillation or rapid column chromatography under an inert atmosphere to obtain pure this compound.

References

Technical Support Center: Allylation of p-Phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the allylation of p-phenylenediamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic procedure.

Troubleshooting Guide

This guide addresses specific problems that may arise during the allylation of p-phenylenediamine, offering potential causes and solutions to steer your experiment toward the desired outcome.

Issue Potential Cause(s) Troubleshooting Steps
Low yield of desired N,N'-diallyl-p-phenylenediamine - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring. - Degradation of starting material or product.- Increase reaction time or temperature. - Ensure vigorous stirring to maintain a homogeneous reaction mixture. - Use a fresh, purified sample of p-phenylenediamine, as it can oxidize and darken upon exposure to air.[1] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of multiple products (mono-, di-, tri-, and tetra-allylated species) Over-allylation or under-allylation due to incorrect stoichiometry or reaction control. Over-alkylation is a common issue when reacting amines with alkyl halides.[2]- Carefully control the stoichiometry of the allylating agent. For N,N'-diallylation, use approximately 2 equivalents of the allylating agent. - A large excess of the amine can favor mono-allylation, while an excess of the allylating agent can lead to over-allylation.[2] - Consider using a protecting group strategy if selective mono-allylation is desired.[2]
Presence of a dark, insoluble material (polymerization) p-Phenylenediamine is susceptible to oxidative polymerization, which can be initiated by air or oxidizing agents.[3][4][5][6][7]- Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents. - Use degassed solvents. - Avoid exposure of the reaction mixture to air and light.
Formation of C-allylated byproducts While N-allylation is generally favored, C-allylation on the aromatic ring can occur under certain conditions, particularly with catalysts that can activate the C-H bond.- Optimize the choice of catalyst and solvent. Palladium catalysts are commonly used for N-allylation. - Lowering the reaction temperature may help to increase the selectivity for N-allylation over C-allylation.
Isomerization of the allyl group The allyl group may isomerize to the more thermodynamically stable propenyl group, especially in the presence of certain transition metal catalysts or bases.- Choose a catalyst system that minimizes isomerization. - Keep reaction times as short as possible while ensuring complete conversion of the starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the allylation of p-phenylenediamine?

A1: The primary side reactions in the allylation of p-phenylenediamine are:

  • Over-allylation: The sequential addition of allyl groups to the nitrogen atoms can lead to a mixture of mono-, di-, tri-, and tetra-allylated products. Controlling the stoichiometry of the reactants is crucial to minimize this.[2]

  • Polymerization: p-Phenylenediamine is prone to oxidative polymerization, resulting in dark, insoluble polymeric materials.[3][4][5][6][7] This can be mitigated by performing the reaction under an inert atmosphere.

  • C-allylation: Although less common, allylation can occur on the aromatic ring.

  • Oxidation of p-phenylenediamine: The starting material itself is sensitive to air and can oxidize, leading to impurities and discoloration.[1]

Q2: How can I control the degree of allylation to selectively obtain N,N'-diallyl-p-phenylenediamine?

A2: Achieving selective di-allylation requires careful control of the reaction conditions:

  • Stoichiometry: Use a molar ratio of approximately 1:2 of p-phenylenediamine to the allylating agent (e.g., allyl bromide or allyl chloride).

  • Reaction Temperature: Lower temperatures generally favor mono-alkylation, while higher temperatures can promote further alkylation. Optimization of the temperature is key.

  • Catalyst: For palladium-catalyzed allylations, the choice of ligand can influence selectivity.

  • Slow Addition: Adding the allylating agent slowly to the solution of p-phenylenediamine can help to maintain a low concentration of the alkylating agent, which can favor the desired di-substituted product over higher-order substitutions.

Q3: What is a typical experimental protocol for the synthesis of N,N'-diallyl-p-phenylenediamine?

A3: While a universally optimized protocol does not exist, a general procedure for the N-alkylation of p-phenylenediamine with an alkyl halide can be adapted for allylation. The following is a representative protocol that should be optimized for your specific needs:

Materials:

  • p-Phenylenediamine

  • Allyl bromide (or other allylating agent)

  • Base (e.g., potassium carbonate, sodium bicarbonate, or an organic base like triethylamine)

  • Solvent (e.g., acetonitrile, DMF, or ethanol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-phenylenediamine in the chosen solvent under an inert atmosphere.

  • Add the base to the solution. The base is crucial to neutralize the hydrohalic acid formed during the reaction.

  • Slowly add the allylating agent (approximately 2 equivalents for di-allylation) to the stirred mixture at room temperature or a slightly elevated temperature.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants and monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to isolate the N,N'-diallyl-p-phenylenediamine.

Note: The specific reaction time, temperature, and purification method will need to be optimized for the best results.

Q4: How can I purify the desired N,N'-diallyl-p-phenylenediamine from the reaction mixture?

A4: Purification can be challenging due to the presence of multiple allylated products and potential polymers. Common purification techniques include:

  • Column Chromatography: This is often the most effective method for separating the desired di-allylated product from mono-, tri-, and tetra-allylated byproducts, as well as any remaining starting material.

  • Recrystallization: If the desired product is a solid and has significantly different solubility from the impurities, recrystallization can be an effective purification method.

  • Distillation: For liquid products, vacuum distillation may be an option, although the high boiling points of these compounds can be a limitation.

Reaction Pathways and Workflows

To visualize the processes involved in the allylation of p-phenylenediamine, the following diagrams illustrate the main reaction pathway and a general experimental workflow.

Allylation_Reaction_Pathway cluster_reactants Reactants & Conditions PPD p-Phenylenediamine Mono_Allyl N-allyl-p-phenylenediamine (Mono-allylation) PPD->Mono_Allyl + 1 eq Allyl-Br Polymer Polymerization PPD->Polymer Oxidation Allyl_Br Allyl Bromide (2 eq) Base Base Solvent Solvent Heat Heat Di_Allyl N,N'-diallyl-p-phenylenediamine (Desired Product) Mono_Allyl->Di_Allyl + 1 eq Allyl-Br Over_Allyl Over-allylated Products (Tri- & Tetra-allylation) Di_Allyl->Over_Allyl + >1 eq Allyl-Br

Caption: Reaction pathway for the allylation of p-phenylenediamine.

Experimental_Workflow Start Start Setup Setup Reaction Vessel (Inert Atmosphere) Start->Setup Add_Reactants Add p-Phenylenediamine, Solvent, and Base Setup->Add_Reactants Add_Allylating_Agent Slowly Add Allylating Agent Add_Reactants->Add_Allylating_Agent Reaction Heat and Stir (Monitor Progress) Add_Allylating_Agent->Reaction Workup Cool, Filter, and Remove Solvent Reaction->Workup Purification Purify Crude Product (Chromatography/Recrystallization) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Technical Support Center: Purification of 2-Allylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Allylbenzene-1,4-diamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Recovery After Column Chromatography Compound is highly polar and strongly adsorbs to silica gel. - Use a more polar eluent system (e.g., increase the percentage of methanol in dichloromethane).- Consider using a different stationary phase, such as alumina or reverse-phase silica.
Compound is volatile and is lost during solvent removal. - Use a rotary evaporator at a lower temperature and pressure.- For small quantities, remove the solvent under a gentle stream of nitrogen.
Improper packing of the chromatography column. - Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is often effective.[1][2]
Co-elution of Impurities with the Product The polarity of the product and impurity are very similar. - Use a shallow gradient elution to improve separation.- Try a different solvent system or stationary phase to alter selectivity.
Product Degradation During Purification The compound is sensitive to acid or base. - Neutralize the crude product before purification.- Use a neutral stationary phase like deactivated silica gel.
The compound is air-sensitive and oxidizes. - Perform the purification under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.
Oiling Out During Recrystallization The solvent is too nonpolar for the compound at lower temperatures, or the solution is supersaturated. - Add a small amount of a more polar co-solvent.- Heat the solution to redissolve the oil and allow it to cool more slowly. Seeding with a pure crystal can also help.
No Crystals Form Upon Cooling The solution is not saturated enough, or the compound is very soluble in the chosen solvent. - Concentrate the solution by evaporating some of the solvent.- Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity persists.[3]
Colored Impurities in the Final Product Highly colored impurities are not effectively removed by the chosen method. - Treat the crude product with activated carbon before the final purification step.- Consider an additional purification step, such as a short-path distillation if the compound is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for aromatic diamines like this compound?

A1: The most common and effective purification techniques for aromatic diamines include:

  • Column Chromatography: This is a versatile technique that separates compounds based on their polarity. For this compound, a silica gel stationary phase with a gradient elution of hexane/ethyl acetate or dichloromethane/methanol is a good starting point.[1][2]

  • Recrystallization: This technique is useful for obtaining highly pure crystalline material. The choice of solvent is critical and may require some experimentation. A two-solvent system can also be effective.[3]

  • Acid-Base Extraction: Since the compound has basic amine groups, it can be selectively extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

  • Distillation: If the compound is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

Q2: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Potential impurities could include:

  • Unreacted starting materials.

  • Byproducts from the synthetic route, such as isomers or over-alkylated products.

  • Oxidation products, as aromatic amines can be sensitive to air.

  • Residual catalysts from the synthesis.

  • Solvents used in the reaction or workup.

Q3: My purified this compound is darkening in color over time. What is happening and how can I prevent it?

A3: Aromatic diamines are often susceptible to oxidation, which can lead to the formation of colored impurities. To prevent this:

  • Store the purified compound under an inert atmosphere (nitrogen or argon).

  • Keep the compound in a cool, dark place.

  • Consider storing it as a more stable salt (e.g., hydrochloride salt) if the free base is not required for the next step.

Q4: Can I use acetone for the recrystallization of this compound?

A4: Caution should be exercised when using acetone for the recrystallization of vicinal diamines. Acetone can potentially react with the diamine to form a benzodiazepine derivative.[4] It is advisable to test this on a small scale first or choose an alternative solvent.

Quantitative Data Summary

The following table presents hypothetical data for different purification techniques for this compound to illustrate expected outcomes. Actual results may vary depending on the specific experimental conditions and the nature of the crude mixture.

Purification Technique Starting Purity (%) Final Purity (%) Yield (%) Solvent Consumption (mL/g)
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) 85>9875200
Recrystallization (Ethanol/Water) 90>996050
Acid-Base Extraction 809585150
Vacuum Distillation 859770N/A

Experimental Protocol: Column Chromatography

This protocol provides a detailed methodology for the purification of this compound using flash column chromatography.

1. Preparation of the Stationary Phase: a. Select a column with an appropriate diameter based on the amount of crude material. b. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand. c. Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).[2] d. Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. e. Add another thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase.[1]

2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). b. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a free-flowing powder (dry loading). This method is preferred for better resolution. c. Carefully add the dry-loaded sample to the top of the column.

3. Elution: a. Begin eluting with a non-polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). b. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to move the compound down the column. c. Collect fractions in test tubes or other suitable containers.

4. Fraction Analysis: a. Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light or with a suitable stain. b. Combine the fractions containing the pure product.

5. Solvent Removal: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator. b. Dry the purified compound under high vacuum to remove any residual solvent.

Purification Workflow

The following diagram illustrates a logical workflow for selecting an appropriate purification technique for this compound.

Purification_Workflow start Crude this compound is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure_solid Is the purity >98%? recrystallization->is_pure_solid end_solid Pure Solid Product is_pure_solid->end_solid Yes is_pure_solid->column_chromatography No is_pure_oil Is the purity >98%? column_chromatography->is_pure_oil end_oil Pure Product is_pure_oil->end_oil Yes further_purification Consider Further Purification (e.g., Distillation, Prep-HPLC) is_pure_oil->further_purification No

Caption: A decision tree for selecting a purification method for this compound.

References

Preventing premature polymerization of 2-Allylbenzene-1,4-diamine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information and troubleshooting advice for the storage and handling of 2-Allylbenzene-1,4-diamine to prevent premature polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to premature polymerization?

A1: this compound is an aromatic diamine containing a reactive allyl group. The presence of both the electron-rich aromatic amine and the unsaturated allyl group makes the molecule susceptible to free-radical polymerization. This process can be initiated by exposure to heat, light, oxygen, and contaminants, leading to the formation of undesirable oligomers and polymers.

Q2: What are the signs of premature polymerization?

A2: Visual indicators of polymerization include an increase in viscosity, the formation of solid precipitates or gels, and a noticeable darkening in color. In some cases, an exothermic reaction (heat generation) may also be observed.

Q3: What are the primary factors that trigger polymerization?

A3: The main triggers for premature polymerization are:

  • Heat: Elevated temperatures increase the rate of free radical formation.

  • Light: UV light can provide the energy to initiate polymerization.

  • Oxygen: While seemingly counterintuitive, the presence of oxygen can sometimes promote the formation of peroxide initiators, although some inhibitors require oxygen to be effective. Storing under an inert atmosphere is generally recommended.

  • Contamination: Contact with metals, strong acids or bases, and other reactive species can catalyze polymerization.

Q4: What is a polymerization inhibitor and why is it necessary?

A4: A polymerization inhibitor is a chemical compound added to a monomer to quench free radicals and prevent the initiation of a polymerization chain reaction. For a reactive monomer like this compound, an inhibitor is crucial for maintaining its chemical integrity and ensuring a viable shelf life during storage and transport.

Troubleshooting Guide: Preventing Premature Polymerization

This section provides a step-by-step guide to diagnose and resolve issues related to the instability of this compound.

Problem: The monomer is showing signs of increased viscosity or color change.

Logical Workflow for Troubleshooting:

Troubleshooting_Workflow start Start: Observe Increased Viscosity/ Color Change check_storage Step 1: Verify Storage Conditions start->check_storage check_inhibitor Step 2: Confirm Inhibitor Presence and Concentration check_storage->check_inhibitor Correct action_storage Action: Adjust Storage to Recommended Conditions check_storage->action_storage Incorrect check_atmosphere Step 3: Inspect Storage Atmosphere check_inhibitor->check_atmosphere Correct action_inhibitor Action: Add or Adjust Inhibitor Concentration (Follow Protocol) check_inhibitor->action_inhibitor Incorrect/Low check_contamination Step 4: Assess for Potential Contamination check_atmosphere->check_contamination Inert action_atmosphere Action: Purge with Inert Gas (e.g., N2, Ar) and Reseal check_atmosphere->action_atmosphere Air Present action_contamination Action: Transfer to a Clean, Inert Container if Salvageable check_contamination->action_contamination Suspected end End: Monomer Stabilized or Quarantined check_contamination->end No Contamination (Monitor Closely) action_storage->end action_inhibitor->end action_atmosphere->end action_contamination->end

Caption: Troubleshooting workflow for stabilizing this compound.

Detailed Troubleshooting Steps:
  • Verify Storage Conditions:

    • Question: Is the monomer stored at the recommended temperature?

    • Action: Immediately transfer the container to a refrigerated, dark location. Recommended storage temperatures are typically in the range of 2-8°C.

    • Question: Is the container protected from light?

    • Action: Ensure the monomer is in an amber or opaque container and stored in a dark environment.

  • Confirm Inhibitor Presence and Concentration:

    • Question: Was a polymerization inhibitor added to the monomer upon receipt or synthesis?

    • Action: If no inhibitor is present, and the monomer is still in a usable state, proceed to the experimental protocol for inhibitor addition. If polymerization is advanced, the material may not be salvageable.

    • Question: Is the inhibitor concentration within the recommended range?

    • Action: The inhibitor is consumed over time. If the monomer has been stored for an extended period, the inhibitor level may be depleted. Consider adding a booster amount of the inhibitor.

  • Inspect Storage Atmosphere:

    • Question: Is the monomer stored under an inert atmosphere?

    • Action: If the container has been opened and not re-purged with an inert gas like nitrogen or argon, the presence of oxygen could be accelerating degradation. If possible, carefully purge the headspace of the container with an inert gas and reseal tightly.

  • Assess for Potential Contamination:

    • Question: Has the monomer come into contact with any incompatible materials (e.g., metal spatulas, acidic or basic residues)?

    • Action: If contamination is suspected and the bulk of the material appears unaffected, carefully transfer the usable portion to a new, clean, and inert container using clean equipment.

Data Presentation: Recommended Storage Conditions and Inhibitors

While specific stability data for this compound is not widely published, the following recommendations are based on best practices for structurally similar reactive aromatic monomers.

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2 - 8 °CReduces the rate of thermal decomposition and polymerization.
Light Store in the dark (amber/opaque container)Prevents light-induced (photochemical) polymerization.
Atmosphere Inert gas (Nitrogen or Argon)Minimizes oxidation and reactions with atmospheric oxygen.
Container Tightly sealed, chemically inert (e.g., glass)Prevents contamination and leakage.

Table 2: Common Polymerization Inhibitors for Unsaturated Aromatic Compounds

InhibitorAbbreviationTypical Concentration Range (ppm)Notes
4-tert-ButylcatecholTBC10 - 100Often requires the presence of oxygen to be effective.
HydroquinoneHQ100 - 1000A common and effective free-radical scavenger.
4-MethoxyphenolMEHQ10 - 200Also known as hydroquinone monomethyl ether.
PhenothiazinePTZ100 - 500Effective at higher temperatures.

Note: The optimal inhibitor and concentration should be determined experimentally for this compound. The values provided are starting points based on analogous compounds.

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor to this compound

Objective: To stabilize this compound for storage by adding a polymerization inhibitor.

Materials:

  • This compound

  • Selected polymerization inhibitor (e.g., Hydroquinone)

  • Anhydrous, inert solvent (e.g., Toluene or Dichloromethane) - optional, for ease of dissolution

  • Glass storage container (amber or wrapped in foil) with a PTFE-lined cap

  • Magnetic stirrer and stir bar

  • Inert gas source (Nitrogen or Argon)

  • Standard laboratory glassware and safety equipment (gloves, safety glasses, lab coat)

Workflow Diagram:

Inhibitor_Addition_Protocol start Start: Prepare Inhibitor Solution add_monomer Add Monomer to Inert Storage Container start->add_monomer add_inhibitor Add Inhibitor Solution to Monomer Under Inert Atmosphere add_monomer->add_inhibitor mix Mix Thoroughly (e.g., gentle stirring) until Dissolved add_inhibitor->mix purge_seal Purge Headspace with Inert Gas and Seal Tightly mix->purge_seal store Store at 2-8°C in the Dark purge_seal->store end End: Stabilized Monomer store->end

Caption: Protocol for adding a polymerization inhibitor.

Procedure:

  • Preparation:

    • Calculate the required amount of inhibitor based on the desired ppm concentration. For example, for 200 ppm of Hydroquinone in 100 g of monomer, you would need 0.02 g of Hydroquinone.

    • If desired, dissolve the inhibitor in a minimal amount of an anhydrous, inert solvent to facilitate mixing.

  • Monomer Handling:

    • In a well-ventilated fume hood, place the this compound into the clean, dry storage container.

    • If the monomer is a solid at room temperature, it may need to be gently warmed to melt before proceeding.

  • Inhibitor Addition:

    • While gently stirring the monomer, add the calculated amount of inhibitor (or the inhibitor solution).

    • It is recommended to perform this step under a gentle stream of inert gas to minimize exposure to oxygen.

  • Mixing and Dissolution:

    • Continue to stir the mixture until the inhibitor is completely dissolved. Avoid vigorous stirring that could introduce air into the mixture.

  • Final Storage Preparation:

    • Once the inhibitor is dissolved, stop stirring and remove the stir bar.

    • Purge the headspace of the container with an inert gas for 1-2 minutes.

    • Immediately and tightly seal the container with the PTFE-lined cap.

  • Labeling and Storage:

    • Clearly label the container with the name of the compound, the inhibitor added, the concentration of the inhibitor, and the date of preparation.

    • Place the container in a refrigerator at 2-8°C, away from light.

Disclaimer: The information provided in this technical support guide is for informational purposes only and is based on general chemical principles and data for analogous compounds. Users should always perform their own risk assessments and experimental verifications. Handle this compound and all chemicals with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

Improving the processability of polyimides derived from 2-Allylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Polyimides Derived from 2-Allylbenzene-1,4-diamine

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with polyimides derived from this compound. The inclusion of the allyl group is a key strategy to enhance the processability of traditionally intractable aromatic polyimides by providing a site for thermal cross-linking.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in polyimide synthesis?

A1: The main advantage is improved processability. Traditional aromatic polyimides are often insoluble and have very high glass transition temperatures (Tg), making them difficult to process. The pendant allyl group on the diamine monomer disrupts the polymer chain packing, which can increase solubility in organic solvents.[1][2] Additionally, the allyl group provides a reactive site for thermal curing at temperatures lower than the polymer's degradation temperature, allowing for the formation of a cross-linked, thermoset material with enhanced thermal and mechanical properties after processing.

Q2: Why is my poly(amic acid) solution viscosity too low?

A2: Low viscosity in the poly(amic acid) precursor solution typically indicates a low molecular weight. This can be caused by several factors:

  • Monomer Impurity: The purity of both the this compound and the dianhydride is critical. Impurities can cap the growing polymer chains.

  • Incorrect Stoichiometry: An exact 1:1 molar ratio of diamine and dianhydride is crucial for achieving high molecular weight.

  • Moisture: Water in the reaction solvent or absorbed by the monomers can react with the dianhydride, preventing polymerization. Ensure all glassware is rigorously dried and use anhydrous solvents.

  • Reaction Temperature: The formation of poly(amic acid) is an exothermic reaction and should be carried out at low temperatures (typically 0-25 °C) to prevent side reactions or reversal of the amic acid formation.

Q3: The synthesized polyimide powder is insoluble in common organic solvents. What can I do?

A3: Insolubility is a common challenge with aromatic polyimides. The introduction of bulky pendant groups, like the allylbenzene group, is intended to improve solubility.[2][3] If you are still facing issues:

  • Confirm Imidization: Incomplete imidization can leave unreacted poly(amic acid), which may have different solubility characteristics. Confirm the degree of imidization using FTIR spectroscopy.

  • Choice of Dianhydride: The structure of the dianhydride co-monomer significantly impacts solubility. Using more flexible dianhydrides containing ether linkages (e.g., ODPA) or bulky fluoro-groups (e.g., 6FDA) can enhance solubility compared to rigid dianhydrides like PMDA.[1][4]

  • Solvent Selection: Test a range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and m-cresol.[1]

  • Polymer Backbone Modification: If the application allows, incorporating co-monomers with even bulkier or more flexible groups can further disrupt chain packing and improve solubility.[4]

Q4: During thermal processing, the polyimide becomes brittle. How can this be mitigated?

A4: Brittleness can result from several factors:

  • Low Molecular Weight: If the initial poly(amic acid) has a low molecular weight, the resulting polyimide will also have a low molecular weight, leading to poor mechanical properties.

  • Rapid Curing: A very fast heating rate during the curing process can lead to the rapid evolution of volatiles (from imidization or solvent) and build-up of internal stresses. A staged curing protocol with gradual temperature ramps is recommended.

  • Cross-linking Density: The brittleness of the final thermoset is related to the cross-linking density. While the allyl groups are intended for cross-linking, overly dense cross-linking can reduce toughness. The curing temperature and time will influence the final cross-link density. Lowering the final cure temperature or time may result in a tougher, less brittle material.

  • Molecular Weight of Oligomer: For melt-processable thermosetting polyimides, a lower molecular weight oligomer might exhibit good flow but result in a brittle final product. Conversely, a higher molecular weight oligomer may have poor flow. Optimizing the initial molecular weight is key.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Gel formation during poly(amic acid) synthesis 1. High monomer concentration. 2. Reaction temperature too high. 3. Presence of multifunctional impurities.1. Reduce the solids content of the reaction. 2. Maintain the reaction temperature below 25 °C. 3. Ensure high purity of monomers.
Poor film quality (cracks, voids) after casting and curing 1. Incomplete removal of solvent before high-temperature cure. 2. Water evolution during thermal imidization causing voids.[6] 3. High internal stress from rapid solvent evaporation or curing.1. Use a pre-heating step at a lower temperature (e.g., 80-100 °C) to slowly remove the bulk of the solvent. 2. If using thermal imidization, a slow, staged temperature ramp is crucial. Alternatively, use chemical imidization to remove water before the final high-temperature cure.[6] 3. Optimize the curing schedule with slower heating rates.
Low glass transition temperature (Tg) after curing 1. Incomplete cross-linking of the allyl groups. 2. Low molecular weight of the initial polymer.1. Increase the final curing temperature or extend the curing time to ensure complete reaction of the allyl groups. A typical cure cycle might end at 250-300 °C. 2. Re-synthesize the poly(amic acid) ensuring high monomer purity and correct stoichiometry to achieve a higher molecular weight.
Premature cross-linking during melt processing 1. Processing temperature is too high, initiating the allyl group reaction too early. 2. Long residence time at processing temperature.1. Determine the onset temperature for the allyl cross-linking reaction using DSC and maintain the processing temperature below this. 2. Minimize the time the polymer is held at the melt processing temperature.[5]

Data Presentation: Properties of Allyl-Containing Polyimides

The properties of polyimides are highly dependent on the dianhydride used. The following table provides hypothetical but representative data for polyimides derived from this compound and various common dianhydrides.

Table 1: Thermal Properties and Solubility

DianhydrideStructure of DianhydrideTg (uncured) (°C)Tg (cured) (°C)5% Wt. Loss Temp (°C)Solubility (in NMP, 25°C)
PMDA Pyromellitic dianhydride~280>350~510Insoluble
BPDA 3,3',4,4'-Biphenyltetracarboxylic dianhydride~265>340~525Sparingly Soluble
ODPA 4,4'-Oxydiphthalic anhydride~240>320~520Soluble
6FDA 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride~230>310~500Very Soluble

Note: Data are illustrative. Actual values depend on molecular weight, processing conditions, and measurement techniques.

Experimental Protocols

Protocol 1: Synthesis of Poly(amic acid)
  • Preparation: Dry all glassware in an oven at 120 °C overnight. Allow to cool in a desiccator.

  • Reaction Setup: In a three-neck flask equipped with a nitrogen inlet, overhead stirrer, and drying tube, dissolve this compound (1.00 eq) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 15% (w/w) solids concentration.

  • Monomer Addition: Cool the solution to 0 °C using an ice bath. Slowly add the chosen dianhydride (e.g., ODPA, 1.00 eq) as a solid powder in small portions over 1 hour, ensuring the temperature does not exceed 20 °C.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature under a nitrogen atmosphere for 24 hours. The solution should become viscous, indicating the formation of high molecular weight poly(amic acid).

Protocol 2: Thermal Imidization and Curing
  • Film Casting: Cast the poly(amic acid) solution onto a clean glass plate using a doctor blade to a desired thickness.

  • Solvent Removal: Place the cast film in a vacuum oven or a level forced-air oven. Heat at 80 °C for 4 hours to slowly remove the majority of the DMAc solvent.

  • Staged Curing (Imidization & Cross-linking): Transfer the tack-free film to a high-temperature oven and subject it to the following staged heating program under a nitrogen atmosphere:

    • Heat from room temperature to 100 °C and hold for 1 hour.

    • Ramp to 200 °C and hold for 1 hour (completes imidization).

    • Ramp to 250 °C and hold for 2 hours (initiates cross-linking of allyl groups).

    • (Optional) Ramp to 300 °C and hold for 1 hour for maximum cross-linking.

  • Cooling: Slowly cool the oven to room temperature before removing the freestanding polyimide film.

Visualizations

Experimental and Logical Workflows

Polyimide_Synthesis_Workflow start Start: Monomers & Solvent paa_synthesis Poly(amic acid) Synthesis (0-25°C, 24h) start->paa_synthesis Anhydrous DMAc casting Film Casting paa_synthesis->casting Viscous Solution solvent_removal Solvent Removal (80°C, 4h) casting->solvent_removal imidization Thermal Imidization (100-200°C) solvent_removal->imidization Tack-free Film crosslinking Thermal Cross-linking (250-300°C) imidization->crosslinking Polyimide Film final_pi Final Cross-linked Polyimide Film crosslinking->final_pi

Caption: Workflow for the two-step synthesis and curing of allyl-containing polyimides.

Troubleshooting_Solubility issue Issue: Polyimide is Insoluble check_imid Check Imidization via FTIR issue->check_imid incomplete Incomplete Imidization check_imid->incomplete Amic acid peaks present complete Imidization Complete check_imid->complete Imide peaks correct modify_cure Action: Modify Thermal Cure (Longer time / Higher temp) incomplete->modify_cure check_dianhydride Evaluate Dianhydride Structure complete->check_dianhydride solution Outcome: Improved Solubility modify_cure->solution rigid Using Rigid Dianhydride (e.g., PMDA, BPDA) check_dianhydride->rigid flexible Using Flexible Dianhydride (e.g., ODPA, 6FDA) switch_dianhydride Action: Switch to a more flexible or bulky dianhydride rigid->switch_dianhydride switch_dianhydride->solution

Caption: Troubleshooting logic for addressing polyimide solubility issues.

References

Technical Support Center: Enhancing Mechanical Properties of 2-Allylbenzene-1,4-diamine Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Allylbenzene-1,4-diamine based polymers. The information is designed to address common challenges encountered during synthesis, processing, and characterization of these materials.

Frequently Asked Questions (FAQs)

Q1: What are the expected benefits of using this compound as a monomer in polymer synthesis?

A1: this compound is an aromatic diamine that can be used to synthesize high-performance polymers such as polyimides and epoxy resins.[1][[“]] The aromatic backbone contributes to thermal stability and mechanical strength.[3] The key feature is the allyl group, which provides a site for crosslinking. This crosslinking can significantly enhance the mechanical properties, such as tensile strength and modulus, of the final polymer.[4][5]

Q2: How does the allyl group participate in enhancing mechanical properties?

A2: The allyl group contains a double bond that can undergo addition reactions, particularly "thiol-ene" click reactions or free-radical polymerization, to form crosslinks between polymer chains.[4] This process, often initiated by heat or UV radiation, transforms a collection of individual polymer chains into a three-dimensional network.[5] This network structure restricts polymer chain mobility, leading to a stiffer and stronger material.[6]

Q3: What are the typical polymerization methods for this compound?

A3: For synthesizing polyimides, a common two-step method is employed.[7][8] The first step involves the reaction of the diamine (this compound) with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor.[9][10] The second step is imidization, which can be achieved through thermal treatment or chemical dehydration, to form the final polyimide.[10][11]

Q4: What factors influence the final mechanical properties of the polymer?

A4: Several factors are critical:

  • Monomer Purity: The purity of this compound and the comonomers is crucial for achieving a high molecular weight polymer, which is fundamental for good mechanical properties.[1]

  • Crosslinking Density: The extent of the crosslinking reaction of the allyl groups directly impacts the material's rigidity and strength.[5][12] This can be controlled by curing time, temperature, and the use of initiators.

  • Polymer Molecular Weight: Higher molecular weight polymers generally exhibit better mechanical properties due to increased chain entanglement.[13]

  • Processing Conditions: The conditions used for film casting or molding, including solvent removal and curing protocols, can introduce stresses or defects that affect mechanical performance.[10]

Troubleshooting Guides

Issue 1: Low Polymer Molecular Weight

Q: I've synthesized a polymer using this compound, but the molecular weight is consistently low, leading to brittle films. What could be the cause?

A: Low molecular weight is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:

  • Monomer Stoichiometry and Purity:

    • Question: Have you precisely balanced the molar ratio of your diamine and dianhydride monomers?

    • Action: An imbalance can limit chain growth. Ensure a 1:1 molar ratio for optimal polymerization. Verify the purity of your this compound and comonomers, as impurities can terminate the polymerization reaction.

  • Reaction Conditions:

    • Question: Are you conducting the reaction under an inert atmosphere (e.g., nitrogen or argon)?

    • Action: The amine groups are susceptible to oxidation. Oxygen can inhibit the polymerization process. Ensure your reaction vessel is properly purged and maintained under an inert atmosphere.

  • Solvent Quality:

    • Question: Is your solvent anhydrous (water-free)?

    • Action: Water can react with dianhydrides, preventing them from participating in the polymerization. Use a dry, polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[9][11]

Issue 2: Poor Mechanical Properties (Low Tensile Strength/Modulus)

Q: My final polymer film is flexible but not as strong as expected. How can I improve its tensile strength and modulus?

A: This often points to insufficient crosslinking of the allyl groups or suboptimal polymer structure.

  • Incomplete Curing (Crosslinking):

    • Question: Have you optimized the curing temperature and time?

    • Action: The crosslinking of allyl groups is thermally activated.[5] You may need to increase the curing temperature or extend the curing time. Perform a study with varying curing conditions to find the optimum.

  • Crosslinking Efficiency:

    • Question: Are you using a thermal initiator?

    • Action: While thermal energy alone can initiate crosslinking, adding a small amount of a free-radical initiator (e.g., a peroxide) can improve the efficiency and extent of the reaction.

  • Molecular Weight of the Precursor Polymer:

    • Question: What is the molecular weight of your poly(amic acid) precursor before curing?

    • Action: A higher initial molecular weight provides a better foundation for a strong network. Refer to "Issue 1: Low Polymer Molecular Weight" to optimize your initial polymerization step.

Data Presentation

Table 1: Hypothetical Mechanical Properties of this compound Based Polyimide Films Under Various Curing Conditions

Sample IDCuring Temperature (°C)Curing Time (hours)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
PI-ABDA-12002852.17.5
PI-ABDA-225021102.86.2
PI-ABDA-325041253.25.1
PI-ABDA-430021403.54.3

Note: The data presented in this table is for illustrative purposes only and represents plausible outcomes for a polyimide synthesized from this compound and a standard dianhydride.

Experimental Protocols

Protocol 1: Synthesis of Poly(amic acid) Precursor

This protocol describes the synthesis of a poly(amic acid) from this compound and pyromellitic dianhydride (PMDA).

Materials:

  • This compound (purified)

  • Pyromellitic dianhydride (PMDA) (purified)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Nitrogen or Argon gas

  • Three-neck round-bottom flask with a mechanical stirrer

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of nitrogen.

  • In the three-neck flask, dissolve a specific molar amount of this compound in anhydrous DMAc under a nitrogen atmosphere.

  • Slowly add an equimolar amount of PMDA to the stirred diamine solution. The addition should be done in portions to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(amic acid) forms.

  • The resulting viscous solution is the poly(amic acid) precursor and is ready for the next step.

Protocol 2: Thermal Imidization and Curing

This protocol details the conversion of the poly(amic acid) solution into a crosslinked polyimide film.

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Glass substrate

  • Programmable oven or furnace

Procedure:

  • Pour the poly(amic acid) solution onto a clean, level glass substrate.

  • Cast the film to a desired thickness using a doctor blade.

  • Place the cast film in a programmable oven.

  • Perform a staged heating process to remove the solvent and induce imidization and crosslinking:

    • 80°C for 2 hours (to slowly remove the solvent).

    • 150°C for 1 hour (for further solvent removal and initial imidization).

    • 250°C for 2 hours (for complete imidization and to initiate crosslinking of the allyl groups).

    • (Optional) A final higher temperature cure (e.g., 300°C for 1 hour) can be used to maximize crosslink density.

  • After the thermal treatment, allow the film to cool slowly to room temperature to prevent thermal shock and cracking.

  • Carefully peel the polyimide film from the glass substrate for characterization.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_processing Film Processing cluster_characterization Characterization monomer_prep Monomer Preparation (this compound + Dianhydride) polymerization Polymerization (in DMAc) monomer_prep->polymerization paa_solution Poly(amic acid) Solution polymerization->paa_solution film_casting Film Casting paa_solution->film_casting thermal_curing Thermal Curing & Imidization film_casting->thermal_curing pi_film Crosslinked Polyimide Film thermal_curing->pi_film mech_testing Mechanical Testing (Tensile, Modulus) pi_film->mech_testing troubleshooting_mechanical_properties start Poor Mechanical Properties check_mw Is Precursor Molecular Weight High? start->check_mw check_curing Is Curing Optimized? check_mw->check_curing Yes optimize_synthesis Troubleshoot Synthesis: - Check Stoichiometry - Use Anhydrous Solvent - Use Inert Atmosphere check_mw->optimize_synthesis No increase_curing Optimize Curing: - Increase Temperature - Increase Time - Add Initiator check_curing->increase_curing No success Improved Mechanical Properties check_curing->success Yes optimize_synthesis->check_mw increase_curing->check_curing structure_property_relationship cluster_structure Molecular Structure cluster_property Mechanical Properties polymer_chains Linear Polymer Chains (with pendant allyl groups) crosslinking Allyl Group Crosslinking (Thermal Curing) polymer_chains->crosslinking network 3D Polymer Network crosslinking->network high_strength High Tensile Strength network->high_strength restricts chain mobility high_modulus High Modulus network->high_modulus increases stiffness

References

Troubleshooting guide for the synthesis of allylated aromatic diamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of allylated aromatic diamines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of allylated aromatic diamines in a question-and-answer format.

Question: Why is the reaction yield low or the conversion of the starting material incomplete?

Answer: Low yields or incomplete conversion in the allylation of aromatic diamines can stem from several factors:

  • Catalyst Activity and Loading: The catalyst, often a palladium or rhodium complex, may be decomposing or used at a suboptimal loading.[1] For instance, aromatic diamines with electron-rich substituents can sometimes lead to catalyst decomposition.[1]

    • Solution: Try increasing the catalyst loading. It may also be beneficial to screen different ligands for the metal catalyst, as ligand properties can significantly influence catalyst stability and reactivity.

  • Reaction Conditions: Temperature, reaction time, and solvent can all impact the reaction outcome.

    • Solution: Systematically optimize the reaction conditions. For example, while higher temperatures can increase reaction rates, they might also promote side reactions or catalyst decomposition.[1] A careful balance is crucial. Extending the reaction time can also sometimes drive the reaction to completion.

  • Substrate Reactivity: The electronic properties of the aromatic diamine and the nature of the allylating agent play a significant role. Electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the amine, making the reaction more difficult.

    • Solution: For less reactive amines, using a more reactive allylating agent or a more active catalyst system may be necessary. In some cases, protecting one of the amino groups can prevent side reactions and improve the yield of the desired mono-allylated product.

  • Purity of Reagents: Impurities in the starting materials or solvent can poison the catalyst or lead to unwanted side reactions.

    • Solution: Ensure all reagents and the solvent are of high purity and are properly dried, as water can interfere with many catalytic systems.

Question: How can I control the degree of allylation to favor mono-allylation over di- or poly-allylation?

Answer: Achieving selective mono-allylation can be challenging due to the increased reactivity of the mono-allylated product. Here are some strategies:

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is the most straightforward approach.

    • Solution: Use a stoichiometric excess of the aromatic diamine relative to the allylating agent. This statistically favors the mono-allylation product.

  • Protecting Groups: Introducing a protecting group on one of the amine functionalities can ensure only the other amine reacts.

    • Solution: Utilize a suitable protecting group that can be selectively introduced and removed under mild conditions. This strategy offers excellent control over the reaction.

  • Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for mono-allylation by slowing down the second allylation step.

Question: What are common side reactions and how can they be minimized?

Answer: Several side reactions can occur during the synthesis of allylated aromatic diamines:

  • Over-allylation: As mentioned above, the formation of di- and poly-allylated products is a common issue.

  • Isomerization of the Allyl Group: The double bond of the allyl group can migrate, leading to the formation of regioisomers.

  • Homocoupling of the Allylating Agent: The allylating agent can react with itself, especially in the presence of a palladium catalyst.

  • Oxidation of the Amine: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[2][3]

    • Solution: To minimize these side reactions, consider the following:

      • Optimize the catalyst and ligand system. Some ligands can promote higher selectivity and suppress side reactions.

      • Control the reaction temperature and time carefully.

      • Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • Purify the starting materials to remove any impurities that might catalyze side reactions.

Question: What are the best methods for purifying allylated aromatic diamines?

Answer: The purification of allylated aromatic diamines often requires chromatographic techniques due to the similar polarities of the starting materials, products, and byproducts.

  • Column Chromatography: This is the most common method for purification.

    • Solution: Use silica gel or alumina as the stationary phase and a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product. The polarity of the eluent can be gradually increased to elute compounds with different polarities.

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.[4]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of an allylated aromatic diamine?

A1: A general procedure for a palladium-catalyzed N-allylation is as follows. Note that specific conditions will vary depending on the substrates.

Experimental Protocol: Palladium-Catalyzed N-Allylation of an Aromatic Diamine

Materials:

  • Aromatic diamine

  • Allyl acetate (or another suitable allylating agent)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene (or another suitable solvent)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Nitrogen or Argon gas supply

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aromatic diamine, palladium(II) acetate, and triphenylphosphine in anhydrous toluene.

  • Add the base (e.g., sodium carbonate).

  • Add the allyl acetate dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the base and any precipitated catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product using techniques such as NMR, IR, and mass spectrometry.[5][6]

Q2: How can I characterize the synthesized allylated aromatic diamines?

A2: A combination of spectroscopic techniques is typically used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons. The presence of characteristic signals for the allyl group and the aromatic protons confirms the successful synthesis.[5]

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. The N-H stretching vibrations of the amine and the C=C stretching of the allyl group are key diagnostic peaks.[6]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared with the calculated values for the expected product.[6]

Q3: What are some of the applications of allylated aromatic diamines?

A3: Allylated aromatic diamines are valuable building blocks in organic synthesis and materials science. They can be used as:

  • Monomers for high-performance polymers: Their unique structure can impart desirable properties like thermal stability and specific mechanical characteristics to polymers such as polyamides and polyimides.[6][7]

  • Precursors for heterocyclic compounds: The allyl group can participate in various cyclization reactions to form a wide range of nitrogen-containing heterocyclic compounds.

  • Ligands in coordination chemistry: The diamine moiety can coordinate to metal centers, and the allyl group can be further functionalized.

  • Intermediates in the synthesis of biologically active molecules: The structural motifs present in allylated aromatic diamines are found in various pharmaceuticals and natural products.[1][8]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Aromatic Amines.

Catalyst SystemAmine SubstrateAlcohol/Allylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
[Ru]-3 (2 mol%)p-AnisidineBenzyl alcoholPotassium tert-butoxideToluene252485[9]
[Ru]-3 (2 mol%)p-Anisidine3-Phenyl-1-propanolPotassium tert-butoxideToluene252490[9]
[Ru]-3 (2 mol%)p-AnisidineCyclohexylmethanolPotassium tert-butoxideToluene252470[9]
Pd(OAc)₂/PPh₃AnilineAllyl alcohol-AqueousRT1295[10]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine Aromatic Diamine, Catalyst, and Ligand in Solvent B Add Base A->B 1. C Add Allylating Agent B->C 2. D Heat and Stir C->D 3. E Monitor by TLC D->E 4. F Cool and Filter E->F 5. G Wash with Water and Brine F->G 6. H Dry Organic Layer G->H 7. I Concentrate H->I 8. J Column Chromatography I->J 9. K Characterization (NMR, IR, MS) J->K 10.

Caption: A typical experimental workflow for the synthesis of allylated aromatic diamines.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Purity Start Low Yield / Incomplete Reaction C1 Catalyst Decomposition? Start->C1 C2 Suboptimal Conditions? Start->C2 C3 Impure Reagents/Solvent? Start->C3 S1 Increase Catalyst Loading Screen Ligands C1->S1 S2 Optimize Temperature and Reaction Time C2->S2 S3 Use High Purity Reagents and Dry Solvents C3->S3

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: 2-Allylbenzene-1,4-diamine Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Allylbenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during the production of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: The yield of the initial allylation step is low, and I observe a significant amount of unreacted acetanilide.

A1: This issue often points to suboptimal reaction conditions for the Friedel-Crafts allylation. Here are several factors to consider:

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure you are using a fresh, anhydrous catalyst and that your glassware and solvent are completely dry.

  • Reaction Temperature: The reaction temperature may be too low. While higher temperatures can promote side reactions, a temperature that is too low will result in a sluggish reaction. Consider a modest increase in temperature and monitor the reaction progress by TLC or GC.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Extend the reaction time and monitor its progress.

Q2: I am observing a significant amount of the para-allylated isomer as an impurity.

A2: The formation of both ortho and para isomers is common in Friedel-Crafts reactions. To favor the ortho product:

  • Steric Hindrance: Utilizing a bulkier protecting group on the amine than acetyl may increase the steric hindrance around the para position, favoring ortho substitution.

  • Temperature Control: Lowering the reaction temperature may improve the selectivity for the ortho isomer.

  • Purification: Careful column chromatography is typically required to separate the ortho and para isomers. The choice of solvent system is critical for achieving good separation.

Q3: During the nitration step, I am seeing byproducts that suggest oxidation of the allyl group.

A3: The allyl group is susceptible to oxidation by strong nitrating agents. To mitigate this:

  • Milder Nitrating Agents: Consider using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) instead of a mixture of concentrated nitric and sulfuric acids.

  • Temperature Control: Perform the nitration at a low temperature (e.g., 0-5 °C) to reduce the rate of oxidative side reactions.

  • Slow Addition: Add the nitrating agent slowly to the reaction mixture to maintain better control over the reaction exotherm.

Q4: The final reduction step to form the diamine is producing a dark, polymeric substance.

A4: Aromatic diamines are prone to oxidation and polymerization, especially in the presence of air and light.

  • Inert Atmosphere: Conduct the reduction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Immediate Use or Proper Storage: The purified this compound should be used immediately or stored under an inert atmosphere in a dark, cool place.

Frequently Asked Questions (FAQs)

Q: What is a plausible synthetic route for this compound?

A: A common laboratory-scale synthesis proceeds through the following key steps:

  • Protection: Acetylation of aniline to form acetanilide.

  • Allylation: Friedel-Crafts allylation of acetanilide to yield a mixture of ortho- and para-allylacetanilide.

  • Isomer Separation: Chromatographic separation of the desired ortho-allylacetanilide.

  • Nitration: Nitration of ortho-allylacetanilide to introduce a nitro group at the para-position relative to the amino group.

  • Deprotection: Hydrolysis of the acetyl group to yield 2-allyl-4-nitroaniline.

  • Reduction: Reduction of the nitro group to afford the final product, this compound.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product and detect any non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

Q: What are the main safety precautions when working with the reagents in this synthesis?

A:

  • Aniline and its derivatives: are toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Lewis acids (e.g., AlCl₃): are corrosive and react violently with water. Handle in a fume hood and avoid contact with moisture.

  • Nitrating agents: are highly corrosive and strong oxidizers. Handle with extreme care in a fume hood and behind a safety shield.

  • Flammable solvents: Many of the solvents used are flammable. Work in a well-ventilated area and away from ignition sources.

Data Presentation

The following tables provide hypothetical data to illustrate the effects of various reaction parameters on the purity of intermediates and the final product.

Table 1: Effect of Catalyst and Temperature on Friedel-Crafts Allylation of Acetanilide

EntryCatalyst (eq.)Temperature (°C)Reaction Time (h)Conversion of Acetanilide (%)Ratio of ortho:para Isomer
1AlCl₃ (1.1)254751:1.5
2AlCl₃ (1.1)08601:1.2
3AlCl₃ (1.5)254901:1.6
4FeCl₃ (1.1)256651:1.3

Table 2: Influence of Nitrating Agent on the Nitration of ortho-Allylacetanilide

EntryNitrating AgentTemperature (°C)Yield of Desired Product (%)Oxidized Impurities (%)
1HNO₃/H₂SO₄256515
2HNO₃/H₂SO₄0-5785
3Acetyl Nitrate0-585<2

Table 3: Comparison of Reduction Methods for 2-allyl-4-nitroaniline

EntryReducing AgentSolventTemperature (°C)Yield (%)Purity by HPLC (%)
1SnCl₂·2H₂OEthanol788595
2H₂/Pd-CMethanol259298
3Fe/HClWater/Ethanol808093

Experimental Protocols

Protocol 1: Friedel-Crafts Allylation of Acetanilide

  • To a stirred suspension of anhydrous aluminum chloride (1.5 eq.) in dry dichloromethane (DCM) at 0 °C, add acetanilide (1.0 eq.) portion-wise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add allyl bromide (1.2 eq.) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture slowly into a beaker of ice-water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.

Protocol 2: Nitration of ortho-Allylacetanilide

  • Dissolve ortho-allylacetanilide (1.0 eq.) in acetic anhydride at 0 °C.

  • Slowly add a pre-cooled (0 °C) mixture of fuming nitric acid (1.1 eq.) and glacial acetic acid.

  • Maintain the temperature below 5 °C during the addition.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Filter the precipitated solid, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol.

Protocol 3: Reduction of 2-allyl-4-nitroaniline

  • To a solution of 2-allyl-4-nitroaniline (1.0 eq.) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography under an inert atmosphere if necessary.

Visualizations

experimental_workflow start Start: Aniline acetylation Acetylation start->acetylation allylation Friedel-Crafts Allylation acetylation->allylation separation Isomer Separation allylation->separation nitration Nitration separation->nitration ortho-isomer hydrolysis Hydrolysis nitration->hydrolysis reduction Reduction hydrolysis->reduction product Product: this compound reduction->product

Caption: Synthetic workflow for this compound production.

troubleshooting_logic issue Low Yield in Final Product? check_reduction Check Reduction Step issue->check_reduction Yes check_nitration Check Nitration Step issue->check_nitration No, reduction is fine check_allylation Check Allylation Step issue->check_allylation No, nitration is fine polymeric_byproduct Polymeric Byproducts? check_reduction->polymeric_byproduct oxidized_impurities Oxidized Impurities? check_nitration->oxidized_impurities isomer_issues High Para-Isomer? check_allylation->isomer_issues use_inert_atmosphere Solution: Use Inert Atmosphere polymeric_byproduct->use_inert_atmosphere Yes milder_nitrating_agent Solution: Use Milder Nitrating Agent oxidized_impurities->milder_nitrating_agent Yes optimize_separation Solution: Optimize Chromatography isomer_issues->optimize_separation Yes

Caption: Troubleshooting decision tree for synthesis issues.

Catalyst selection for the synthesis of 2-Allylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-Allylbenzene-1,4-diamine. The information is tailored for researchers, scientists, and drug development professionals.

Proposed Synthetic Pathway

A plausible synthetic route for this compound is a two-step process involving the introduction of an allyl group onto a protected p-phenylenediamine derivative, followed by deprotection. This strategy allows for controlled functionalization and minimizes potential side reactions.

Synthetic_Pathway cluster_0 Step 1: Allylation cluster_1 Step 2: Deprotection start N,N'-di-Boc-p-phenylenediamine reagent1 Allylboronic acid pinacol ester Pd(dppf)Cl2, K2CO3 Toluene/H2O start->reagent1 intermediate N,N'-di-Boc-2-allylbenzene-1,4-diamine reagent1->intermediate intermediate2 N,N'-di-Boc-2-allylbenzene-1,4-diamine reagent2 Trifluoroacetic acid (TFA) Dichloromethane (DCM) intermediate2->reagent2 product This compound reagent2->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N,N'-di-Boc-2-allylbenzene-1,4-diamine (Suzuki Coupling)

  • To a stirred solution of N,N'-di-Boc-p-phenylenediamine (1 equivalent) in a 4:1 mixture of toluene and water, add allylboronic acid pinacol ester (1.2 equivalents) and potassium carbonate (3 equivalents).

  • Degas the mixture with argon for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Deprotection)

  • Dissolve the purified N,N'-di-Boc-2-allylbenzene-1,4-diamine (1 equivalent) in dichloromethane (DCM).

  • Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Catalyst and Ligand Selection for Suzuki Coupling (Step 1)

The choice of catalyst and ligand is crucial for a successful Suzuki coupling. Below is a comparison of common palladium catalysts and ligands.

Catalyst PrecursorLigandTypical Loading (mol%)AdvantagesDisadvantages
Pd(PPh3)4Tetrakis(triphenylphosphine)palladium(0)2-5Commercially available, good for general purposeCan be sensitive to air and moisture
Pd(dppf)Cl21,1'-Bis(diphenylphosphino)ferrocene1-3High stability, good for electron-rich and -poor substratesHigher cost
Pd2(dba)3Tris(dibenzylideneacetone)dipalladium(0)1-2Air-stable precursor, versatile with various ligandsRequires addition of a separate ligand
Buchwald Ligands (e.g., XPhos, SPhos)Various bulky, electron-rich phosphines0.5-2High activity, broad substrate scope, low catalyst loadingsHigher cost, may require specific optimization

Troubleshooting Guide

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Product Formation check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions side_reactions Investigate Potential Side Reactions start->side_reactions catalyst_deactivated Catalyst deactivated? check_catalyst->catalyst_deactivated reagents_pure Reagents pure? check_reagents->reagents_pure temp_time_optimal Temperature/Time optimal? check_conditions->temp_time_optimal homocoupling Homocoupling of boronic ester observed? side_reactions->homocoupling deallylation Deallylation of product? side_reactions->deallylation incomplete_deprotection Incomplete deprotection? side_reactions->incomplete_deprotection use_fresh_catalyst Use fresh catalyst/precatalyst catalyst_deactivated->use_fresh_catalyst Yes increase_loading Increase catalyst loading catalyst_deactivated->increase_loading No purify_reagents Purify starting materials reagents_pure->purify_reagents No stoichiometry_correct Stoichiometry correct? reagents_pure->stoichiometry_correct Yes adjust_stoichiometry Adjust stoichiometry stoichiometry_correct->adjust_stoichiometry No adjust_temp_time Increase temperature or reaction time temp_time_optimal->adjust_temp_time No solvent_degassed Solvent properly degassed? temp_time_optimal->solvent_degassed Yes degas_solvent Improve degassing procedure solvent_degassed->degas_solvent No adjust_base Use a weaker base or adjust stoichiometry homocoupling->adjust_base Yes change_catalyst Screen different Pd catalysts/ligands deallylation->change_catalyst Yes increase_tfa Increase TFA equivalents or reaction time incomplete_deprotection->increase_tfa Yes

Validation & Comparative

Unveiling the Impact of Monomer Structure on Polymer Performance: A Comparative Analysis of 2-Allylbenzene-1,4-diamine and p-Phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the projected mechanical properties of polymers derived from 2-Allylbenzene-1,4-diamine versus the established benchmark, p-Phenylenediamine, reveals significant trade-offs between flexibility, strength, and processability. While direct comparative experimental data for this compound remains limited in publicly available research, established principles of polymer chemistry allow for a robust predictive comparison.

Polymers derived from p-phenylenediamine are renowned for their exceptional thermal stability and high mechanical strength, largely attributed to the rigid, linear, and highly symmetric nature of the monomer. This structure facilitates strong intermolecular interactions, including hydrogen bonding and pi-pi stacking, leading to highly ordered polymer chains and crystalline domains. A prime example is the class of aramids, such as Kevlar®, synthesized through the polycondensation of p-phenylenediamine and terephthaloyl chloride, which exhibit outstanding tensile strength.[1]

In contrast, the introduction of an allyl group to the benzene ring in this compound is anticipated to significantly alter the resulting polymer's characteristics. The presence of this bulky, non-linear side group is expected to disrupt the close packing of polymer chains, thereby reducing crystallinity and intermolecular forces. This structural modification is likely to lead to polymers with enhanced solubility and processability, a common challenge with rigid-rod polymers derived from p-phenylenediamine. However, this improved processability is expected to come at the cost of reduced tensile strength and modulus.

Predicted Impact on Mechanical Properties

The introduction of alkyl or other bulky side groups into polymer backbones has been shown to increase the free volume and decrease the efficiency of chain packing.[2][3] This generally results in a lower glass transition temperature (Tg), indicating a transition from a rigid, glassy state to a more flexible, rubbery state at lower temperatures. Consequently, polymers from this compound are predicted to exhibit greater elongation at break and potentially higher toughness, as the less restricted chain movement allows for more significant deformation before failure.

Conversely, the very factors that contribute to the high performance of p-phenylenediamine-based polymers—linearity and strong intermolecular forces—result in materials that are often difficult to process due to their poor solubility and high melting points. The allyl group in this compound offers a potential solution to these processing challenges, making the resulting polymers more amenable to conventional manufacturing techniques.

Comparative Data and Experimental Considerations

Mechanical PropertyPolymer from p-Phenylenediamine (Aramid - Representative Values)Polymer from this compound (Predicted)Rationale for Prediction
Tensile Strength High (e.g., > 3 GPa for fibers)Moderate to HighThe allyl group disrupts chain packing, reducing intermolecular forces and thus ultimate strength.
Young's Modulus High (e.g., > 100 GPa for fibers)ModerateReduced crystallinity and intermolecular forces lead to lower stiffness.
Elongation at Break Low (e.g., 2-4%)Moderate to HighIncreased free volume and chain mobility allow for greater deformation.
Toughness ModerateModerate to HighPotentially higher due to increased elongation at break, though dependent on the balance with tensile strength.
Solubility LowHighThe bulky allyl group hinders crystallization and improves interaction with solvents.

Experimental Protocols

To validate the predicted properties of polymers from this compound, the following experimental methodologies would be essential:

Polymer Synthesis: Polyamide Example
  • Monomer Preparation: Ensure high purity of both this compound and a diacid chloride (e.g., terephthaloyl chloride) through recrystallization or sublimation.

  • Polycondensation: Dissolve the diamine in an anhydrous aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Cool the solution in an ice bath and slowly add an equimolar amount of the diacid chloride to the stirred solution.

  • Polymerization: Allow the reaction to proceed at low temperature for several hours and then at room temperature overnight to form a viscous poly(amic acid) solution.

  • Precipitation and Washing: Precipitate the polymer by pouring the solution into a non-solvent like methanol or water. The resulting polymer is then washed thoroughly to remove unreacted monomers and solvent, and dried under vacuum.

Mechanical Property Characterization
  • Film Casting/Fiber Spinning: Prepare polymer films by casting the polymer solution onto a glass plate and then thermally or chemically imidizing it. Alternatively, spin fibers from the polymer solution.

  • Tensile Testing: Utilize a universal testing machine (UTM) to measure the tensile strength, Young's modulus, and elongation at break of the prepared films or fibers according to ASTM standards (e.g., ASTM D882 for thin plastic sheeting).

  • Dynamic Mechanical Analysis (DMA): Determine the glass transition temperature (Tg) and viscoelastic properties of the polymer.

  • X-ray Diffraction (XRD): Assess the degree of crystallinity of the polymer.

Visualizing the Structure-Property Relationship

The following diagrams illustrate the conceptual differences between the two monomers and the resulting polymer structures, as well as the logical workflow for their comparison.

G Monomer Structure Comparison cluster_0 p-Phenylenediamine cluster_1 This compound PPD p-Phenylenediamine (Linear, Symmetric) ABD This compound (Non-linear, Asymmetric)

Caption: Comparison of the chemical structures of the two diamine monomers.

G Predicted Polymer Chain Packing cluster_0 Polymer from p-Phenylenediamine cluster_1 Polymer from this compound PPD_Polymer Highly Ordered Chains Strong Intermolecular Forces High Crystallinity ABD_Polymer Disordered Chains Weaker Intermolecular Forces Low Crystallinity

Caption: Conceptual representation of polymer chain packing.

G Comparative Workflow Monomers Monomer Selection - p-Phenylenediamine - this compound Synthesis Polymer Synthesis (e.g., Polycondensation) Monomers->Synthesis Characterization Material Characterization - Mechanical Testing (UTM) - Thermal Analysis (DMA) - Structural Analysis (XRD) Synthesis->Characterization Comparison Comparative Analysis - Tensile Strength - Modulus - Elongation - Solubility Characterization->Comparison

Caption: Logical workflow for the experimental comparison of the two polymers.

References

Thermal stability of polymers from 2-Allylbenzene-1,4-diamine versus commercial polyimides

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the thermal performance of polyimides, featuring a prospective analysis of polymers derived from 2-Allylbenzene-1,4-diamine against established commercial benchmarks like Kapton®, Vespel®, and Ultem®.

In the pursuit of advanced materials with superior performance under extreme conditions, polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance. This guide provides a comparative overview of the thermal properties of commercially available polyimides and offers a prospective analysis of a novel polyimide synthesized from this compound. While specific experimental data for the latter is not yet publicly available, this guide will discuss the potential impact of its unique chemical structure on thermal performance.

Quantitative Comparison of Thermal Properties

The thermal stability of a polymer is paramount for applications in demanding environments. Key metrics for assessing this stability include the glass transition temperature (Tg), the decomposition temperature (Td), and the char yield. The following table summarizes these properties for leading commercial polyimides.

PropertyKapton® HNVespel® SP-1Ultem® 1000Polyimide from this compound
Glass Transition Temperature (Tg) 360–410 °C[1][2]~360 °C[3][4]217 °C[5][6]Data not publicly available
Decomposition Temperature (5% weight loss) Not specified in datasheetsNot specified in datasheetsNot specified in datasheetsData not publicly available
Maximum Service Temperature (Air) 400 °C[1][7]260 °C (long term)[8]170 °C[9]Data not publicly available
Char Yield Not specified in datasheetsNot specified in datasheetsNot specified in datasheetsData not publicly available

Note: Specific decomposition temperatures and char yield for commercial polyimides are often not provided in standard datasheets but are typically investigated in academic literature under specific experimental conditions.

Prospective Analysis of Polyimides from this compound

While direct experimental data for polyimides derived from this compound is not available in the public domain, the presence of the allyl group in the diamine monomer is expected to significantly influence its thermal properties. The allyl functionality introduces a potential pathway for thermal cross-linking. As the polymer is heated, the allyl groups can undergo addition polymerization reactions, leading to the formation of a three-dimensional network structure. This cross-linking would restrict the mobility of the polymer chains, likely resulting in an increased glass transition temperature and enhanced thermal stability at elevated temperatures. The formation of a more robust, cross-linked network could also contribute to a higher char yield upon decomposition.

Experimental Protocols

The data presented in this guide is typically determined using the following standard analytical techniques:

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Methodology: A small sample of the polymer is placed in a high-precision balance within a furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air). The instrument records the weight of the sample as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs. The char yield is the percentage of the initial mass remaining at the end of the experiment, typically at a high temperature (e.g., 800 °C).

2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This is used to determine the glass transition temperature (Tg).

  • Methodology: A small, weighed sample of the polymer is placed in a sealed aluminum pan, and an empty pan is used as a reference. Both pans are heated in a furnace at a controlled rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The glass transition is observed as a step change in the heat flow curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the thermal stability comparison of a novel polyimide against commercial standards.

G cluster_synthesis Polymer Synthesis cluster_characterization Thermal Characterization cluster_data Data Analysis cluster_comparison Comparative Assessment Novel_Polymer Synthesize Polyimide from This compound TGA Thermogravimetric Analysis (TGA) Novel_Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Novel_Polymer->DSC Commercial_Polyimides Obtain Commercial Polyimides (Kapton®, Vespel®, Ultem®) Commercial_Polyimides->TGA Commercial_Polyimides->DSC Td_Char Determine Decomposition Temp (Td) and Char Yield TGA->Td_Char Tg_Analysis Determine Glass Transition Temp (Tg) DSC->Tg_Analysis Comparison Compare Thermal Stability Profiles Td_Char->Comparison Tg_Analysis->Comparison

References

Performance Evaluation of 2-Allylbenzene-1,4-diamine in Epoxy Composites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of 2-Allylbenzene-1,4-diamine as a potential curing agent for epoxy composites, benchmarked against established alternatives, 4,4'-methylenedianiline (MDA) and 4,4'-diaminodiphenyl sulfone (DDS). This guide provides a predictive performance overview based on structure-property relationships, supported by experimental data for the conventional curing agents.

Due to a lack of available experimental data for this compound in epoxy composites, this guide offers a comparative analysis based on the well-documented performance of two widely used aromatic diamine curing agents: 4,4'-methylenedianiline (MDA) and 4,4'-diaminodiphenyl sulfone (DDS). The predicted performance of this compound is discussed in the context of the influence of its unique allyl functionality.

Executive Summary

Epoxy composites cured with aromatic diamines are renowned for their superior mechanical and thermal properties, making them suitable for high-performance applications. 4,4'-methylenedianiline (MDA) and 4,4'-diaminodiphenyl sulfone (DDS) are standard benchmarks in this category, offering a balance of high glass transition temperature (Tg), good mechanical strength, and thermal stability.

This guide presents a side-by-side comparison of MDA and DDS based on experimental data for key performance metrics. Furthermore, it provides a theoretical evaluation of this compound, postulating how its allyl group may influence the curing process and the final properties of the composite material. It is anticipated that the allyl group could introduce a secondary reaction pathway, potentially leading to a more complex and highly crosslinked polymer network.

Performance Comparison of Aromatic Diamine Curing Agents

The following tables summarize the typical mechanical and thermal properties of epoxy composites cured with MDA and DDS. It is important to note that these values can vary depending on the specific epoxy resin, curing cycle, and testing conditions.

Table 1: Mechanical Properties of Epoxy Composites Cured with MDA and DDS

PropertyCuring Agent: 4,4'-methylenedianiline (MDA)Curing Agent: 4,4'-diaminodiphenyl sulfone (DDS)
Tensile Strength70 - 80 MPa60 - 75 MPa
Flexural Strength120 - 150 MPa110 - 140 MPa
Flexural Modulus3.0 - 4.0 GPa3.5 - 4.5 GPa
Impact Strength (Izod)0.4 - 0.6 J/cm0.3 - 0.5 J/cm

Table 2: Thermal Properties of Epoxy Composites Cured with MDA and DDS

PropertyCuring Agent: 4,4'-methylenedianiline (MDA)Curing Agent: 4,4'-diaminodiphenyl sulfone (DDS)
Glass Transition Temperature (Tg)150 - 180 °C[1]180 - 220 °C[2][3]
Decomposition Temperature (Td)~350 - 400 °C~380 - 430 °C[4]

Predicted Performance of this compound

While direct experimental data is unavailable, the chemical structure of this compound allows for predictions regarding its performance as an epoxy curing agent. The presence of the allyl group (-CH₂-CH=CH₂) on the benzene ring, in addition to the two amine functional groups, is the key differentiating feature.

Potential Effects of the Allyl Group:

  • Dual Curing Mechanism: The amine groups will react with the epoxy groups in a conventional manner. Additionally, the allyl group can potentially undergo a separate, thermally or radically initiated polymerization. This could lead to a higher crosslink density and potentially enhanced mechanical and thermal properties.

  • Modified Reactivity: The allyl group is an electron-donating group, which could increase the reactivity of the amine groups compared to an unsubstituted aromatic diamine. This might allow for lower curing temperatures or shorter curing times.

  • Improved Toughness: The flexible allyl chains, once polymerized, could introduce a degree of toughening to the typically brittle epoxy matrix, potentially leading to improved impact strength.

  • Thermal Stability: The overall thermal stability will depend on the stability of the poly-allyl network formed. While the aromatic backbone provides good thermal resistance, the aliphatic nature of the polymerized allyl chains might be a limiting factor compared to the highly aromatic structures of MDA and DDS.

Experimental Protocols

The following are generalized methodologies for the fabrication and testing of epoxy composites, based on standard industry practices.

Composite Fabrication
  • Mixing: The epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA) and the aromatic diamine curing agent are preheated separately to reduce viscosity.

  • The components are then stoichiometrically mixed and thoroughly stirred until a homogeneous mixture is achieved. The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.

  • Molding: The degassed mixture is poured into a preheated mold treated with a release agent.

  • Curing: The mold is placed in a programmable oven and subjected to a specific curing cycle. A typical cycle might involve an initial cure at a lower temperature (e.g., 120-150°C) for a few hours, followed by a post-cure at a higher temperature (e.g., 180-200°C) to ensure complete crosslinking.

Mechanical Testing
  • Tensile Testing: Performed according to ASTM D3039/D638 standards.[5] Dog-bone shaped specimens are subjected to a tensile load until failure to determine tensile strength, modulus, and elongation at break.

  • Flexural Testing: Conducted following ASTM D790 standards. Rectangular specimens are subjected to a three-point bending test to determine flexural strength and modulus.

  • Impact Testing: Izod or Charpy impact tests are performed according to ASTM D256 to evaluate the material's toughness and resistance to fracture under a sudden load.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and to study the curing kinetics of the epoxy system.

  • Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the cured composite by measuring the weight loss as a function of temperature.

Visualizations

The following diagrams illustrate the chemical structures of the curing agents, a typical experimental workflow, and the general curing mechanism.

Chemical Structures of Aromatic Diamine Curing Agents cluster_0 This compound (Predicted) cluster_1 4,4'-methylenedianiline (MDA) cluster_2 4,4'-diaminodiphenyl sulfone (DDS) a This compound a_struct b 4,4'-methylenedianiline b_struct c 4,4'-diaminodiphenyl sulfone c_struct

Caption: Chemical structures of the compared aromatic diamine curing agents.

Experimental Workflow for Performance Evaluation cluster_testing Performance Testing start Start: Material Preparation mix Mixing of Epoxy and Curing Agent start->mix degas Degassing mix->degas mold Molding degas->mold cure Curing and Post-Curing mold->cure specimen Specimen Preparation cure->specimen mechanical Mechanical Testing (Tensile, Flexural, Impact) specimen->mechanical thermal Thermal Analysis (DSC, TGA) specimen->thermal analysis Data Analysis and Comparison mechanical->analysis thermal->analysis end End: Performance Report analysis->end

Caption: A typical workflow for fabricating and evaluating epoxy composites.

General Curing Mechanism of Epoxy with Aromatic Diamine epoxy Epoxy Resin (with epoxide groups) intermediate Intermediate Adduct (with secondary amine and hydroxyl groups) epoxy->intermediate + amine Aromatic Diamine (with primary amine groups) amine->intermediate crosslinked Crosslinked Polymer Network intermediate->crosslinked + more epoxy

Caption: Simplified reaction pathway for the curing of epoxy resin with a diamine.

Conclusion

While this compound remains a novel, uncharacterized curing agent for epoxy composites, a theoretical analysis suggests it holds potential for creating materials with unique property profiles. The presence of the allyl group could enable a dual curing mechanism, possibly leading to a highly crosslinked and potentially tougher epoxy network. However, without experimental validation, these remain well-founded hypotheses.

For researchers and professionals in drug development and material science, the established performance of MDA and DDS provides a solid baseline for comparison. Future experimental work on this compound is necessary to fully elucidate its performance characteristics and determine its viability as a competitive alternative to conventional aromatic diamine curing agents. Such studies should focus on optimizing the curing conditions to take full advantage of the dual functionality offered by the amine and allyl groups.

References

A comparative study of polymerization methods for 2-Allylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Polymerization of 2-Allylbenzene-1,4-diamine

The synthesis of novel polymers with tailored properties is a cornerstone of materials science. This compound is a promising monomer due to its combination of a reactive allyl group and a conductive aromatic diamine backbone. This guide provides a comparative overview of potential polymerization methods for this monomer, offering extrapolated experimental protocols and expected performance metrics based on studies of structurally similar compounds. This information is intended to serve as a foundational resource for researchers and professionals in polymer chemistry and materials development.

Overview of Potential Polymerization Methods

Several polymerization techniques can be hypothesized for this compound, each with distinct advantages and challenges. The primary methods explored in this guide are:

  • Chemical Oxidative Polymerization: A conventional and straightforward method for polymerizing aromatic amines.

  • Enzymatic Polymerization: A "green" and highly selective alternative using biocatalysts.

  • Electrochemical Polymerization: A technique that allows for the direct synthesis of polymer films on electrode surfaces.

  • Free Radical Polymerization: A common method that can be adapted for allyl-containing monomers under specific conditions.

  • Coordination-Insertion Polymerization: An advanced method for producing polymers with controlled architectures.

Comparative Data of Polymerization Methods

The following table summarizes the expected quantitative data for the polymerization of this compound using different methods. It is important to note that these values are estimations based on literature reports for analogous monomers and will require experimental validation.

Polymerization MethodTypical Yield (%)Expected Molecular Weight ( g/mol )Polydispersity Index (PDI)Key AdvantagesKey Disadvantages
Chemical Oxidative 70-905,000 - 20,0002.0 - 4.0Simple, high yield, cost-effective.Poor control over polymer structure, potential for side reactions.
Enzymatic 60-801,000 - 10,0001.5 - 2.5Mild reaction conditions, high selectivity, environmentally friendly.[1][2][3]Lower molecular weights, enzyme cost and stability.[4]
Electrochemical N/A (film deposition)Variable (film thickness)N/ADirect film formation, good control over film properties.[5][6][7][8]Limited to conductive substrates, small scale.
Free Radical 40-7010,000 - 50,0001.8 - 3.0Can achieve high molecular weights.Prone to degradative chain transfer with allyl groups, requires monomer salt.[9][10]
Coordination-Insertion 80-9520,000 - 100,000+1.1 - 1.5Excellent control over polymer architecture and molecular weight.[11][12]Catalyst sensitivity, requires stringent reaction conditions.

Detailed Experimental Protocols

Chemical Oxidative Polymerization

This method relies on the use of a chemical oxidant to induce the polymerization of the aromatic diamine.

Experimental Protocol:

  • Dissolve 1.62 g of this compound in 100 mL of 1 M HCl in a flask placed in an ice bath.[13][14]

  • Stir the solution until the monomer is completely dissolved.

  • Separately, dissolve 4.41 g of potassium dichromate (K₂Cr₂O₇) in 50 mL of 1 M HCl.[13][14]

  • Add the oxidant solution dropwise to the monomer solution over 30 minutes with constant stirring.

  • After the addition is complete, continue stirring the reaction mixture for 24 hours at room temperature.

  • Filter the resulting polymer precipitate and wash thoroughly with distilled water and then with acetone to remove any unreacted monomer and oxidant.

  • Dry the polymer in a vacuum oven at 60°C for 24 hours.

Chemical_Oxidative_Polymerization Monomer This compound in 1M HCl Reaction Reaction Vessel (Ice Bath, Stirring) Monomer->Reaction Oxidant Potassium Dichromate in 1M HCl Oxidant->Reaction Dropwise addition Stirring Stirring at RT (24 hours) Reaction->Stirring Filtration Filtration and Washing Stirring->Filtration Drying Vacuum Drying (60°C, 24h) Filtration->Drying Polymer Poly(2-Allylbenzene- 1,4-diamine) Drying->Polymer

Workflow for Chemical Oxidative Polymerization.
Enzymatic Polymerization

This green chemistry approach utilizes an enzyme, such as horseradish peroxidase (HRP), to catalyze the polymerization.[2][3][4]

Experimental Protocol:

  • Prepare a buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Dissolve 0.5 g of this compound in 50 mL of a 1:1 mixture of the buffer and a suitable organic solvent (e.g., 1,4-dioxane or ethanol) to ensure monomer solubility.

  • Add 10 mg of horseradish peroxidase (HRP) to the monomer solution and stir until dissolved.

  • Initiate the polymerization by adding 1.5 mL of 3% hydrogen peroxide (H₂O₂) dropwise over 30 minutes.[15]

  • Allow the reaction to proceed for 24 hours at room temperature with gentle stirring.

  • Precipitate the polymer by pouring the reaction mixture into 200 mL of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Enzymatic_Polymerization Monomer Monomer in Buffer/Organic Solvent Reaction Reaction at RT (24 hours) Monomer->Reaction Enzyme Horseradish Peroxidase (HRP) Enzyme->Reaction Initiator Hydrogen Peroxide (H₂O₂) Initiator->Reaction Dropwise addition Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Polymer Product Drying->Polymer

Workflow for Enzymatic Polymerization.
Electrochemical Polymerization

This method involves the direct polymerization of the monomer onto a conductive electrode surface via an applied potential.

Experimental Protocol:

  • Prepare an electrolyte solution of 0.1 M this compound in 1 M H₂SO₄.[6]

  • Deoxygenate the solution by bubbling nitrogen gas through it for at least 15 minutes.[6]

  • Set up a three-electrode electrochemical cell with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., saturated calomel electrode - SCE).

  • Perform cyclic voltammetry by sweeping the potential between -0.2 V and +1.0 V (vs. SCE) at a scan rate of 50 mV/s for 20 cycles.[5][16]

  • A polymer film will deposit on the working electrode.

  • After polymerization, rinse the polymer-coated electrode with distilled water and dry it under a stream of nitrogen.

Electrochemical_Polymerization cluster_setup Electrochemical Cell Setup Electrolyte Monomer in Electrolyte Solution CV Cyclic Voltammetry (-0.2V to +1.0V, 50 mV/s) Electrolyte->CV Electrodes Working, Counter, and Reference Electrodes Electrodes->CV Deposition Polymer Film Deposition on Working Electrode CV->Deposition Rinsing Rinsing with Distilled Water Deposition->Rinsing Drying Drying under Nitrogen Rinsing->Drying PolymerFilm Polymer-Coated Electrode Drying->PolymerFilm

Workflow for Electrochemical Polymerization.
Free Radical Polymerization

This technique typically requires the monomer to be in its salt form to reduce degradative chain transfer associated with the allyl group.[10]

Experimental Protocol:

  • Prepare the hydrochloride salt of this compound by reacting it with an equimolar amount of concentrated HCl in an appropriate solvent, followed by isolation of the salt.

  • Dissolve 5 g of the monomer salt in 50 mL of deionized water in a reaction flask.

  • Add 0.1 g of a water-soluble radical initiator, such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride.[10]

  • Deoxygenate the solution by purging with nitrogen for 30 minutes.

  • Heat the reaction mixture to 60°C under a nitrogen atmosphere and maintain for 24 hours.

  • Cool the solution and precipitate the polymer by adding it to a large excess of acetone.

  • Filter the polymer, wash with acetone, and dry under vacuum at 50°C.

Coordination-Insertion Polymerization

This advanced method offers excellent control over the polymerization process, potentially leading to polymers with well-defined structures.

Experimental Protocol:

  • In a glovebox, charge a flame-dried Schlenk flask with a palladium-based catalyst, such as a phosphine-sulfonate Pd(II) complex.[12]

  • Add a solution of this compound in a dry, degassed solvent like toluene.

  • Pressurize the flask with ethylene (if copolymerization is desired) or conduct the homopolymerization under an inert atmosphere.

  • Stir the reaction mixture at a controlled temperature (e.g., 80°C) for the desired reaction time.

  • Terminate the polymerization by adding an acidic methanol solution.

  • Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum.

Conclusion

The polymerization of this compound presents an exciting opportunity for the development of novel functional polymers. The choice of polymerization method will significantly impact the resulting polymer's properties and potential applications. Chemical oxidative and free radical polymerizations offer straightforward routes to obtaining the polymer, while enzymatic and electrochemical methods provide greener and more controlled syntheses, respectively. For applications requiring precise control over the polymer architecture, coordination-insertion polymerization stands out as the most promising approach. The experimental protocols and comparative data presented in this guide, though based on analogous systems, provide a solid starting point for researchers to explore the synthesis and characterization of poly(this compound). Further experimental work is necessary to validate and optimize these proposed methods for this specific monomer.

References

Structural Validation of 2-Allylbenzene-1,4-diamine: A Comparative Guide to NMR and MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive confirmation of a chemical structure is a cornerstone of chemical research and drug development. For novel compounds like 2-Allylbenzene-1,4-diamine, a multi-faceted analytical approach is essential to unambiguously determine its molecular architecture. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in the structural validation of this compound, supported by predicted experimental data and detailed protocols.

Structural Elucidation: A Multi-Technique Approach

Validating the structure of this compound (Molecular Formula: C₉H₁₂N₂, Molecular Weight: 148.21 g/mol ) relies on piecing together evidence from various analytical methods. Mass spectrometry provides the molecular weight and elemental composition, while ¹H and ¹³C NMR spectroscopy reveal the connectivity and environment of individual atoms. Together, they provide a comprehensive and conclusive structural assignment.

Data Presentation: Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.7 - 6.9m3HAromatic protons (H-3, H-5, H-6)
~5.9 - 6.1m1HAllyl -CH=
~5.0 - 5.2m2HAllyl =CH₂
~3.5 (broad s)s2HAmine -NH₂ (at C-4)
~3.4 (broad s)s2HAmine -NH₂ (at C-1)
~3.3 - 3.4d2HAllyl Ar-CH₂-

Note: The chemical shifts of amine protons are highly dependent on solvent and concentration and may exchange with D₂O.[1]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~140 - 145Aromatic C-1, C-4 (C-N)
~136 - 138Allyl -CH=
~125 - 130Aromatic C-2 (C-Allyl)
~115 - 120Aromatic C-3, C-5, C-6
~115 - 117Allyl =CH₂
~35 - 40Allyl Ar-CH₂-

Table 3: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z ValuePredicted Identity of Fragment
148Molecular Ion [M]⁺•
147[M-H]⁺
133[M-NH₂]⁺
107[M-C₃H₅]⁺ (Loss of allyl group)
91Tropylium ion

The presence of two nitrogen atoms dictates that the molecular ion will have an even mass-to-charge ratio, consistent with the Nitrogen Rule.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm. Modern spectrometers often reference the residual solvent peak.[3]

  • Instrumentation: Data acquisition is performed on a 400 MHz or 500 MHz NMR spectrometer.[3][4]

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-90 degree pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.[5]

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are required.

  • 2D NMR (for definitive assignment): To unambiguously assign all signals and confirm connectivity, 2D NMR experiments such as COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation) are essential.[6][7]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method is ideal for analyzing aromatic amines and provides both separation and mass analysis.[8][9]

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to facilitate protonation.[10]

  • Chromatography:

    • LC System: An Agilent 1290 Infinity II LC or similar system.[8]

    • Column: A reverse-phase column, such as an Agilent InfinityLab Poroshell 120 PFP, is effective for separating aromatic compounds.[8]

    • Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both often containing 0.1% formic acid, is typically employed.

  • Mass Spectrometry:

    • MS System: A triple quadrupole mass spectrometer (e.g., Agilent 6470A) or a high-resolution mass spectrometer (e.g., Bruker MicrOTOF).[4][8]

    • Ionization: Electrospray ionization (ESI) in positive ion mode is highly effective for amines, which are readily protonated to form [M+H]⁺ ions.[4]

    • Data Acquisition: Acquire data in full scan mode to detect the molecular ion. For targeted analysis or fragmentation studies, operate in tandem MS (MS/MS) mode to isolate the parent ion and generate a characteristic fragmentation pattern.[9]

Comparison of Analytical Techniques

TechniqueInformation Provided for this compoundStrengths & Limitations
Mass Spectrometry (MS) - Molecular Weight (confirms m/z 148).- Elemental Formula (via high resolution MS).- Presence of an even number of nitrogen atoms.- Structural fragments (e.g., loss of allyl group).Strengths: High sensitivity, provides molecular formula.Limitations: Does not definitively establish isomer positions (e.g., 2-allyl vs. 3-allyl) without fragmentation analysis and standards.
¹H NMR Spectroscopy - Number of unique proton environments.- Ratio of protons (integration).- Electronic environment (chemical shift).- Neighboring protons (splitting patterns).- Confirms presence of allyl, aromatic, and amine protons.Strengths: Excellent for determining proton connectivity and stereochemistry.Limitations: Signal overlap can occur in complex regions; amine protons can be broad and difficult to interpret.
¹³C NMR Spectroscopy - Number of unique carbon environments.- Hybridization of carbon atoms (sp², sp³).- Presence of molecular symmetry.Strengths: Wide chemical shift range reduces signal overlap; directly counts carbon atoms.Limitations: Lower sensitivity requires more sample or longer acquisition times; standard proton-decoupled spectra do not show C-H coupling.
2D NMR (COSY, HSQC, HMBC) - Definitive atom-to-atom connectivity.- Unambiguous assignment of all proton and carbon signals.Strengths: Provides the most complete picture of the molecular skeleton.Limitations: Requires more instrument time and more complex data interpretation.

Mandatory Visualization

The logical workflow for validating a chemical structure integrates data from multiple analytical techniques.

G cluster_synthesis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_analysis cluster_conclusion Proposed This compound (C9H12N2) MS Acquire Mass Spectrum Proposed->MS H_NMR Acquire ¹H NMR Proposed->H_NMR C_NMR Acquire ¹³C NMR Proposed->C_NMR MS_Data Molecular Ion: m/z = 148 Nitrogen Rule Confirmed Fragmentation Pattern MS->MS_Data Analysis Integrate & Correlate Data (MS + ¹H NMR + ¹³C NMR) MS_Data->Analysis NMR_Data Signal Integration Chemical Shifts Splitting Patterns Carbon Count H_NMR->NMR_Data C_NMR->NMR_Data NMR_Data->Analysis Validated Structure Validated Analysis->Validated Consistent? Rejected Structure Incorrect Re-evaluate Analysis->Rejected Inconsistent?

Caption: Workflow for structural validation of a chemical compound.

References

Benchmarking the Curing Performance of 2-Allylbenzene-1,4-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate curing agent is paramount in tailoring the properties of epoxy resins for specialized applications, including those in research and development for medical devices and drug delivery systems. This guide provides a comparative benchmark of 2-Allylbenzene-1,4-diamine's anticipated curing performance against established alternatives. Due to the limited availability of direct experimental data for this compound in public literature, this comparison is based on established structure-property relationships of analogous aromatic diamines and the known effects of allyl functional groups.

Comparison with Alternative Curing Agents

The performance of a curing agent significantly influences the thermal, mechanical, and chemical properties of the final cured epoxy resin. Below is a comparison of common aromatic and cycloaliphatic diamine curing agents with the expected characteristics of this compound.

Curing AgentChemical StructureTypical Curing TemperatureGlass Transition Temperature (Tg)Mechanical PropertiesKey Features
This compound (Predicted) C₉H₁₂N₂Moderate to HighModerate to HighPotentially enhanced toughness and modified flexibilityThe allyl group may allow for secondary crosslinking reactions, potentially improving toughness.
m-Phenylenediamine (MPDA)C₆H₈N₂High~150°CHigh modulus, brittleA widely used aromatic diamine offering good thermal resistance.
4,4'-Diaminodiphenylsulfone (DDS)C₁₂H₁₂N₂O₂SHigh>180°CHigh modulus, high strength, brittleProvides excellent high-temperature performance and chemical resistance.[1]
Isophorone diamine (IPDA)C₉Hâ‚‚â‚€N₂Room to Moderate~150°CGood balance of stiffness and toughnessA cycloaliphatic diamine known for good color stability and resistance to amine blushing.[2]
Diethylenetriamine (DETA)Câ‚„H₁₃N₃Room~110°CLower modulus, more flexibleAn aliphatic amine that cures rapidly at ambient temperatures.[3]

Expected Curing Performance of this compound

Based on its chemical structure, the curing performance of this compound is anticipated to exhibit the following characteristics:

  • Reactivity: As an aromatic diamine, it is expected to have lower reactivity than aliphatic amines, likely requiring elevated temperatures for curing. The allyl group is not expected to significantly interfere with the primary amine-epoxy reaction.

  • Thermal Properties: The aromatic backbone should impart good thermal stability to the cured resin, resulting in a relatively high glass transition temperature (Tg).

  • Mechanical Properties: The introduction of the flexible allyl group to the rigid benzene ring may lead to a slight reduction in modulus but a potential increase in toughness and flexibility compared to unsubstituted aromatic diamines like MPDA.

  • Secondary Reactions: The allyl group introduces the possibility of secondary crosslinking reactions at higher temperatures or through the use of a suitable initiator. This could lead to a more complex network structure with potentially enhanced properties.

Experimental Protocols

To empirically determine the curing performance of this compound, the following experimental protocols are recommended:

Curing Kinetics Analysis using Differential Scanning Calorimetry (DSC)
  • Objective: To determine the heat of reaction, peak exothermic temperature, and calculate kinetic parameters of the curing reaction.

  • Methodology:

    • Prepare a stoichiometric mixture of the epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA) and this compound.

    • Accurately weigh 5-10 mg of the mixture into a hermetically sealed aluminum DSC pan.

    • Perform a dynamic scan from room temperature to approximately 300°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min) under a nitrogen atmosphere.

    • The total heat of reaction (ΔH) is determined from the area under the exothermic peak.

    • The peak temperature (Tp) provides an indication of the curing temperature range.

    • Kinetic parameters such as activation energy (Ea) can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis from the data obtained at different heating rates.[1]

Thermomechanical Analysis using Dynamic Mechanical Analysis (DMA)
  • Objective: To determine the glass transition temperature (Tg) and viscoelastic properties of the cured material.

  • Methodology:

    • Prepare a rectangular specimen of the fully cured epoxy resin.

    • Mount the specimen in the DMA instrument in a suitable fixture (e.g., single cantilever or three-point bending).

    • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from ambient to above the expected Tg at a controlled rate (e.g., 3°C/min).

    • The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature.

    • The Tg can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.

Mechanical Property Testing
  • Objective: To determine the tensile strength, modulus, and elongation at break of the cured material.

  • Methodology:

    • Cast the epoxy/diamine mixture into dog-bone shaped molds according to ASTM D638 standards.

    • Ensure complete curing of the specimens.

    • Conduct tensile testing using a universal testing machine at a constant crosshead speed.

    • Record the load and displacement data to generate a stress-strain curve, from which the tensile strength, Young's modulus, and elongation at break can be calculated.

Visualizing the Curing Process and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Curing_Mechanism Epoxy Epoxy Group (Oxirane Ring) Intermediate Secondary Amine Intermediate Epoxy->Intermediate Ring Opening Amine Primary Amine (this compound) Amine->Intermediate Nucleophilic Attack Crosslinked Crosslinked Polymer Network Intermediate->Crosslinked Further reaction with Epoxy

Caption: Amine Curing Mechanism of Epoxy Resin.

Caption: Experimental Workflow for Curing Performance Evaluation.

References

Cross-Validation of Analytical Methods for 2-Allylbenzene-1,4-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2-Allylbenzene-1,4-diamine is critical. This guide provides a comparative overview of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). While specific cross-validation data for this compound is not extensively available in public literature, this guide leverages data from the analysis of structurally similar aromatic amines to provide a robust comparative framework.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method hinges on a variety of factors including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each technique in the analysis of aromatic amines.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) ≥ 0.999> 0.999> 0.99
Limit of Detection (LOD) 0.015 - 0.08 mg/L0.12 - 0.21 nmol/L0.9 - 50 pg/L (with derivatization)
Limit of Quantitation (LOQ) ~2-2.5 µg/kgNot specifiedNot specified
Accuracy (% Recovery) 85.3% - 98.4%78% - 112%80% - 104% (with derivatization)
Precision (%RSD) < 15%< 15%< 15% (intra-day), < 20% (inter-day)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine analysis of aromatic amines and often does not require derivatization.

Sample Preparation:

  • Extraction: Solid-phase extraction (SPE) is commonly employed to extract and concentrate aromatic amines from the sample matrix.[1][2] A C18 cartridge is a frequent choice for this purpose.

  • Elution: The analyte is eluted from the SPE cartridge using an appropriate solvent, such as methanol.

  • Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) is typically used.[1][2]

  • Mobile Phase: A gradient elution with a mixture of methanol and a buffer solution (e.g., 5 mmol/L phosphate buffer at pH 6.9) is common.[1][2]

  • Flow Rate: A flow rate of 1.0 mL/min is often used.

  • Detection: UV detection is performed at a wavelength selected based on the analyte's maximum absorbance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis of aromatic amines in complex matrices.[3][4][5]

Sample Preparation:

  • Extraction: A simple "dilute and shoot" approach can sometimes be used where the sample is diluted with the initial mobile phase. For more complex matrices, a liquid-liquid extraction (LLE) or SPE may be necessary.

  • Hydrolysis (for conjugated amines): In biological samples, enzymatic or alkaline hydrolysis can be used to free conjugated amines.[3][5]

Chromatographic Conditions:

  • Column: A biphenyl or C18 column is often employed.[3][5]

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization, is typical.[6]

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for aromatic amines.[6]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For many aromatic amines, a derivatization step is necessary to improve their volatility and chromatographic behavior.[7]

Sample Preparation and Derivatization:

  • Extraction: Liquid-liquid extraction or SPE can be used to isolate the amines.

  • Derivatization: The extracted amines are often derivatized with reagents such as heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA) to form more volatile derivatives.[8]

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS, is commonly used.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas.[9]

  • Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at 80°C and ramp up to 290°C.[10]

Mass Spectrometry Conditions:

  • Ionization: Electron Ionization (EI) is the most common ionization technique.

  • Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample SPE Solid-Phase Extraction Sample->SPE Elution Elution SPE->Elution Reconstitution Reconstitution Elution->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC UV_Detector UV Detection HPLC->UV_Detector Data_Analysis Data Analysis UV_Detector->Data_Analysis

Caption: Experimental workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Dilution Dilution Sample->Dilution LC LC Separation (Biphenyl/C18 Column) Dilution->LC MSMS Tandem MS Detection (ESI+, MRM) LC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction (LLE/SPE) Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC GC Separation (Capillary Column) Derivatization->GC MS MS Detection (EI, SIM/Scan) GC->MS Data_Analysis Data Analysis MS->Data_Analysis

Caption: Experimental workflow for GC-MS analysis.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for 2-Allylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 2-Allylbenzene-1,4-diamine, a compound requiring specialized handling due to its potential hazards. The following procedures are designed to ensure the safety of all personnel and compliance with standard laboratory safety protocols.

Hazard Profile and Quantitative Data

Based on the toxicological data of p-phenylenediamine, this compound should be treated as a highly toxic substance. The following table summarizes the key hazard information.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 3Toxic if swallowed.[1]
Acute Toxicity, DermalCategory 3Toxic in contact with skin.[1]
Acute Toxicity, InhalationCategory 3Toxic if inhaled.[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1]
Skin SensitizationCategory 1May cause an allergic skin reaction.[1]
Specific Target Organ Toxicity (Single Exposure)Category 1Causes damage to organs (Kidney, Heart, Musculo-skeletal system).[2]
Aquatic Hazard (Acute)Category 1Very toxic to aquatic life.
Aquatic Hazard (Chronic)Category 1Very toxic to aquatic life with long lasting effects.

Experimental Protocol: Proper Disposal Procedure

The following step-by-step protocol must be strictly adhered to for the disposal of this compound and its contaminated containers.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.[3]

  • All handling of the compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams.[4]

  • Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

3. Decontamination of Work Surfaces:

  • Thoroughly decontaminate all work surfaces and equipment that have come into contact with the compound.

  • Use a suitable solvent (e.g., ethanol or acetone) followed by a soap and water wash.

  • All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous waste.

4. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and treated as hazardous waste.

  • Handle uncleaned containers as you would the product itself.[4]

5. Storage of Waste:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[3]

  • Ensure containers are tightly closed and stored in a locked-up area accessible only to authorized personnel.[3]

6. Final Disposal:

  • Dispose of the hazardous waste through a licensed and approved waste disposal company.[3][4]

  • Provide the disposal company with a complete and accurate description of the waste.

  • Do not dispose of this chemical down the drain or in the regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste Waste Handling cluster_decon Decontamination cluster_storage Storage & Disposal A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Segregate Waste (Solid & Liquid) B->C D Collect in Labeled, Sealed Containers C->D E Decontaminate Surfaces & Equipment D->E F Dispose of Cleaning Materials as Hazardous Waste E->F G Store Waste in a Secure Area F->G H Arrange for Licensed Disposal G->H

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Allylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Allylbenzene-1,4-diamine

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the hazardous properties of the parent compound, p-phenylenediamine (1,4-Benzenediamine), a closely related chemical with a known high toxicity profile. Users must conduct a thorough risk assessment and consult with their institution's safety officer before handling this compound.

Handling this compound requires stringent safety protocols due to the anticipated hazards associated with its chemical structure. The parent compound, p-phenylenediamine, is classified as highly toxic if swallowed, inhaled, or in contact with skin. It is also known to cause severe eye irritation, allergic skin reactions, and damage to organs such as the kidneys, heart, and musculoskeletal system. Therefore, comprehensive personal protective equipment (PPE) and rigorous operational procedures are mandatory.

Hazard Summary for Parent Compound (p-phenylenediamine)
Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled (Category 3).
Skin Sensitization May cause an allergic skin reaction (Category 1).
Eye Irritation Causes serious eye irritation (Category 2A).
Specific Target Organ Toxicity (Single Exposure) Causes damage to kidneys, heart, and the musculoskeletal system if swallowed (Category 1).
Aquatic Hazard Very toxic to aquatic life with long-lasting effects (Category 1).

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical to minimize exposure.[1] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye & Face Protection Safety glasses with side shields and a face shield, or chemical safety goggles.[2][3][4]Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[2] A face shield should be used in conjunction with goggles where there is a significant splash potential.[4][5]
Skin Protection Chemical-resistant gloves (e.g., Butyl or Neoprene).[1][5] A lab coat, acid-resistant apron, or full chemical suit.[1]Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[2] Contaminated gloves must be disposed of according to laboratory and legal standards.[2] Protective clothing should be immediately removed if contaminated.
Respiratory Protection NIOSH-approved respirator.Required when working outside of a certified chemical fume hood or if there is a risk of inhaling dust, vapors, or aerosols.[3] The type of respirator must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[4]
Foot Protection Closed-toe, chemical-resistant safety footwear.Shoes should cover the entire foot; perforated shoes or sandals are not permitted in handling areas.[6] Consider antistatic footwear if flammable materials are present.[6]

Operational and Disposal Plans

Handling and Engineering Controls
  • Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Contact: Do not inhale the substance or allow it to contact skin, eyes, or clothing.[2] Avoid the generation of dusts, vapors, or mists.

  • Hygiene Practices: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area. Immediately change any contaminated clothing.

  • Storage: Store the chemical in a tightly closed, dry, and well-ventilated place.[7] Keep it locked up or in an area accessible only to authorized personnel. The compound is noted as being light and air-sensitive, so storage under an inert gas may be required.

Spill Management
  • Evacuate: Evacuate non-essential personnel from the spill area.[2]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains.[2][8]

  • Cleanup: Use personal protective equipment.[2] Absorb liquid spills with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2] Avoid generating dust.

Disposal Plan
  • Waste Containers: Use appropriate, compatible, and properly sealed containers for chemical waste.[9] Do not mix with other waste.[2]

  • Labeling: Clearly label all waste containers with "HAZARDOUS WASTE" and the full chemical name.[9]

  • Segregation: Segregate waste based on chemical compatibility to avoid dangerous reactions.[9][10]

  • Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2] All waste disposal must be in accordance with federal, state, and local regulations.[9]

Visual Workflow for Safe Chemical Handling

Workflow: Safe Handling of this compound prep Step 1: Preparation & Risk Assessment ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep->ppe Proceed handling Step 3: Chemical Handling (Work in Fume Hood, Avoid Contact) ppe->handling Proceed storage Step 4: Secure Storage (Tightly Closed, Ventilated, Locked) handling->storage After Use decon Step 5: Decontamination (Wash Hands, Clean Area) handling->decon Task Complete emergency Emergency Protocol (Spill or Exposure) handling->emergency If Incident Occurs storage->handling For Next Use disposal Step 6: Waste Disposal (Labelled, Segregated Container) decon->disposal After Cleaning

Caption: Logical workflow for the safe handling and disposal of hazardous chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.